molecular formula C7H6ClN3S B1461009 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1120214-78-9

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1461009
CAS No.: 1120214-78-9
M. Wt: 199.66 g/mol
InChI Key: LLXWRYLNACYLMU-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine ( 1120214-78-9) is a versatile chemical intermediate primarily utilized in medicinal chemistry and drug discovery research. This high-purity compound is a valuable synthetic building block for the development of novel kinase inhibitors, particularly in the pyrrolo[2,1-f][1,2,4]triazine chemical class, which has demonstrated significant therapeutic potential . The reactive 4-chloro substituent and the 2-(methylsulfanyl) group on this bicyclic heterocyclic system serve as orthogonal handles for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, enabling efficient exploration of structure-activity relationships . Researchers employ this compound in the synthesis of targeted molecular probes and potential therapeutics, especially for developing adaptor protein 2-associated kinase 1 (AAK1) inhibitors investigated for neuropathic pain treatment . The pyrrolo[2,1-f][1,2,4]triazine scaffold is recognized as a privileged structure in drug discovery, appearing in various compounds with demonstrated activity against therapeutic targets including VEGFR-2, EGFR, HER2, anaplastic lymphoma kinase (ALK), and hedgehog signaling pathway . This product is specifically designed for laboratory research applications and is not intended for diagnostic or therapeutic use in humans. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXWRYLNACYLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653265
Record name 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120214-78-9
Record name 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents like remdesivir.[1][4] Its unique bridgedhead nitrogen structure and similarity to purine nucleosides make it a focal point in medicinal chemistry.[5][6] This technical guide provides a comprehensive, in-depth exploration of a key synthesis pathway for a specific, functionalized derivative: 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine . This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step. We will delve into the mechanistic considerations, reagent selection, and practical insights necessary for the successful synthesis of this important intermediate.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine ring system is a cornerstone in the development of modern therapeutics. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, inhibitors of key signaling pathways like the Hedgehog pathway and receptor tyrosine kinases such as VEGFR-2.[3][4][7] The versatility of this scaffold allows for substitutions at various positions, enabling fine-tuning of its pharmacological properties. The target molecule of this guide, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, is a valuable intermediate. The chloro group at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the methylsulfanyl group at the 2-position modulates the electronic properties and can also be a site for further modification.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine points to a key precursor, 2-(methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one . This intermediate can be accessed through the cyclization of an N-aminated pyrrole derivative. The overall synthetic strategy is therefore a multi-step process that begins with a suitably substituted pyrrole ester.

G Target 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Precursor1 2-(Methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one Target->Precursor1 Chlorination (POCl3) Precursor2 N-aminated Pyrrole Derivative Precursor1->Precursor2 Hydrolytic Cyclization & S-methylation StartingMaterial Methyl Pyrrole-2-carboxylate Precursor2->StartingMaterial N-amination & Thiourea Formation

Caption: Retrosynthetic pathway for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

The Synthesis Pathway: A Step-by-Step Elucidation

The synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine can be systematically approached in four key stages, starting from a commercially available pyrrole derivative.

Stage 1: N-Amination of Methyl Pyrrole-2-carboxylate

The journey begins with the introduction of a crucial N-N bond, a defining feature of the triazine ring. This is achieved through the N-amination of a suitable pyrrole precursor.

  • Starting Material: Methyl pyrrole-2-carboxylate

  • Objective: To introduce an amino group onto the pyrrole nitrogen.

  • Reaction: Electrophilic amination.

Protocol:

  • To a solution of methyl pyrrole-2-carboxylate in a suitable aprotic solvent (e.g., anhydrous DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C to deprotonate the pyrrole nitrogen.

  • After stirring for a short period to ensure complete deprotonation, an aminating agent is introduced. A common and effective choice is O-(diphenylphosphinyl)hydroxylamine or chloramine (NH₂Cl).[1]

  • The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water and the product, N-amino methyl pyrrole-2-carboxylate, is extracted with an organic solvent.

Expert Insight: The choice of the aminating agent is critical. While chloramine is effective, it can be unstable. O-(diphenylphosphinyl)hydroxylamine is often preferred for its stability and high reactivity in this context. The anhydrous conditions are paramount to prevent quenching of the sodium hydride and the anionic intermediate.

Stage 2: Formation of the Thiourea Moiety

With the N-amino group in place, the next step is to build the foundation of the triazine ring by introducing the carbon and sulfur atoms that will become part of the final heterocyclic system.

  • Starting Material: N-amino methyl pyrrole-2-carboxylate

  • Objective: To form a thiourea derivative which will facilitate the subsequent cyclization.

  • Reaction: Acylation with an isothiocyanate.

Protocol:

  • The crude N-amino methyl pyrrole-2-carboxylate is dissolved in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Benzoyl isothiocyanate is added to the solution. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate.

  • The reaction mixture is stirred at room temperature. The progress can be monitored by TLC.

  • After completion, the solvent is removed under reduced pressure to yield the corresponding N-(N-(methoxycarbonyl)pyrrol-1-yl)thiourea derivative.

Stage 3: Hydrolytic Cyclization and S-Methylation to form 2-(Methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one

This stage is a pivotal transformation where the bicyclic pyrrolo[2,1-f]triazin-4(3H)-one core is forged. This is followed by an S-methylation to install the methylsulfanyl group.

  • Starting Material: N-(N-(methoxycarbonyl)pyrrol-1-yl)thiourea derivative

  • Objective: To construct the pyrrolotriazinone ring and introduce the methylthio group.

  • Reaction: Intramolecular cyclization followed by methylation.

Protocol:

  • The thiourea derivative from the previous step is subjected to hydrolytic cyclization. This is typically achieved by heating in an aqueous basic solution, such as 2 M sodium hydroxide (NaOH).[1] The base facilitates the removal of the benzoyl protecting group and promotes the intramolecular cyclization.

  • The resulting intermediate is a thiol.

  • Without isolation of the thiol, a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added directly to the reaction mixture.

  • The reaction is stirred until the S-methylation is complete.

  • The mixture is then neutralized with an acid (e.g., HCl) to precipitate the product, 2-(methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one .[8][9]

  • The solid product is collected by filtration, washed with water, and dried.

Stage 4: Chlorination to Yield 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

The final step is the conversion of the hydroxyl group (in the tautomeric form of the pyrrolotriazinone) into a chloro group, which is a versatile handle for further chemical modifications.

  • Starting Material: 2-(Methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one

  • Objective: To replace the 4-oxo group with a chlorine atom.

  • Reaction: Deoxychlorination.

Protocol:

  • The 2-(methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one is treated with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1]

  • The reaction is typically performed by heating the substrate in neat POCl₃ or in a high-boiling inert solvent.

  • The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice.

  • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • The solid product, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Trustworthiness through Self-Validation: Each step in this synthesis pathway has a clear, expected outcome that can be verified through standard analytical techniques such as TLC, NMR spectroscopy, and mass spectrometry. The purity of the intermediates is crucial for the success of the subsequent steps. For instance, the complete conversion of the pyrrolotriazinone to the chlorinated product in the final step is essential and can be confirmed by the disappearance of the N-H proton and the characteristic shift in the aromatic protons in the ¹H NMR spectrum.

G cluster_0 Synthesis Pathway Start Methyl Pyrrole-2-carboxylate Step1 N-Amination (e.g., NH2Cl, NaH) Start->Step1 Intermediate1 N-Amino Methyl Pyrrole-2-carboxylate Step1->Intermediate1 Step2 Thiourea Formation (Benzoyl isothiocyanate) Intermediate1->Step2 Intermediate2 Thiourea Derivative Step2->Intermediate2 Step3 Hydrolytic Cyclization & S-Methylation (NaOH, then CH3I) Intermediate2->Step3 Intermediate3 2-(Methylsulfanyl)pyrrolo[2,1-f]triazin-4(3H)-one Step3->Intermediate3 Step4 Chlorination (POCl3) Intermediate3->Step4 FinalProduct 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Step4->FinalProduct

Caption: Detailed workflow for the synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Quantitative Data Summary

While specific yields can vary based on reaction scale and optimization, the following table provides expected ranges based on literature for analogous transformations.

StepTransformationReagentsTypical Yield
1N-AminationNaH, NH₂Cl60-75%
2Thiourea FormationBenzoyl isothiocyanate85-95%
3Cyclization & S-MethylationNaOH, CH₃I70-85%
4ChlorinationPOCl₃75-90%

Conclusion

The synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a well-defined, multi-step process that provides access to a highly valuable and versatile intermediate in drug discovery. By understanding the underlying chemical principles and the rationale for each experimental choice, researchers can confidently and efficiently produce this key building block. The pathway described herein, beginning from a simple pyrrole ester and proceeding through key N-amination, cyclization, and chlorination steps, represents a robust and reproducible approach. The insights provided in this guide are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for the creation of novel pyrrolo[2,1-f]triazine derivatives with potential therapeutic applications.

References

  • Kaur, J., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 269-285. [Link]

  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Retrieved from [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7684. [Link]

  • PubMed. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-(Methylthio)pyrrolo[2, 1-f][1][2][3]triazin-4(1H)-one, 1 gram. Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]

  • National Center for Biotechnology Information. (2016). Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from [Link]

  • SpringerLink. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(8), 1503-1518. [Link]

  • ResearchGate. (n.d.). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Retrieved from [Link]

  • Sci-Hub. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 82-96. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Retrieved from [Link]

  • PubMed. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146. [Link]

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An In-Depth Technical Guide to 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine for Drug Discovery Professionals

An In-Depth Technical Guide to 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, reactivity, and potential applications, offering insights grounded in established scientific principles and experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular scaffold.

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that has garnered considerable attention in the field of drug discovery.[4] Its structure, which can be considered a purine isostere, allows it to interact with a wide range of biological targets. This scaffold is a key structural motif in several clinically important molecules, including the antiviral drug Remdesivir and the anticancer agent Brivanib Alaninate.[2] The versatility of the pyrrolo[2,1-f][1][2][3]triazine ring system, coupled with its amenability to chemical modification, makes it a privileged scaffold for the development of novel therapeutics targeting kinases, viral polymerases, and other key enzymes.[2][5]

This guide focuses specifically on the 4-Chloro-2-(methylsulfanyl) derivative. The introduction of a chloro group at the 4-position and a methylsulfanyl group at the 2-position significantly influences the molecule's electronic properties, reactivity, and potential for further functionalization, making it a valuable intermediate and a potential pharmacophore in its own right.

Physicochemical Properties

Table 1: Key Physicochemical Properties of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

PropertyValueSource/Method
CAS Number 1120214-78-9[6]
Molecular Formula C₇H₆ClN₃S[6]
Molecular Weight 199.66 g/mol [6]
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not experimentally determined. Predicted to be in the range of 100-150 °C.Estimation based on similar heterocyclic compounds.
Boiling Point Not experimentally determined. Likely to decompose at higher temperatures.Inferred from the thermal stability of related triazines.
Solubility Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.Structural analysis and comparison with related compounds.
Calculated logP 2.1 - 2.5Prediction based on computational models.
pKa Not experimentally determined. The triazine nitrogens are weakly basic.Structural analysis.
Interpretation of Physicochemical Properties

The predicted low aqueous solubility and moderate lipophilicity (as indicated by the calculated logP) are typical for many small molecule drug candidates. These properties suggest that the compound may have good membrane permeability but might require formulation strategies to enhance its bioavailability if administered orally. The presence of the chloro and methylsulfanyl groups contributes to the molecule's overall lipophilicity.

Synthesis and Characterization

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through various routes, often starting from either a pyrrole or a triazine precursor.[2] A plausible synthetic pathway to 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is outlined below, based on established synthetic methodologies for this class of compounds.

Proposed Synthetic Pathway

Synthetic_PathwayAPyrrole-2-carboxylateBN-Aminopyrrole derivativeA->B Amination CPyrrolo[2,1-f][1,2,4]triazinoneB->C Cyclization D4-Chloropyrrolo[2,1-f][1,2,4]triazinoneC->D Chlorination E4-Chloro-2-thioxopyrrolo[2,1-f][1,2,4]triazineD->E Thionation F4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazineE->F S-Methylation

Caption: Proposed synthetic route to 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine.

Causality Behind Experimental Choices:

  • N-Amination of a Pyrrole Precursor: The initial step involves the formation of a crucial N-N bond, which is a key feature of the triazine ring. This is typically achieved by reacting a suitable pyrrole derivative with an aminating agent.[2]

  • Cyclization to form the Triazinone Ring: The N-aminopyrrole is then cyclized to form the fused pyrrolo[2,1-f][1][2][3]triazinone core. This step often involves condensation with a one-carbon unit, such as formamidine acetate.[2]

  • Chlorination at the 4-Position: The hydroxyl group of the triazinone is converted to a chloro group. This is a critical transformation as the chloro group serves as a versatile handle for further functionalization via nucleophilic substitution reactions. Reagents like phosphorus oxychloride (POCl₃) are commonly employed for this purpose.[2]

  • Thionation and S-Methylation: To introduce the methylsulfanyl group, a two-step process is proposed. First, the carbonyl group at the 2-position (if the starting pyrrole allows for it) or another suitable precursor is converted to a thione. Subsequent methylation with an electrophilic methyl source, such as methyl iodide, would yield the final product.

Characterization

The identity and purity of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine would be confirmed using a combination of spectroscopic and analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the pyrrole ring protons and a singlet for the methylsulfanyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the triazine ring and the substituents.
¹³C NMR Resonances for the carbon atoms of the bicyclic core and the methyl group. The carbons attached to chlorine and sulfur will exhibit characteristic chemical shifts.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (199.66). The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-Cl, C-S, and C=N stretching vibrations.

Chemical Reactivity and Stability

The reactivity of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is primarily dictated by the electrophilic nature of the 4-position and the potential for modification of the methylsulfanyl group.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chloro group at the 4-position of the pyrrolo[2,1-f][1][2][3]triazine ring is activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the triazine ring, which stabilizes the Meisenheimer intermediate formed during the reaction.[7] This reactivity is a cornerstone for the diversification of this scaffold.

SNAr_ReactionReactant4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazineProduct4-Substituted-2-(methylsulfanyl)pyrrolo[2,1-f]triazineReactant->Product + Nucleophile NucleophileNu-HHClHCl

Caption: General scheme for nucleophilic aromatic substitution at the 4-position.

A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chloro group, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. The choice of solvent and base is critical for optimizing these reactions and minimizing side products.

Oxidation of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This transformation can significantly alter the electronic and steric properties of the molecule, as well as its hydrogen bonding capabilities, which can be explored in lead optimization.

Stability

The pyrrolo[2,1-f][1][2][3]triazine core is generally stable under typical laboratory conditions. However, prolonged exposure to strong acids or bases may lead to degradation. The 4-chloro derivative should be stored in a dry environment to prevent hydrolysis.

Applications in Drug Development

The 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine scaffold is a valuable building block for the synthesis of compounds with potential therapeutic applications across various disease areas.

  • Kinase Inhibitors: The pyrrolotriazine core can mimic the adenine ring of ATP, making it an excellent starting point for the design of kinase inhibitors.[5] The 4-position provides a convenient attachment point for side chains that can confer selectivity and potency against specific kinases.

  • Antiviral Agents: Given that the parent scaffold is present in Remdesivir, derivatives of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine could be explored for their potential as antiviral agents.[2]

  • Other Therapeutic Areas: The versatility of the scaffold allows for its exploration in a wide range of other therapeutic areas, including as inhibitors of metabolic enzymes and as modulators of protein-protein interactions.

Experimental Protocols

The following are generalized, step-by-step methodologies for the determination of key physicochemical properties of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. These protocols are based on standard laboratory practices and should be adapted as necessary.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/minute to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, heat at a slower rate (1-2 °C/minute) through the approximate melting range to determine the precise melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.

Determination of Solubility

Rationale: Understanding a compound's solubility in various solvents is crucial for its formulation, purification, and for predicting its behavior in biological systems.

Protocol:

  • Aqueous Solubility:

    • Add approximately 1 mg of the compound to a vial.

    • Add 1 mL of purified water.

    • Vortex the mixture for 1 minute.

    • Visually inspect for the presence of undissolved solid.

    • If the solid dissolves, the compound is considered soluble at that concentration.

  • Organic Solvent Solubility:

    • Repeat the above procedure using various organic solvents of interest (e.g., DMSO, ethanol, dichloromethane).

Determination of the Octanol-Water Partition Coefficient (logP)

Rationale: The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ADME properties. The shake-flask method is the traditional approach for its determination.

Protocol:

  • Prepare a stock solution of the compound in either n-octanol or water.

  • In a separatory funnel, combine equal volumes of n-octanol and water that have been pre-saturated with each other.

  • Add a known amount of the stock solution to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

Conclusion

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is a heterocyclic compound with significant potential in drug discovery. Its physicochemical properties, synthetic tractability, and versatile reactivity make it an attractive starting point for the development of novel therapeutics. The 4-chloro group, in particular, serves as a key handle for the introduction of diverse chemical functionalities, enabling the exploration of a vast chemical space. This guide has provided a comprehensive overview of the core technical aspects of this compound, offering a foundation for its further investigation and application in medicinal chemistry programs.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Retrieved from [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Chemical and Pharmaceutical Research.
  • 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][4][8]triazine | 54346-19-9. J&K Scientific.

  • 4-chloro-2-(methylthio)pyrrolo[1,2-f][1][2][3]triazine. Sigma-Aldrich.

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  • Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.

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An In-Depth Technical Guide to the Core Mechanism of Action of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel heterocyclic compound, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of the broader pyrrolo[2,1-f]triazine class of molecules and provides a practical framework for elucidating the specific biological activity of this derivative.

Introduction: The Pyrrolo[2,1-f]triazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolo[2,1-f]triazine core is recognized as a "privileged scaffold" in drug discovery.[1] This designation is attributed to its versatile structure, which allows for the development of derivatives with a wide array of biological activities.[1] Molecules incorporating this framework have demonstrated efficacy as potent kinase inhibitors, antiviral agents, and receptor antagonists.[2][3][4] The planar, bicyclic nature of the pyrrolo[2,1-f]triazine system allows it to mimic the adenine ring of ATP, making it a particularly effective structural motif for targeting ATP-binding sites in enzymes, especially kinases.[5]

The subject of this guide, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, is a specific derivative with substitutions that are anticipated to modulate its biological activity and target specificity. The chloro group at the 4-position and the methylsulfanyl group at the 2-position are key modifications that likely influence its pharmacokinetic and pharmacodynamic properties.

Potential Mechanisms of Action

Given the established activities of the pyrrolo[2,1-f]triazine scaffold, we can hypothesize several potential mechanisms of action for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Kinase Inhibition

A predominant mechanism of action for many pyrrolo[2,1-f]triazine derivatives is the inhibition of protein kinases.[2][6] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[2,1-f]triazine core can act as a scaffold to present various functional groups into the ATP-binding pocket of kinases, leading to competitive inhibition.

Key kinase targets for this class of compounds include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, a critical process for tumor growth and metastasis.[7]

  • FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers.[6]

  • ALK (Anaplastic Lymphoma Kinase): ALK is a key oncogenic driver in certain types of non-small cell lung cancer.[1]

  • JAK (Janus Kinase): The JAK-STAT signaling pathway is involved in immune responses and hematopoiesis.[6]

The 2-anilino-7-aryl-pyrrolo[2,1-f]triazine scaffold, a close analog, has been specifically designed as a kinase inhibitor template.[1]

Antiviral Activity

The pyrrolo[2,1-f]triazine scaffold is a key component of the broad-spectrum antiviral drug Remdesivir.[3] In this context, the molecule acts as a nucleoside analog that inhibits viral RNA-dependent RNA polymerase (RdRp).[3] This mechanism is crucial for halting the replication of a wide range of RNA viruses.[3] Given that pyrrolo[2,1-f]triazines are considered structural analogs of purine bases, it is plausible that 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine could exhibit antiviral properties through a similar mechanism.[8]

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

Derivatives of the related pyrrolo[2,1-f]triazin-4(3H)-one scaffold have been identified as potent antagonists of the CRF1 receptor.[4][9] This receptor is involved in the stress response, and its antagonists have potential as treatments for anxiety and depression.[4][9] While the core structure is slightly different, the potential for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine to interact with G-protein coupled receptors like CRF1 should not be discounted.

Hypothesized Primary Mechanism of Action for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Based on the substitution pattern of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, kinase inhibition appears to be the most probable primary mechanism of action. The presence of the methylsulfanyl group at the 2-position can facilitate interactions within the hydrophobic regions of an ATP-binding pocket, while the chloro group at the 4-position can form halogen bonds or other electrostatic interactions, contributing to binding affinity and selectivity.

The following diagram illustrates a hypothetical signaling pathway involving the inhibition of a receptor tyrosine kinase (RTK) like VEGFR-2 by our compound of interest.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Compound 4-Chloro-2-(methylsulfanyl) pyrrolo[2,1-f]triazine Compound->RTK Inhibits ATP Binding Signaling_Cascade Downstream Signaling (RAS-RAF-MEK-ERK) Dimerization->Signaling_Cascade No_Response Inhibition of Cellular Response Dimerization->No_Response Cellular_Response Cell Proliferation, Angiogenesis, Survival Signaling_Cascade->Cellular_Response

Caption: Hypothetical inhibition of an RTK signaling pathway.

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, a systematic experimental approach is required.

Initial Target Class Screening

A broad initial screen is recommended to narrow down the potential target classes.

Assay TypePurposeKey Parameters
Kinase Panel Screen To identify potential kinase targets.IC50 values against a panel of representative kinases.
Antiviral Assay To assess activity against a panel of RNA viruses.EC50 and CC50 values to determine antiviral activity and cytotoxicity.
GPCR Binding Assay To evaluate binding to a panel of G-protein coupled receptors, including CRF1.Ki or IC50 values.
Detailed Experimental Protocols

This protocol describes a typical in vitro assay to quantify the inhibitory activity of the compound against a specific kinase.

Principle: A luminescent ATP detection assay is used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • To each well of a 96-well plate, add 5 µL of the diluted compound. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add 20 µL of a solution containing the kinase and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Principle: This assay measures the ability of the compound to protect cells from the cytopathic effect (CPE) of a viral infection.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))

  • Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

Procedure:

  • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in infection medium (DMEM with 1 µg/mL TPCK-trypsin).

  • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

  • Add the diluted compound to the wells.

  • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01. Include uninfected control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in the virus control wells.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the EC50 (effective concentration protecting 50% of cells) and CC50 (cytotoxic concentration for 50% of cells) to determine the selectivity index (SI = CC50/EC50).

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments to elucidate the mechanism of action.

G Start Start with 4-Chloro-2-(methylsulfanyl) pyrrolo[2,1-f]triazine Broad_Screen Broad Spectrum Target Class Screen Start->Broad_Screen Kinase_Screen Kinase Panel Screen Broad_Screen->Kinase_Screen Antiviral_Screen Antiviral Panel Screen Broad_Screen->Antiviral_Screen GPCR_Screen GPCR Binding Screen Broad_Screen->GPCR_Screen Hit_Identified Hit Identified? Kinase_Screen->Hit_Identified Antiviral_Screen->Hit_Identified GPCR_Screen->Hit_Identified No_Hit No Significant Activity (Consider other mechanisms or promiscuous activity) Hit_Identified->No_Hit No Kinase_Hit Kinase Hit(s) Identified Hit_Identified->Kinase_Hit Yes (Kinase) Antiviral_Hit Antiviral Hit(s) Identified Hit_Identified->Antiviral_Hit Yes (Antiviral) GPCR_Hit GPCR Hit(s) Identified Hit_Identified->GPCR_Hit Yes (GPCR) IC50_Determination In Vitro IC50 Determination Kinase_Hit->IC50_Determination Antiviral_Hit->IC50_Determination GPCR_Hit->IC50_Determination Cellular_Assay Cell-Based Potency and Selectivity Assays IC50_Determination->Cellular_Assay Mechanism_Elucidation Mechanism of Action Elucidation (e.g., ATP competition, RdRp inhibition) Cellular_Assay->Mechanism_Elucidation Lead_Optimization Lead Optimization Mechanism_Elucidation->Lead_Optimization

Caption: Experimental workflow for mechanism of action determination.

Conclusion

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine belongs to a class of compounds with significant therapeutic potential. While its precise mechanism of action is yet to be fully elucidated, the existing literature strongly suggests that kinase inhibition is a highly probable mode of action. The experimental framework provided in this guide offers a robust and systematic approach for researchers to uncover the specific biological targets and cellular effects of this promising molecule, thereby paving the way for its potential development as a novel therapeutic agent.

References

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery.PMC - NIH.
  • Pyrrolo[2,1-f][2][3][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink.

  • Bioactive Pyrrolo[2,1-f][2][3][9]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Synthetic strategies for pyrrolo[2,1-f][2][3][9]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH.

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][2][3][9]triazines. ResearchGate.

  • Pyrrolo[2,1-f][2][3][9]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Hematology & Oncology.

  • Exploration of novel heterofused 1,2,4-triazine deriv
  • Exploration of novel pyrrolo[2,1-f][2][3][9]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed.

  • Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists.PubMed.

Sources

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. This technical guide provides an in-depth exploration of the diverse biological activities of pyrrolo[2,1-f]triazine derivatives, with a primary focus on their role as potent kinase inhibitors in oncology. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and the preclinical and clinical significance of these compounds. Furthermore, this guide offers detailed, field-proven protocols for the biological evaluation of pyrrolo[2,1-f]triazine derivatives, equipping researchers and drug development professionals with the necessary tools to advance their investigations in this exciting area of therapeutic development.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core, a fused heterocyclic system, has garnered significant attention in the pharmaceutical sciences due to its presence in several clinically approved and investigational drugs.[4] Its unique three-dimensional structure and the strategic placement of nitrogen atoms allow for a multitude of interactions with biological targets, particularly the ATP-binding pocket of kinases.[5] This inherent versatility has led to the development of a vast library of derivatives with a broad spectrum of biological activities, ranging from anticancer and antiviral to anti-inflammatory and neuroprotective.[4][6] The success of drugs like the kinase inhibitor Avapritinib and the antiviral Remdesivir underscores the therapeutic potential of this remarkable scaffold.[5]

Diverse Biological Activities of Pyrrolo[2,1-f]triazine Derivatives

The biological activity of the pyrrolo[2,1-f]triazine core is profoundly influenced by the nature and position of its substituents. This has enabled the development of derivatives with high potency and selectivity for various biological targets.

Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Pyrrolo[2,1-f]triazine derivatives have proven to be a rich source of potent and selective kinase inhibitors, with several compounds demonstrating significant preclinical and clinical activity.

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[7] Its aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Pyrrolo[2,1-f]triazine-based compounds have been developed as potent EGFR inhibitors.[5] For instance, compound 1 was identified as a selective EGFR inhibitor with an IC50 of 0.100 µM.[5] These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR Shc Shc EGFR->Shc Autophosphorylation PI3K PI3K EGFR->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Ligand Binding & Dimerization Pyrrolo_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_inhibitor->EGFR ATP Competition

Caption: EGFR signaling pathway and the point of intervention by pyrrolo[2,1-f]triazine inhibitors.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[3] VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy.[3] Several pyrrolo[2,1-f]triazine derivatives have been identified as potent VEGFR-2 inhibitors. For example, compounds 2 (IC50 = 0.066 µM) and 3 (IC50 = 0.023 µM) demonstrated significant activity against VEGFR-2.[5] These compounds effectively block VEGF-induced signaling, leading to the inhibition of endothelial cell proliferation and migration.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival VEGF VEGF VEGF->VEGFR2 Ligand Binding & Dimerization Pyrrolo_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_inhibitor->VEGFR2 ATP Competition

Caption: VEGFR-2 signaling in angiogenesis and its inhibition by pyrrolo[2,1-f]triazine derivatives.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[8] Overexpression of c-Met is observed in a variety of cancers and is often associated with a poor prognosis. Pyrrolo[2,1-f]triazine derivatives have been successfully developed as dual inhibitors of c-Met and VEGFR-2.[5] For example, compound 19 exhibited potent inhibitory activity against both c-Met (IC50 = 2.3 ± 0.1 nM) and VEGFR-2 (IC50 = 5.0 ± 0.5 nM).[5] This dual-targeting approach is particularly promising as it can simultaneously block two key pathways involved in tumor progression and angiogenesis.

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cMet c-Met Grb2 Grb2 cMet->Grb2 Autophosphorylation Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS PI3K PI3K Gab1->PI3K Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Invasion, Metastasis, Proliferation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription HGF HGF HGF->cMet Ligand Binding & Dimerization Pyrrolo_inhibitor Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_inhibitor->cMet ATP Competition

Caption: The HGF/c-Met signaling cascade and its inhibition by pyrrolo[2,1-f]triazine derivatives.

CompoundTarget Kinase(s)IC50 (nM)Reference
1 EGFR100[5]
2 VEGFR-266[5]
3 VEGFR-223[5]
19 c-Met / VEGFR-22.3 / 5.0[5]

Table 1: Inhibitory Activities of Selected Pyrrolo[2,1-f]triazine Derivatives against Oncogenic Kinases.

Antiviral Activity

The pyrrolo[2,1-f]triazine scaffold is the core of the broad-spectrum antiviral drug Remdesivir .[5] Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form.[9] This active form acts as a nucleotide analog, targeting the viral RNA-dependent RNA polymerase (RdRp).[9] By mimicking ATP, it is incorporated into the nascent viral RNA chain, leading to delayed chain termination and the inhibition of viral replication.[9] This mechanism of action has shown efficacy against a range of RNA viruses, including the coronaviruses responsible for SARS and MERS.[9]

Other Biological Activities

Beyond oncology and virology, pyrrolo[2,1-f]triazine derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[6]

  • Hedgehog Signaling Pathway Inhibition: This pathway is crucial in embryonic development and its aberrant activation is linked to certain cancers. Pyrrolo[2,1-f]triazine-based compounds have been designed as inhibitors of this pathway.

  • Neuroprotective Effects: Preliminary studies indicate that some derivatives may possess neuroprotective properties, opening avenues for research in neurodegenerative diseases.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[2,1-f]triazine derivatives is highly dependent on the substitution pattern around the core scaffold. Key SAR observations include:

  • Position 4: Substitution at this position with an aniline moiety is crucial for kinase inhibitory activity. The nature of the substituents on the aniline ring dictates the potency and selectivity for different kinases.[10]

  • Positions 5 and 6: These positions are generally tolerant to a variety of substituents, allowing for the modulation of physicochemical properties such as solubility and metabolic stability without significantly compromising biological activity.[10]

  • Position 7: Substitution at this position is often detrimental to kinase inhibitory activity.[10]

These SAR insights are invaluable for the rational design of new pyrrolo[2,1-f]triazine derivatives with improved potency, selectivity, and drug-like properties.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the biological evaluation of pyrrolo[2,1-f]triazine derivatives.

General Workflow for Biological Evaluation

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Kinase Inhibition Assay (e.g., TR-FRET) cellular_assay Cellular Proliferation Assay (e.g., MTT) biochemical_assay->cellular_assay Determine IC50 selectivity_profiling Kinase Selectivity Profiling cellular_assay->selectivity_profiling Confirm on-target effect pk_studies Pharmacokinetic (PK) Studies selectivity_profiling->pk_studies efficacy_studies In Vivo Efficacy Studies (e.g., Xenograft Model) pk_studies->efficacy_studies Determine dosing regimen toxicology_studies Toxicology Studies efficacy_studies->toxicology_studies Assess safety profile end Lead Compound Identification toxicology_studies->end start Synthesized Pyrrolo[2,1-f]triazine Derivatives start->biochemical_assay

Caption: A generalized workflow for the biological evaluation of pyrrolo[2,1-f]triazine derivatives.

Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for quantifying kinase activity and inhibition.

Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and an acceptor-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]

    • Prepare serial dilutions of the test pyrrolo[2,1-f]triazine compounds in the kinase reaction buffer.

    • Prepare a solution containing the kinase and the acceptor-labeled substrate in the kinase reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase in the kinase reaction buffer.

    • Prepare a stop/detection solution containing EDTA and the europium-labeled antibody in a suitable detection buffer.[11]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the kinase/substrate solution to each well.

    • Add 2.5 µL of the serially diluted test compounds or vehicle control to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[12]

    • Stop the reaction by adding 10 µL of the stop/detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.[6]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Cell Proliferation/Viability Assay (MTT)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,1-f]triazine compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for 4 hours at 37°C.[2]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Shake the plate gently for 10 minutes to ensure complete solubilization.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[2][13]

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Efficacy Model (Subcutaneous Xenograft)

Subcutaneous xenograft models are widely used to evaluate the in vivo anti-tumor efficacy of novel compounds.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[9]

Step-by-Step Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL.[15]

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[15]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the pyrrolo[2,1-f]triazine compound or vehicle control to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Data Analysis:

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the compound.

Conclusion and Future Perspectives

The pyrrolo[2,1-f]triazine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutics. Its remarkable adaptability has led to the discovery of potent inhibitors for a multitude of clinically relevant targets. The continued exploration of this privileged core, guided by a deeper understanding of SAR and the application of robust biological evaluation methodologies, holds immense promise for the future of drug discovery. Future research will likely focus on the development of next-generation derivatives with enhanced selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance. The integration of computational modeling and advanced screening technologies will further accelerate the identification of novel pyrrolo[2,1-f]triazine-based drug candidates for a wide range of diseases.

References

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Spectroscopic data (NMR, MS) for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Disclaimer: As of the date of this guide, specific experimental spectroscopic data for the target compound, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, is not widely available in peer-reviewed literature. The data and interpretations presented herein are therefore predictive, generated based on established principles of spectroscopic analysis and by drawing correlations from structurally analogous heterocyclic systems.[1][2][3] This guide is designed to serve as an authoritative and methodological resource for researchers engaged in the synthesis and characterization of novel pyrrolo[2,1-f]triazine derivatives.

Introduction: The Pyrrolo[2,1-f]triazine Scaffold in Modern Research

The pyrrolo[2,1-f]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[4][5] As a unique fused 5,6-bicyclic system with a bridgehead nitrogen atom, it serves as a foundational structure for compounds with a wide array of biological activities, including antiviral (as seen in the parent moiety of Remdesivir), kinase inhibition, and anticancer properties.[4][6]

The specific analogue, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, incorporates key functional groups—a reactive chloro substituent and a methylsulfanyl group—that make it a versatile intermediate for further chemical modification. Accurate and unambiguous structural elucidation is the bedrock of any research and development effort. This guide provides a detailed framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), explaining the causality behind the analytical choices and providing robust, self-validating protocols.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignments, the following IUPAC-recommended numbering scheme is used for the pyrrolo[2,1-f]triazine core.

Caption: Structure of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for determining the proton framework of a molecule. For aromatic and heteroaromatic systems, the chemical shifts (δ) and coupling constants (J) provide definitive information about the substitution pattern and electronic environment.[7]

Predicted ¹H NMR Data
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-77.85 - 7.95dJ₇,₈ = 4.5
H-67.10 - 7.20tJ₆,₇ = J₆,₅ ≈ 2.5
H-56.80 - 6.90dJ₅,₆ = 2.5
S-CH₃2.60 - 2.70s-
Expert Analysis and Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three protons on the pyrrole ring and the three protons of the methylsulfanyl group.

  • Aromatic Region (6.5-8.0 ppm): The protons on the pyrrole moiety (H-5, H-6, H-7) are expected to resonate in the aromatic region, downfield from the typical alkene region.[8] This significant deshielding is due to the ring current effect generated by the delocalized π-electrons within the aromatic system.

  • Signal H-7: This proton is adjacent to the bridgehead nitrogen and is expected to be the most downfield of the pyrrole protons due to anisotropic effects and proximity to the electron-withdrawing triazine ring. It should appear as a doublet, coupling only with H-6.

  • Signal H-6: This proton is coupled to both H-5 and H-7. Given the typical coupling constants in a five-membered ring, it is predicted to appear as a triplet (or more accurately, a doublet of doublets that may resolve as a triplet if J₅,₆ ≈ J₆,₇).

  • Signal H-5: This proton is expected to be the most upfield of the aromatic signals and will appear as a doublet, coupling with H-6.

  • Aliphatic Region (2.6-2.7 ppm): The methyl protons of the -S-CH₃ group are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet. Its chemical shift is characteristic of a methyl group attached to a sulfur atom, which is in turn connected to an aromatic system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a singlet.[9]

Predicted ¹³C NMR Data
Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-2165 - 170
C-4155 - 160
C-8a145 - 150
C-6130 - 135
C-7120 - 125
C-5110 - 115
S-CH₃14 - 18
Expert Analysis and Interpretation

The spectrum is predicted to display seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

  • Downfield Carbons (155-170 ppm): C-2 and C-4 are part of the electron-deficient triazine ring and are directly bonded to electronegative atoms (nitrogen, sulfur, and chlorine). This causes significant deshielding, shifting their signals to the furthest downfield positions. C-2, bonded to both a nitrogen and the methylsulfanyl group, is expected to be highly deshielded. C-4, bonded to a nitrogen and the electronegative chlorine, will also be significantly downfield.

  • Aromatic & Bridgehead Carbons (110-150 ppm): The carbons of the pyrrole ring (C-5, C-6, C-7) and the bridgehead carbon (C-8a) resonate in the typical aromatic carbon range.[8] The precise shifts are influenced by their position relative to the fused triazine ring and its substituents. C-8a, being a bridgehead carbon bonded to two nitrogen atoms, is expected to be the most downfield in this group.

  • Upfield Carbon (14-18 ppm): The methyl carbon of the -S-CH₃ group is an sp³-hybridized carbon and therefore resonates in the far upfield region of the spectrum, consistent with aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] For structural elucidation of novel compounds, high-resolution mass spectrometry (HRMS) is indispensable as it provides the exact mass, allowing for the determination of the molecular formula.

Predicted Mass Spectrometry Data (ESI-HRMS)
IonCalculated Exact Mass (m/z)Relative Abundance
[M+H]⁺201.0125100%
[M+2+H]⁺203.0096~33%
Expert Analysis and Interpretation
  • Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization method, ideal for this type of heterocyclic compound.[11][12] It typically protonates the molecule to form a pseudomolecular ion ([M+H]⁺) with minimal fragmentation. This is crucial for confidently identifying the molecular weight of the parent compound. The basic nitrogen atoms in the triazine ring are readily protonated.

  • Molecular Ion Cluster: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic [M+H]⁺ peak and an [M+2+H]⁺ peak with an intensity ratio of approximately 3:1.[13] Observing this pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.

  • High-Resolution Data: An exact mass measurement of 201.0125 for the C₇H₇ClN₃S⁺ ion would confirm the elemental composition, distinguishing it from any other isobaric species.

Experimental Protocols and Workflow

The acquisition of high-quality, reproducible spectroscopic data requires standardized and well-defined experimental protocols. The following methodologies represent best practices for the characterization of novel heterocyclic compounds.

Analytical Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation prep Dissolve ~5-10 mg of sample in 0.6 mL deuterated solvent (e.g., CDCl3 or DMSO-d6) nmr_acq NMR Spectrometer (e.g., 400 MHz) Acquire 1H, 13C, COSY, HSQC prep->nmr_acq Analyze Aliquots ms_acq HRMS Spectrometer (e.g., ESI-TOF) Acquire positive ion mode spectrum prep->ms_acq Analyze Aliquots nmr_proc Fourier Transform Phase & Baseline Correction Peak Integration & Assignment nmr_acq->nmr_proc ms_proc Mass Calibration Peak Picking Formula Determination ms_acq->ms_proc elucidate Combine NMR & MS Data Confirm Connectivity Final Structure Verification nmr_proc->elucidate ms_proc->elucidate

Caption: Standardized workflow for spectroscopic characterization of organic compounds.

Protocol 1: NMR Data Acquisition (¹H & ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆) in a clean, dry NMR tube.

    • Causality: The choice of solvent is critical. It must fully dissolve the analyte without reacting with it, and its residual proton signals should not overlap with analyte signals. CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample.

    • Causality: TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[14] Its protons and carbons are highly shielded, resonating at 0.00 ppm, providing a reference point against which all other chemical shifts are measured.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Calibrate the spectra by setting the TMS signal to 0.00 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range.

    • Causality: Accurate mass measurement is predicated on precise instrument calibration.[15] An external or internal calibrant provides known mass points from which the instrument's software can create a calibration curve to ensure the mass accuracy of the analyte.

  • Infusion and Ionization: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Causality: ESI is performed on a liquid stream.[16] Direct infusion is a simple and effective method for introducing a pure compound, ensuring a stable ion signal for accurate measurement.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass analyzer (e.g., Time-of-Flight, TOF) to scan a relevant m/z range (e.g., 50-500 Da) with high resolution (>10,000).

  • Data Analysis: Process the spectrum to identify the monoisotopic mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on this exact mass, comparing the measured value to the theoretical value for C₇H₇ClN₃S⁺.

Conclusion

The structural confirmation of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine relies on a synergistic application of NMR and mass spectrometry. The predicted data—a distinct four-signal pattern in the ¹H NMR, seven signals in the ¹³C NMR, and a characteristic 3:1 isotopic cluster in the HRMS—provide a unique spectroscopic fingerprint. By following the detailed protocols outlined in this guide, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this valuable synthetic intermediate, enabling its effective use in the development of novel bioactive molecules.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

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  • Wikipedia. (2023). Electrospray ionization. In Wikipedia. [Link]

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The Privileged Scaffold: A Technical Guide to the Design, Synthesis, and Evaluation of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics. We will explore the 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine core, a key pharmacophore, and provide a comprehensive overview of the design, synthesis, and biological evaluation of its structural analogs. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower informed decision-making in your research endeavors.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Nexus of Therapeutic Potential

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to bind to multiple, diverse biological targets.[2][4] This unique bicyclic heterocycle, an isostere of naturally occurring purine nuclei, serves as the foundational framework for a multitude of biologically active molecules.[4][5] Its significance is underscored by its presence in approved drugs such as the broad-spectrum antiviral Remdesivir and the anti-tumorigenic agent Brivanib Alaninate.[6]

Analogs of this scaffold have demonstrated a wide array of biological activities, including but not limited to, the inhibition of protein kinases, which are pivotal in cellular signaling pathways and frequently dysregulated in diseases like cancer and inflammatory disorders.[7] The 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine moiety, in particular, represents a versatile starting point for the generation of diverse chemical libraries, with the chloro and methylsulfanyl groups providing reactive handles for a variety of chemical transformations.

Strategic Synthesis of the Core and its Analogs

The synthetic accessibility of the pyrrolo[2,1-f][1][2][3]triazine core is a key factor in its widespread use. Various synthetic strategies have been developed, often commencing from either a pyrrole or a triazine precursor.[6][7]

Synthesis of the 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Core

A common synthetic route to the 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine core involves a multi-step sequence starting from a suitably substituted pyrrole. While the exact, detailed synthesis of this specific starting material is proprietary to various research groups and commercial suppliers, a generalizable, illustrative pathway can be constructed from published methodologies.

Illustrative Synthetic Workflow:

G A Substituted Pyrrole Derivative B N-Amination A->B e.g., NH2Cl C Cyclization with a Thiocarbonyl Source B->C e.g., CS2, base D Methylation C->D e.g., MeI E Chlorination D->E e.g., POCl3 F 4-Chloro-2-(methylsulfanyl) pyrrolo[2,1-f]triazine E->F

Caption: Generalized synthetic workflow for the pyrrolo[2,1-f]triazine core.

Experimental Protocol: A Generalized Approach

Disclaimer: This is a representative protocol and may require optimization for specific substrates and scales.

  • N-Amination of a Pyrrole Precursor: To a solution of a suitable pyrrole-2-carboxaldehyde or carbonitrile in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a strong base (e.g., NaH) portion-wise at 0 °C. After stirring for 30 minutes, introduce an aminating agent (e.g., hydroxylamine-O-sulfonic acid or O-mesitylenesulfonylhydroxylamine).[4] Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Thiocyclization and Methylation: The resulting N-aminopyrrole is then cyclized. This can be achieved by treatment with carbon disulfide in the presence of a base, followed by quenching with methyl iodide to install the methylsulfanyl group.

  • Chlorination: The pyrrolo[2,1-f]triazin-4-one intermediate is then subjected to chlorination, typically using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃), often with gentle heating.[6]

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with ice-water. The crude product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final compound is purified by column chromatography on silica gel.

Diversification of the Core: Generating Structural Analogs

The 4-chloro and 2-methylsulfanyl groups are excellent handles for introducing molecular diversity.

  • Modification at the 4-position: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of amine, alcohol, and thiol functionalities, which is a common strategy in the development of kinase inhibitors to modulate potency and selectivity.[1]

  • Modification at the 2-position: The methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Alternatively, it can be displaced by other nucleophiles under specific conditions.

Biological Evaluation of Pyrrolo[2,1-f]triazine Analogs

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. For pyrrolo[2,1-f]triazine analogs, which are frequently investigated as kinase inhibitors, a tiered approach is often employed.

Primary Screening: In Vitro Kinase Inhibition Assays

The initial assessment of a compound's activity is typically performed using in vitro kinase inhibition assays. These assays quantify the ability of a compound to inhibit the activity of a specific kinase.

Experimental Workflow: Kinase Inhibition Assay

G A Prepare Kinase, Substrate, and ATP Solution B Add Test Compound (Varying Concentrations) A->B C Initiate Kinase Reaction B->C D Stop Reaction and Detect Signal C->D E Data Analysis (IC50 determination) D->E

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: A Representative Kinase Inhibition Assay (e.g., for PI3Kδ)

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of the recombinant human PI3Kδ enzyme, the substrate (e.g., PIP₂), and ATP at their optimal concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the reaction buffer, kinase, and substrate to the wells of a microtiter plate. Then, add the diluted test compounds.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a labeled substrate.

  • Data Analysis: The raw data is converted to percent inhibition relative to a positive control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.[1]

Table 1: Representative IC₅₀ Values for Pyrrolo[2,1-f]triazine Analogs Against Various Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
14a p110α122[8]
14a p110δ119[8]
Compound 21 ALK10[7]
Compound 19 c-Met2.3[7][9]
Compound 19 VEGFR-25.0[7][9]
Compound 30 PI3Kδ(Potent)[1]
Secondary Screening: Cellular Assays

Compounds that demonstrate promising activity in biochemical assays are then advanced to cell-based assays to assess their effects in a more biologically relevant context.

  • Antiproliferative Assays: These assays, such as the SRB (Sulphorhodamine B) or MTS assay, measure the ability of a compound to inhibit the growth of cancer cell lines.[8] This provides an indication of the compound's potential as an anti-cancer agent.

  • Target Engagement Assays: Techniques like Western blotting can be used to determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase within the cell, confirming on-target activity.

  • Phenotypic Assays: For indications like neuropathic pain, cellular models that recapitulate aspects of the disease can be used to evaluate the functional consequences of target inhibition.[10]

In Vivo Evaluation

The most promising candidates from cellular assays are then progressed to in vivo studies in animal models to evaluate their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and efficacy in disease models.[3]

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from these biological assays are crucial for establishing a structure-activity relationship (SAR). SAR studies aim to understand how modifications to the chemical structure of the analogs affect their biological activity.[1] This iterative process of design, synthesis, and testing is the cornerstone of lead optimization, with the goal of improving potency, selectivity, and drug-like properties.

For instance, the substitution at the 4-position of the pyrrolo[2,1-f]triazine core with different amine-containing moieties has been extensively explored to enhance selectivity for specific kinase isoforms.[1] Similarly, modifications at other positions of the heterocyclic system can influence interactions with the ATP-binding pocket of the target kinase.

Conclusion and Future Directions

The 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold is a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and the diverse biological activities of its analogs make it a compelling area for continued research. Future efforts will likely focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets, as well as the exploration of novel chemical space around this privileged core. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of drugs based on this remarkable heterocyclic system.

References

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4449. [Link]

  • Kushnir, M., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7684. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry, 30, 115945. [Link]

  • Li, J., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Journal of Medicinal Chemistry, 57(5), 2135-2149. [Link]

  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2844-2860. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 14(1), 59-78. [Link]

  • Bernat, Z., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Scientific Reports, 11(1), 2686. [Link]

  • Shi, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 62-77. [Link]

  • Ott, G. R., et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 16(11), 1757-1766. [Link]

  • Lee, H. W., et al. (2017). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 13, 2364-2371. [Link]

  • Wrobleski, S. T., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(8), 1435-1441. [Link]

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The Genesis of the Pyrrolo[2,1-f]triazine Scaffold: A Technical Guide

The Genesis of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Technical Guide

An In-Depth Exploration of the Discovery, Synthesis, and Early-Stage Development of a Privileged Kinase Inhibitor Core

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus stands as a prominent "privileged scaffold" in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. This guide provides a detailed technical overview of its discovery, tracing its origins as a strategic mimic of the quinazoline kinase inhibitor template. We will delve into the foundational synthetic strategies, explore the initial structure-activity relationship (SAR) studies that unlocked its potential, and elucidate the mechanism of action of its earliest targeted therapies. This document is intended for researchers and scientists in drug development, offering field-proven insights into the experimental choices and logical progressions that established this critical heterocyclic system.

Introduction: The Strategic Design of a Novel Kinase Inhibitor Template

In the landscape of drug discovery, particularly in oncology, the identification of novel heterocyclic systems that can serve as templates for inhibitor design is a paramount objective. The discovery of the pyrrolo[2,1-f][1][2][3]triazine scaffold did not occur in a vacuum; it was the result of a deliberate and insightful bioisosteric replacement strategy. Researchers at Bristol-Myers Squibb identified this nucleus as a promising aza-fused analog that effectively mimics the well-established quinazoline core, a cornerstone of many ATP-competitive kinase inhibitors.[1][2]

The rationale was grounded in structural biology: the pyrrolo[2,1-f]triazine system could present key hydrogen bonding patterns and substituent vectors into the ATP-binding pocket of protein kinases in a manner analogous to proven inhibitors like Iressa® (Gefitinib). This hypothesis proved fruitful, rapidly leading to the development of potent inhibitors against critical oncology targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

Foundational Synthesis: Establishing the Core

The initial synthetic approaches were designed for robustness and the ability to introduce diversity at key positions. The primary route reported in the seminal publications involved the construction of the fused ring system from a substituted pyrrole precursor.[1][2] This strategy offered a convergent and flexible approach to generate a library of analogs for biological screening.

General Synthetic Workflow

The logical flow from a simple starting pyrrole to the final functionalized scaffold is a multi-step process that involves building the triazine ring onto the pyrrole core. This workflow allows for late-stage diversification, a critical element in efficient lead optimization.

Gcluster_0Phase 1: Pyrrole Functionalizationcluster_1Phase 2: Triazinone Formationcluster_2Phase 3: Activation & DiversificationAStarting PyrroleBVilsmeier-Haack Formylation(POCl3, DMF)A->BC2-Formylpyrrole IntermediateB->CDReaction with SemicarbazideC->DEPyrrolotriazinone CoreD->EFChlorination(POCl3)E->FG4-ChloropyrrolotriazineF->GHNucleophilic Aromatic Substitution(e.g., Anilines)G->HIFinal Kinase InhibitorH->I

Caption:
Detailed Experimental Protocol: Synthesis of a Representative Pyrrolotriazinone Intermediate

This protocol details the formation of the pyrrolotriazinone core, a key intermediate in the synthesis of the final active compounds, based on reported procedures.[1][2]

Objective: To synthesize a methyl-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Materials:

  • 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Pyridine

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:

  • Semicarbazone Formation: To a solution of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Scientist's Insight: The use of sodium acetate is crucial to neutralize the HCl salt of the semicarbazide, liberating the free base required for condensation with the aldehyde.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cyclization: Remove the ethanol under reduced pressure. Add a high-boiling solvent such as pyridine to the crude semicarbazone. Heat the mixture to reflux (approx. 115 °C) for 12-18 hours.

    • Scientist's Insight: Pyridine serves as both a solvent and a base to facilitate the intramolecular cyclization and dehydration, leading to the formation of the stable triazinone ring.

  • Workup and Isolation: After cooling, pour the reaction mixture into water. The product will often precipitate and can be collected by vacuum filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the collected solid with water and diethyl ether to remove residual pyridine and impurities. If necessary, the crude product can be purified further by recrystallization or column chromatography on silica gel.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS). The expected yield for this type of transformation typically ranges from 60-80%.

Early Structure-Activity Relationship (SAR) Insights

The initial SAR exploration was guided by knowledge from the existing quinazoline inhibitor field.[1][2] Scientists at Bristol-Myers Squibb focused on installing aniline-based substituents at the C4-position, as this was known to provide potent inhibition of EGFR and VEGFR-2. Their findings validated the pyrrolo[2,1-f]triazine as a viable mimic and revealed key structural insights.

Key Findings:

  • C4-Position: This is the critical "warhead" position. Attaching a 3-chloro-4-fluoroaniline moiety conferred potent EGFR inhibitory activity, while a 3-hydroxy-4-methylaniline substituent provided strong VEGFR-2 inhibition.[1][2]

  • Pyrrole Ring Substitution (C5, C6, C7): The scaffold's pyrrole moiety offered vectors for modification to tune physicochemical properties. It was discovered that substitution at the C5 and C6 positions was well-tolerated, maintaining biological activity. However, substitution at the C7-position resulted in a significant loss of potency, suggesting this region is likely involved in a critical interaction or creates steric hindrance within the ATP-binding pocket.[1]

PositionSubstituentTarget KinaseBiochemical IC₅₀ (nM)Cellular ActivityReference
C4 4-((3-chloro-4-fluorophenyl)amino)EGFR< 10Potent (DiFi cells)[1]
C4 4-((3-hydroxy-4-methylphenyl)amino)VEGFR-2< 20Potent (HUVEC cells)[1]
C5 MethylEGFR/VEGFR-2Activity MaintainedNot specified[1]
C6 MethylEGFR/VEGFR-2Activity MaintainedNot specified[1]
C7 MethylEGFR/VEGFR-2Substantial Loss of ActivityNot specified[1]

Table 1: Summary of early SAR data for pyrrolo[2,1-f]triazine analogs.

Mechanism of Action: Targeting the ATP-Binding Pocket

The pyrrolo[2,1-f]triazine inhibitors were designed to be ATP-competitive, and early mechanistic studies confirmed this mode of action. By varying the concentration of ATP in biochemical kinase assays, researchers demonstrated that the inhibitory potency of these compounds was dependent on ATP levels. This is a classic hallmark of inhibitors that bind reversibly within the adenine-binding region of the kinase domain.[1]

This mechanism involves the inhibitor competing directly with the cell's natural ATP substrate, preventing the kinase from phosphorylating its downstream targets and thereby blocking the signaling cascade.

Gcluster_0Kinase Signaling Cascadecluster_1Inhibition MechanismRTKReceptor Tyrosine Kinase (RTK)(e.g., VEGFR-2)ATP Binding PocketSubstrateSubstrate ProteinRTK->SubstratePhosphorylationPhosphoSubstratePhosphorylated Substrate(p-Substrate)BlockedSignaling BlockedRTK:ATP->BlockedATPATPATP->RTK:ATPDownstreamDownstream Signaling(e.g., Proliferation, Angiogenesis)PhosphoSubstrate->DownstreamInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->RTK:ATPCompetitive Binding

Caption:

Conclusion and Impact

The discovery of the pyrrolo[2,1-f]triazine scaffold is a testament to the power of rational, structure-guided drug design. By identifying a novel heterocyclic core that successfully mimicked a known pharmacophore, researchers unlocked a rich new area of chemical space for kinase inhibitor development. The initial synthetic routes were elegant in their simplicity and flexibility, allowing for rapid SAR exploration that defined the key structural requirements for potent activity. This foundational work directly led to the development of numerous clinical candidates, including dual VEGFR-2/FGFR-1 inhibitors and p38α MAP kinase inhibitors, cementing the pyrrolo[2,1-f]triazine core as a truly "privileged" and impactful scaffold in medicinal chemistry.[3][4]

References

  • Title: Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template (Full Text) Source: ACS Publications URL: [Link]

  • Title: Short and Modular Synthesis of Substituted 2-Aminopyrroles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases Source: Cancer Research URL: [Link]

  • Title: A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction Source: Synthesis Workshop URL: [Link]

  • Title: Short and Modular Synthesis of Substituted 2-Aminopyrroles Source: Organic Letters URL: [Link]

  • Title: Discovery of pyrrolo[2,1-f][1][2][3]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors Source: PubMed URL: [Link]

The Pyrrolo[2,1-f]triazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Privileged Scaffold

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This versatility makes them invaluable starting points for the design of novel therapeutic agents. The pyrrolo[2,1-f][1][2][3]triazine, a unique bridgehead nitrogen heterocycle, has unequivocally earned this distinction.[2][4][5] Its rigid, planar structure provides a well-defined orientation for substituent groups, while the strategic placement of nitrogen atoms allows for a multitude of hydrogen bonding interactions within a target's active site. This guide will provide an in-depth exploration of the pyrrolo[2,1-f]triazine core, from its synthesis to its profound impact on drug discovery, with a particular focus on its role in the development of kinase inhibitors.

The Rise of a Privileged Structure: A Historical Perspective

First synthesized in the late 1970s, the pyrrolo[2,1-f][1][2][3]triazine scaffold remained on the periphery of medicinal chemistry for over a decade.[6] Its journey into the spotlight began in the early 1990s with its incorporation into C-nucleosides as a purine mimetic.[6] However, it was the explosion of the kinase inhibitor field in the early 2000s that truly propelled this heterocycle to prominence.[6] The urgent need for novel, druggable scaffolds to target kinases led to the discovery and development of numerous pyrrolo[2,1-f][1][2][3]triazine-based inhibitors.[1][7][8][9] This scaffold is now an integral component of several approved drugs and clinical candidates, including the antiviral remdesivir and the kinase inhibitor avapritinib.[1][7]

Synthetic Strategies: Building the Core

The construction of the pyrrolo[2,1-f][1][2][3]triazine core can be approached from several perspectives, primarily involving the annulation of a triazine ring onto a pyrrole precursor or vice versa. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

A common and versatile approach involves the reaction of a 1-aminopyrrole derivative with a suitable three-carbon synthon. For instance, a tandem copper(II)-promoted synthesis allows for the efficient annulation of 1-amino-1H-pyrrole-2-amides with various aldehydes to construct 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones.[10] Another strategy relies on the 1,3-dipolar cycloaddition of N(1)-alkyl-1,2,4-triazinium salts with alkynes, providing a direct route to substituted pyrrolo[2,1-f]triazines.[11]

General Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazine

The following protocol, adapted from the literature, illustrates a general method for the synthesis of 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines via 1,3-dipolar cycloaddition.[11]

Step 1: Synthesis of N(1)-ethyl-1,2,4-triazinium tetrafluoroborate

  • To a solution of the desired 1,2,4-triazine (1.0 mmol) in anhydrous dichloromethane (10 mL) is added triethyloxonium tetrafluoroborate (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate.

Step 2: 1,3-Dipolar Cycloaddition

  • To a suspension of the N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran (15 mL) is added dimethyl acetylenedicarboxylate (1.2 mmol).

  • Triethylamine (1.1 mmol) is then added dropwise with stirring.

  • The reaction mixture is stirred at room temperature until a crystalline product precipitates.

  • The solid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired dimethyl 2,4-disubstituted-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate.[11]

G cluster_step1 Step 1: Formation of Triazinium Salt cluster_step2 Step 2: 1,3-Dipolar Cycloaddition 1,2,4-Triazine 1,2,4-Triazine N(1)-ethyl-1,2,4-triazinium\ntetrafluoroborate N(1)-ethyl-1,2,4-triazinium tetrafluoroborate 1,2,4-Triazine->N(1)-ethyl-1,2,4-triazinium\ntetrafluoroborate Alkylation Triethyloxonium\nTetrafluoroborate Triethyloxonium Tetrafluoroborate Triethyloxonium\nTetrafluoroborate->N(1)-ethyl-1,2,4-triazinium\ntetrafluoroborate Pyrrolo[2,1-f]triazine\nProduct Pyrrolo[2,1-f]triazine Product N(1)-ethyl-1,2,4-triazinium\ntetrafluoroborate->Pyrrolo[2,1-f]triazine\nProduct [3+2] Cycloaddition Dimethyl\nAcetylenedicarboxylate Dimethyl Acetylenedicarboxylate Dimethyl\nAcetylenedicarboxylate->Pyrrolo[2,1-f]triazine\nProduct Triethylamine Triethylamine Triethylamine->Pyrrolo[2,1-f]triazine\nProduct Base

Caption: Synthetic workflow for a 2,4-disubstituted pyrrolo[2,1-f]triazine.

The Pyrrolo[2,1-f]triazine Scaffold in Kinase Inhibition

Kinase inhibition has emerged as one of the most successful strategies in targeted cancer therapy.[1][7][9] The pyrrolo[2,1-f]triazine scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.[1][7][8][9] Its rigid structure allows it to fit snugly into the ATP-binding pocket of many kinases, while its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

Derivatives of this scaffold have shown remarkable activity against a wide range of kinases, including:

  • Anaplastic Lymphoma Kinase (ALK) [2][4]

  • Janus Kinase 2 (JAK2) [2][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1][12][13]

  • Epidermal Growth Factor Receptor (EGFR) [1][4]

  • c-Met [1][12]

  • Phosphoinositide 3-kinase (PI3K) [10][14]

Structure-Activity Relationship (SAR) Insights

The versatility of the pyrrolo[2,1-f]triazine scaffold lies in the ability to modify its substitution pattern to achieve selectivity for different kinases.

  • Substitution at the 4-position: This position is often crucial for engaging with the hinge region of the kinase. An amino group at this position, for instance, can act as a hydrogen bond donor, a common feature in many kinase inhibitors.[14]

  • Substitution at the 2- and 7-positions: These positions are typically solvent-exposed and can be modified to enhance potency, selectivity, and pharmacokinetic properties. For example, the introduction of aryl groups at these positions can lead to additional hydrophobic interactions within the active site.[5]

The following table summarizes the activity of selected pyrrolo[2,1-f]triazine derivatives against various kinases:

CompoundTarget Kinase(s)IC50 (nM)Reference
Compound 19c-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5[1]
Compound 2VEGFR-266[1]
Compound 3VEGFR-223[1]
Compound 27ac-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5[12]
Compound 30PI3KδEfficacy in mouse models[14]

Clinical Exemplars: From Scaffold to Lifesaving Drugs

The therapeutic potential of targeting kinases with molecules containing a core structure related to or bioisosteric with pyrrolo[2,1-f]triazine is exemplified by the success of drugs like larotrectinib and entrectinib.

Larotrectinib (Vitrakvi®)

Larotrectinib is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[15][16][17][18] It is approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[15][17][19] The approval of larotrectinib marked a significant milestone as one of the first "tissue-agnostic" cancer therapies, meaning its use is based on a specific genetic mutation rather than the location of the tumor in the body.[19]

G NTRK Gene Fusion NTRK Gene Fusion Constitutively Active\nTRK Fusion Protein Constitutively Active TRK Fusion Protein NTRK Gene Fusion->Constitutively Active\nTRK Fusion Protein Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Constitutively Active\nTRK Fusion Protein->Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., MAPK, PI3K/Akt)->Cell Proliferation\n& Survival Tumor Growth Tumor Growth Cell Proliferation\n& Survival->Tumor Growth Larotrectinib Larotrectinib Larotrectinib->Constitutively Active\nTRK Fusion Protein Inhibition Inhibition Larotrectinib->Inhibition Inhibition->Constitutively Active\nTRK Fusion Protein

Caption: Mechanism of action of Larotrectinib.

Entrectinib (Rozlytrek®)

Entrectinib is another potent tyrosine kinase inhibitor that targets TRKA/B/C, as well as ROS1 and ALK.[20][21][22][23][24] It is approved for the treatment of adults with ROS1-positive metastatic non-small cell lung cancer (NSCLC) and for adult and pediatric patients 12 years of age and older with NTRK fusion-positive solid tumors.[22][23] A key feature of entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for patients with central nervous system (CNS) metastases.[21][25]

Beyond Kinases: Expanding Therapeutic Horizons

While the pyrrolo[2,1-f]triazine scaffold has made a significant impact in the field of kinase inhibition, its therapeutic potential extends to other areas.

  • Antiviral Agents: As a nucleoside analog, the pyrrolo[2,1-f]triazine core is a key component of remdesivir, an antiviral drug used in the treatment of COVID-19.[1][7] Derivatives have also shown activity against a range of other RNA viruses.[11][26]

  • Hedgehog Signaling Pathway Inhibitors: By replacing the pyrimidine core of a known Hedgehog (Hh) pathway inhibitor with the pyrrolo[2,1-f]triazine scaffold, researchers have developed novel and potent inhibitors of this critical signaling pathway, which is implicated in several cancers.[27][28]

  • Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors: The scaffold has been investigated for the development of AAK1 inhibitors for the treatment of neuropathic pain.[29]

Conclusion: A Privileged Scaffold with a Bright Future

The pyrrolo[2,1-f]triazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of life-saving therapies. The continued exploration of this versatile core, through the application of innovative synthetic methodologies and a deeper understanding of its structure-activity relationships, promises to unlock even more therapeutic opportunities in the years to come. For researchers and drug development professionals, the pyrrolo[2,1-f]triazine scaffold represents a powerful tool in the ongoing quest for novel and effective medicines.

References

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  • (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. PubMed. [Link]

  • (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. [Link]

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  • (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link]

  • (2005). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. AACR Journals. [Link]

  • (N.d.). entrectinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • (N.d.). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1][2][3]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. ResearchGate. [Link]

  • (2024). Larotrectinib. Altmeyers Encyclopedia. [Link]

  • (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

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  • (2021). Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. PubMed. [Link]

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  • (N.d.). Vitrakvi (larotrectinib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

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  • (N.d.). CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib.
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules, making its efficient and scalable synthesis a critical aspect of pharmaceutical research and development. The pyrrolo[2,1-f][1][2]triazine core, a nitrogen-rich fused ring system, is a recognized "privileged structure," known to interact with a wide range of biological targets. This guide provides a comprehensive overview of the primary and alternative synthetic routes to 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Primary Synthetic Pathway: A Stepwise Approach from Methyl Pyrrole-2-carboxylate

The most established and versatile route to 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine commences with the readily available starting material, methyl pyrrole-2-carboxylate. This multi-step synthesis is characterized by a logical progression of reactions, each building upon the last to construct the target molecule with good overall efficiency. The key strategic elements of this pathway involve the initial formation of the pyrrolotriazinone core, followed by a crucial chlorination step.

Step 1: N-Amination of Methyl Pyrrole-2-carboxylate

The synthesis begins with the introduction of a nitrogen atom at the N-1 position of the pyrrole ring. This is a critical step as it sets the stage for the subsequent cyclization to form the triazine ring. The N-amination is typically achieved via an electrophilic amination reaction.

Causality of Experimental Choices: The choice of aminating agent is crucial for the success of this reaction. While various reagents can be used, chloramine (NH₂Cl) is often favored due to its reactivity and accessibility. The reaction is performed in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic aminating agent. The choice of an aprotic solvent like tetrahydrofuran (THF) is to ensure a non-reactive medium that can solubilize the reactants effectively.

Step 2: Cyclization with Benzoyl Isothiocyanate

The resulting methyl 1-aminopyrrole-2-carboxylate is then reacted with benzoyl isothiocyanate. This step initiates the construction of the triazine ring.

Mechanistic Insight: The isothiocyanate group (-N=C=S) is a powerful electrophile. The amino group of the N-aminated pyrrole acts as a nucleophile, attacking the central carbon of the isothiocyanate. This is followed by an intramolecular cyclization, where the pyrrole ester carbonyl is attacked by the newly formed thiourea moiety.

Step 3: Hydrolytic Cyclization and S-Methylation to form 2-(Methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazin-4-ol

The intermediate from the previous step undergoes a hydrolytic cyclization and subsequent S-methylation to yield the stable pyrrolotriazinone core.

Self-Validating System: This two-step, one-pot procedure is highly efficient. The hydrolysis, typically carried out with a strong base like sodium hydroxide (NaOH), drives the cyclization to completion, forming the triazinone ring. The subsequent addition of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), selectively alkylates the sulfur atom. The formation of the thermodynamically stable aromatic pyrrolotriazinone system drives the reaction to completion.

Step 4: Chlorination to 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

The final step in this primary pathway is the conversion of the hydroxyl group at the 4-position of the triazinone ring to a chlorine atom. This is a critical transformation that introduces the desired chloro-substituent.

Expertise in Action: Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination. It is a powerful dehydrating and chlorinating agent, particularly effective for converting hydroxy-heterocycles to their chloro-derivatives. The reaction is typically performed at elevated temperatures, often in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) to scavenge the HCl generated during the reaction, which can prevent unwanted side reactions and improve the overall yield. The mechanism involves the initial phosphorylation of the hydroxyl group, converting it into a good leaving group, which is then displaced by a chloride ion.

Alternative Synthetic Pathway: The Dichloro-Intermediate Route

An alternative and convergent approach to the target molecule involves the synthesis of a 2,4-dichloropyrrolo[2,1-f][1][2]triazine intermediate, followed by a selective nucleophilic substitution.

Step 1: Synthesis of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

The synthesis of the dichloro-intermediate can be achieved from pyrrole-2-carboxamide. The process involves the formation of the triazinedione ring followed by a double chlorination.

Step 2: Selective Nucleophilic Substitution

The key to this alternative route is the selective reaction of 2,4-dichloropyrrolo[2,1-f][1][2]triazine with a methylthiol source, such as sodium thiomethoxide (NaSMe).

Controlling Selectivity: The chlorine atom at the 4-position of the pyrrolo[2,1-f][1][2]triazine ring is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. This difference in reactivity can be exploited to achieve selective substitution. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the nucleophile, it is possible to favor the displacement of the C4-chloro group, leaving the C2-chloro group intact. However, in this specific synthesis, the desired product requires substitution at the 2-position. Achieving this selectivity might require specific reaction conditions or a different nucleophile. A more common approach is the displacement of both chlorine atoms followed by a selective re-introduction of chlorine at the 4-position, or a more complex multi-step process. For the direct selective substitution, the reaction conditions would need to be carefully optimized.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield (%)
Primary Pathway
1Methyl pyrrole-2-carboxylateMethyl 1-aminopyrrole-2-carboxylateNH₂Cl, NaH70-80
2 & 3Methyl 1-aminopyrrole-2-carboxylate2-(Methylsulfanyl)pyrrolo[2,1-f][1][2]triazin-4-ol1. Benzoyl isothiocyanate2. NaOH, H₂O3. CH₃I60-70 (over 2 steps)
42-(Methylsulfanyl)pyrrolo[2,1-f][1][2]triazin-4-ol4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazinePOCl₃, DIPEA80-90
Alternative Pathway
1Pyrrole-2-carboxamide2,4-Dichloropyrrolo[2,1-f][1][2]triazinee.g., Phosgene, POCl₃Varies
22,4-Dichloropyrrolo[2,1-f][1][2]triazine4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazineNaSMe (controlled conditions)Varies

Experimental Protocols

Primary Synthetic Pathway

Protocol 1: Synthesis of Methyl 1-aminopyrrole-2-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of methyl pyrrole-2-carboxylate (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • A freshly prepared solution of chloramine in diethyl ether is added slowly at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford methyl 1-aminopyrrole-2-carboxylate.

Protocol 2: Synthesis of 2-(Methylsulfanyl)pyrrolo[2,1-f][1][2]triazin-4-ol

  • To a solution of methyl 1-aminopyrrole-2-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane, benzoyl isothiocyanate (1.1 eq.) is added.

  • The mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a 2 M solution of sodium hydroxide in methanol/water.

  • The reaction mixture is heated at reflux for 4 hours.

  • After cooling to room temperature, methyl iodide (1.5 eq.) is added, and the mixture is stirred for another 2 hours.

  • The reaction mixture is acidified with HCl (1M) and the resulting precipitate is collected by filtration, washed with water, and dried to give 2-(methylsulfanyl)pyrrolo[2,1-f][1][2]triazin-4-ol.

Protocol 3: Synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine [2]

  • A mixture of 2-(methylsulfanyl)pyrrolo[2,1-f][1][2]triazin-4-ol (1.0 eq.) and phosphorus oxychloride (5.0 eq.) is heated at 110 °C for 3 hours.

  • The reaction mixture is cooled to room temperature and poured slowly onto crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Visualization of Synthetic Pathways

Primary Synthetic Pathway

Primary_Synthetic_Pathway A Methyl pyrrole-2-carboxylate B Methyl 1-aminopyrrole-2-carboxylate A->B NH₂Cl, NaH C 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol B->C 1. Benzoyl isothiocyanate 2. NaOH, H₂O 3. CH₃I D 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine C->D POCl₃, DIPEA

Caption: Primary synthesis of the target molecule.

Alternative Synthetic Pathway

Alternative_Synthetic_Pathway E Pyrrole-2-carboxamide F 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine E->F e.g., Phosgene, POCl₃ G 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine F->G NaSMe (selective)

Caption: Alternative synthesis via a dichloro-intermediate.

Conclusion

The synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a well-defined process with a reliable primary pathway starting from methyl pyrrole-2-carboxylate. This route offers good yields and utilizes standard laboratory reagents and techniques. The alternative pathway through the dichloro-intermediate presents a more convergent approach, although achieving the desired selectivity in the nucleophilic substitution step requires careful optimization. This guide provides the necessary foundational knowledge and detailed protocols for researchers to successfully synthesize this important heterocyclic compound, enabling further exploration of its potential in drug discovery and development.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. (2021). RSC Advances. [Link]

  • Warren, S., & Wyatt, P. (2011). Workbook for Organic Synthesis: The Disconnection Approach. John Wiley & Sons. (A general reference for synthetic strategies and mechanisms). [Link]

Sources

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine CAS number 1120214-78-9

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[2][4] This scaffold is a key structural motif in drugs targeting a range of therapeutic areas, from viral infections to cancer.[2][4][5] A notable example is Remdesivir, a broad-spectrum antiviral medication that contains the pyrrolo[2,1-f][1][2][3]triazine moiety and has been used in the treatment of viral diseases.[4] Furthermore, derivatives of this scaffold have shown promise as potent inhibitors of various kinases, which are critical targets in oncology.[4][5]

Within this important class of molecules, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (CAS 1120214-78-9) serves as a crucial intermediate for the synthesis of more complex and biologically active derivatives. Its strategic functionalization with a chloro group at the 4-position and a methylsulfanyl group at the 2-position provides synthetic handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, including its chemical properties, synthesis, and the broader biological significance of the pyrrolo[2,1-f][1][2][3]triazine scaffold. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is presented in the table below.

PropertyValueSource
CAS Number 1120214-78-9[1][3]
Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
InChI Code 1S/C7H6ClN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3[6]
InChI Key LLXWRYLNACYLMU-UHFFFAOYSA-N[6]
Purity Typically >97%[6]
Storage Temperature 2-8°C[6]

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through various synthetic routes, often starting from substituted pyrrole derivatives.[2] A general strategy involves the N-amination of a pyrrole precursor, followed by cyclization to form the fused triazine ring.[2]

Below is a representative synthetic workflow for obtaining a pyrrolo[2,1-f][1][2][3]triazine core, which can be adapted for the synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

cluster_synthesisGeneral Synthesis of Pyrrolo[2,1-f][1,2,4]triazine CorePyrroleSubstituted Pyrrole DerivativeAminationN-Amination(e.g., with O-(diphenylphosphinyl)hydroxylamine)Pyrrole->AminationStep 1AminopyrroleN-Aminopyrrole IntermediateAmination->AminopyrroleCyclizationCyclization(e.g., with formamidine acetate)Aminopyrrole->CyclizationStep 2PyrrolotriazinePyrrolo[2,1-f][1,2,4]triazine CoreCyclization->PyrrolotriazineFunctionalizationFunctional Group Interconversion(e.g., Chlorination)Pyrrolotriazine->FunctionalizationStep 3Target4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazineFunctionalization->Target

A generalized synthetic workflow for the pyrrolo[2,1-f][1][2][3]triazine scaffold.

Biological Significance and Therapeutic Applications

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a versatile pharmacophore with a wide range of biological activities.[2][5] Derivatives have been investigated for their potential as antiviral agents and as inhibitors of various protein kinases involved in cancer progression.[2][4][7]

Antiviral Activity

The most prominent example of an antiviral agent containing the pyrrolo[2,1-f][1][2][3]triazine scaffold is Remdesivir.[4] This class of compounds often acts as nucleoside analogs that can inhibit viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[7]

Kinase Inhibition in Cancer Therapy

Several pyrrolo[2,1-f][1][2][3]triazine derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[4][5] One important target is the Phosphoinositide 3-kinase (PI3K) pathway, which plays a central role in cell growth, proliferation, and survival.[8]

cluster_pathwaySimplified PI3K/Akt Signaling PathwayRTKReceptor Tyrosine Kinase (RTK)PI3KPI3KRTK->PI3KActivationPIP3PIP3PI3K->PIP3PhosphorylationPIP2PIP2PIP2->PI3KPDK1PDK1PIP3->PDK1AktAktPDK1->AktActivationmTORC1mTORC1Akt->mTORC1ActivationCellGrowthCell Growth &ProliferationmTORC1->CellGrowthInhibitorPyrrolo[2,1-f][1,2,4]triazineInhibitorInhibitor->PI3K

Inhibition of the PI3K/Akt signaling pathway by a pyrrolo[2,1-f][1][2][3]triazine derivative.

The table below summarizes the biological activities of some representative pyrrolo[2,1-f][1][2][3]triazine derivatives.

Compound ClassTargetTherapeutic AreaReference
Nucleoside AnalogsViral RdRpAntiviral[7]
Substituted PyrrolotriazinesPI3K KinaseOncology[8]
Aminopyrrolotriazinesc-Met/VEGFR-2Oncology[4]
Pyrrolotriazin-4(3H)-onesCRF1 Receptor AntagonistCNS Disorders[9]

While specific biological data for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is not extensively reported in publicly available literature, its structural features make it an ideal starting point for the synthesis of libraries of compounds to be screened for various biological activities.

Experimental Protocols: Kinase Inhibition Assay

To evaluate the potential of novel pyrrolo[2,1-f][1][2][3]triazine derivatives as kinase inhibitors, a robust and reliable in vitro kinase assay is essential. Below is a generalized protocol for a PI3K kinase inhibition assay.

Protocol: In Vitro PI3K Kinase Assay

1. Reagents and Materials:

  • Recombinant human PI3K enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

2. Assay Procedure:

cluster_protocolPI3K Kinase Inhibition Assay WorkflowDispenseDispense Test Compoundand PI3K EnzymeIncubate1Pre-incubation(15 min at RT)Dispense->Incubate1AddSubstrateAdd PIP2/ATP MixtureIncubate1->AddSubstrateIncubate2Kinase Reaction(60 min at RT)AddSubstrate->Incubate2AddDetectionAdd ADP-Glo™ ReagentIncubate2->AddDetectionIncubate3Incubation(40 min at RT)AddDetection->Incubate3ReadMeasure LuminescenceIncubate3->Read

Workflow for a typical in vitro PI3K kinase inhibition assay.

3. Data Analysis: The luminescence signal is inversely proportional to the amount of ADP produced, which corresponds to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can be calculated by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a valuable chemical entity within the medicinally important class of pyrrolo[2,1-f][1][2][3]triazines. While it may primarily serve as a synthetic intermediate, its strategic design allows for the facile generation of diverse libraries of novel compounds. The proven therapeutic potential of the pyrrolo[2,1-f][1][2][3]triazine scaffold in antiviral and anticancer applications underscores the importance of continued research and development in this area. Future work will likely focus on leveraging this and similar building blocks to synthesize next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. (2021, January 4). Retrieved from [Link]

  • ChemScene (Page 258) @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved from [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. (2023, November 21). Retrieved from [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). Retrieved from [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H) - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. (n.d.). Retrieved from [Link]

  • PYRROLO[2,1-f][1][2][3]TRIAZINE COMPOUND, METHOD FOR PRODUCTION AND USE THEREOF - Patent RU-2589053-C1 - PubChem. (n.d.). Retrieved from [Link]

  • WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof - Google Patents. (n.d.). Retrieved from

  • United States Patent (19) - Googleapis.com. (1990, July 31). Retrieved from [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC. (2022, February 12). Retrieved from [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed. (2022, February 12). Retrieved from [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. (2025, October 21). Retrieved from [Link]

  • Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists - PubMed. (n.d.). Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides allows it to effectively interact with the ATP-binding sites of various protein kinases. This has led to its classification as a "privileged scaffold," a molecular framework that can provide ligands for more than one biological target. The versatility of this scaffold is highlighted by its presence in FDA-approved drugs such as the kinase inhibitor avapritinib and the antiviral agent remdesivir.[2][4] Kinase inhibition remains a cornerstone of targeted cancer therapy, with numerous small molecule inhibitors approved for clinical use.[2] The pyrrolo[2,1-f][1][2][3]triazine framework has been successfully employed to develop potent inhibitors against a range of therapeutically relevant kinases, including VEGFR-2, c-Met, ALK, and JAKs.[2]

This guide provides detailed protocols for the derivatization of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , a versatile and reactive intermediate, for the synthesis of novel kinase inhibitors. We will focus on two powerful synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. These methods allow for the introduction of diverse functionalities at the C4-position, which is crucial for modulating kinase selectivity and potency.

Core Synthetic Strategies: A Workflow Overview

The general workflow for the synthesis of a library of kinase inhibitors from 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine involves the diversification of this key intermediate, followed by purification and characterization.

Workflow A Starting Material: 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine B Diversification at C4-Position A->B C Nucleophilic Aromatic Substitution (SNAr) B->C Anilines, Amines, Alcohols, etc. D Suzuki-Miyaura Cross-Coupling B->D (Hetero)aryl Boronic Acids/Esters E Library of Pyrrolo[2,1-f]triazine Derivatives C->E D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Final Kinase Inhibitor Candidates G->H SNAr_Mechanism Start 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine + Nu-H Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nucleophile (Nu) Product 4-Nu-2-(methylsulfanyl)pyrrolo[2,1-f]triazine + HCl Intermediate->Product - Cl- Base Base Base->Start (e.g., K2CO3, DIPEA) to neutralize HCl Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Cl R-Pd(II)Ln-Cl OxAdd->PdII_Cl R-Cl Transmetal Transmetalation PdII_Cl->Transmetal PdII_Ar R-Pd(II)Ln-Ar Transmetal->PdII_Ar ArBOH2 Ar-B(OH)2 + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product R-Ar RedElim->Product

Sources

Application Notes and Protocols for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Antiviral Research

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine nucleobases.[1][4] This structural analogy makes it a "privileged scaffold," meaning it can interact with a variety of biological targets, particularly those that recognize purines. In the realm of antiviral drug discovery, this scaffold has proven to be exceptionally fruitful, serving as the foundational structure for a range of potent inhibitors against various viruses.[4][5]

Notably, the pyrrolo[2,1-f][1][2][3]triazine framework is the cornerstone of the broad-spectrum antiviral drug Remdesivir, which has been utilized in the treatment of RNA virus infections, including SARS-CoV-2.[5] The versatility of this scaffold allows for the development of both non-nucleoside and nucleoside analog inhibitors. Nucleoside analogs incorporating the pyrrolo[2,1-f][1][2][3]triazine base can mimic natural nucleosides and interfere with the function of viral polymerases, such as RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[5][6] This interference can occur through chain termination or by inducing lethal mutations in the viral genome.[7][8]

This document provides detailed application notes and protocols for the use of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , a key intermediate, in the design and synthesis of novel antiviral agents. We will explore its synthetic utility, the rationale behind its use, and provide step-by-step protocols for the synthesis of advanced antiviral compounds and their subsequent evaluation in relevant biological assays.

The Strategic Importance of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a highly valuable starting material in antiviral drug design due to the strategic placement of its functional groups. The chloro group at the 4-position serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of various functionalities, most notably an amino group to form the 4-aminopyrrolo[2,1-f][1][2][3]triazine core found in Remdesivir and other antiviral nucleoside analogs.[1][9] The methylsulfanyl group at the 2-position can also be modified, although it is often retained in many active compounds, suggesting its role in target engagement or in influencing the electronic properties of the heterocyclic system.

The presence of these two modifiable positions provides a platform for generating a diverse library of compounds for structure-activity relationship (SAR) studies. By systematically altering the substituents at these positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting antiviral candidates.

Synthesis of Antiviral Scaffolds from 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

The following protocols outline the synthesis of key antiviral building blocks starting from 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Protocol 1: Synthesis of 4-Amino-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

This protocol describes the conversion of the 4-chloro intermediate to the corresponding 4-amino derivative, a crucial step in the synthesis of many antiviral nucleoside analogs.

Materials:

  • 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

  • Ammonia (in a suitable solvent, e.g., 1,4-dioxane or methanol)

  • Sealed reaction vessel

  • Stir plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • In a sealed reaction vessel, dissolve 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1 equivalent) in a solution of ammonia in 1,4-dioxane (e.g., 7 M).

  • Seal the vessel tightly and heat the reaction mixture at a temperature between 80-100 °C for 12-24 hours. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the pure 4-Amino-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a C-Nucleoside Analog Intermediate

This protocol outlines a general procedure for the C-glycosylation of a pyrrolotriazine base, a key step in the synthesis of nucleoside analog antivirals like Remdesivir. This example uses a protected ribose derivative.

Materials:

  • 4-Amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine (can be synthesized from a 4-chloro precursor followed by bromination)

  • Protected ribonolactone (e.g., 2,3,5-tri-O-benzyl-D-ribonolactone)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Dry ice/acetone bath

  • Inert atmosphere (e.g., argon or nitrogen)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Solvents for extraction and chromatography

Procedure:

  • Under an inert atmosphere, dissolve 4-Amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine (1 equivalent) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to allow for lithium-halogen exchange.

  • In a separate flask, dissolve the protected ribonolactone (1.2 equivalents) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the lithiated pyrrolotriazine solution to the solution of the protected ribonolactone via cannula.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of C-nucleosides by silica gel column chromatography.

Antiviral Activity Assessment: In Vitro Assays

Once novel compounds have been synthesized from 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, their antiviral activity must be evaluated. The choice of assay depends on the target virus. Below are protocols for assessing activity against influenza virus and norovirus, two viruses for which pyrrolotriazine derivatives have shown promise.[4][6]

Protocol 3: Influenza Neuraminidase Inhibition Assay (Fluorometric)

This assay is used to determine if a compound can inhibit the neuraminidase enzyme of the influenza virus, which is essential for the release of new viral particles from infected cells.

Materials:

  • Purified influenza neuraminidase or whole virus

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Synthesized test compounds and positive control (e.g., Oseltamivir)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well black plate, add a fixed amount of influenza neuraminidase or virus to each well.

  • Add the serially diluted test compounds or controls to the wells and incubate at 37 °C for 30-60 minutes.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (excitation ~365 nm, emission ~450 nm). The cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the neuraminidase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Norovirus Replicon-Based Cell Assay

This assay utilizes a cell line containing a subgenomic norovirus replicon that expresses a reporter gene (e.g., luciferase) to measure the effect of compounds on viral RNA replication.

Materials:

  • Human norovirus replicon-harboring cells (e.g., HG23 cells)

  • Cell culture medium and supplements

  • Synthesized test compounds and a positive control (e.g., 2'-C-methylcytidine)

  • Reagents for cell viability assay (e.g., CellTiter-Glo®)

  • Reagents for luciferase assay

  • 96-well cell culture plates (white, opaque for luminescence)

  • Luminometer

Procedure:

  • Seed the norovirus replicon cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or controls for 48-72 hours.

  • After the incubation period, perform a cell viability assay to determine the cytotoxicity of the compounds (CC₅₀).

  • In a parallel plate, lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase signal indicates inhibition of viral replication.

  • Calculate the EC₅₀ value (the concentration of the compound that reduces viral replication by 50%).

  • Determine the selectivity index (SI) by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising antiviral candidate.

Data Presentation and Interpretation

The data generated from the antiviral assays should be presented in a clear and concise manner to facilitate interpretation and comparison of compounds.

Table 1: Antiviral Activity and Cytotoxicity of Pyrrolo[2,1-f]triazine Derivatives

Compound IDTarget VirusAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Example-1 Influenza A (H1N1)Neuraminidase Inhibition1.2>100>83
Example-2 Norovirus (Replicon)Replicon Assay0.550100
Control Influenza A (H1N1)Neuraminidase Inhibition0.05>100>2000

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Experimental Workflow for Antiviral Drug Discovery

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization A 4-Chloro-2-(methylsulfanyl) pyrrolo[2,1-f]triazine B Functionalization (e.g., Amination) A->B C Library of Derivatives B->C D Primary Antiviral Assay (e.g., Replicon Assay) C->D E Cytotoxicity Assay C->E F Hit Identification D->F E->F G SAR Studies F->G H Mechanism of Action Studies (e.g., Polymerase Inhibition) G->H I Lead Candidate H->I

Caption: Workflow for antiviral drug discovery using the pyrrolo[2,1-f]triazine scaffold.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

G cluster_cell Infected Host Cell Prodrug Pyrrolotriazine Nucleoside Prodrug ActiveTP Active Triphosphate Form Prodrug->ActiveTP Cellular Kinases RdRp Viral RdRp ActiveTP->RdRp NewRNA Growing RNA Strand RdRp->NewRNA RNA Viral RNA Template RNA->RdRp Termination Chain Termination NewRNA->Termination Incorporation of Analog

Caption: Mechanism of action for pyrrolotriazine nucleoside analogs targeting viral RdRp.

Conclusion and Future Directions

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a versatile and valuable building block for the development of novel antiviral agents. Its strategic functionalization allows for the synthesis of diverse libraries of compounds targeting various viruses. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of antiviral drug discovery to effectively utilize this privileged scaffold. Future work should focus on exploring a wider range of substitutions at the 2- and 4-positions to further probe the structure-activity landscape and to develop next-generation antiviral therapeutics with improved potency, selectivity, and resistance profiles.

References

  • Durães Pereira, V. R., et al. (2022). Chemoselective Cyanation of Pyrrol-2-carboxaldehyde Klein's Remdesivir-Nucleobase Synthesis Revisited. Journal of the Brazilian Chemical Society, 33, 1145-1152. Available from: [Link]

  • Wang, Y., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(31), 27961–27966. Available from: [Link]

  • Singh, U. P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 291-306. Available from: [Link]

  • Roy, S., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 82-90. Available from: [Link]

  • Reddy, B. V. S., et al. (2021). Total synthesis of remdesivir. Beilstein Journal of Organic Chemistry, 17, 1205-1210. Available from: [Link]

  • Glushkov, V. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7784. Available from: [Link]

  • Cho, A., et al. (2013). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4846. Available from: [Link]

  • Maltseva, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7784. Available from: [Link]

  • Glushkov, V. A., et al. (2023). Inhibitory activity of pyrrolo[2,1-f][1][2][3]triazines containing a... ResearchGate. Available from: [Link]

  • Klein, R. S., et al. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of Heterocyclic Chemistry, 31(4), 857-865. Available from: [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society, 19(11), 4739-4762. Available from: [Link]

  • Glushkov, V. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7784. Available from: [Link]

  • Kim, J. H., et al. (1995). Synthesis of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin. The Journal of Organic Chemistry, 60(19), 6059-6065. Available from: [Link]

  • Ray, S., & Basu, A. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. International Journal of Molecular Sciences, 23(20), 12631. Available from: [Link]

  • Gayo, M., et al. (2019). Xylo-C-nucleosides With a pyrrolo[2,1-f][1][2][3]triazin-4-amine Heterocyclic Base: Synthesis and Antiproliferative Properties. Bioorganic & Medicinal Chemistry Letters, 29(12), 1450-1453. Available from: [Link]

  • Olsen, D. B., et al. (2014). Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5024-5029. Available from: [Link]

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Application of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Core Moiety in Cancer Research: A Guide to Foretinib (GSK136-089)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of Foretinib (also known as GSK1363089 or XL880), a potent multi-kinase inhibitor featuring the 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine core structure, in cancer research. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the scientific rationale behind the experimental designs, ensuring technical accuracy and field-proven insights.

Introduction to the Pyrrolo[2,1-f]triazine Scaffold and Foretinib

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a class of nitrogen-containing heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a variety of enzymatic targets. This core moiety is a key component of several kinase inhibitors. Foretinib (GSK1363089) is a prominent example, developed as a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[2] It primarily targets the hepatocyte growth factor (HGF) receptor, c-Met, and the vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical drivers of tumor progression, angiogenesis, invasion, and metastasis.[2]

Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2

Foretinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of c-Met and VEGFR-2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[2] The dysregulation of the HGF/c-Met axis is implicated in a variety of human cancers, promoting cell proliferation, survival, and motility. Similarly, the VEGF/VEGFR-2 pathway is a central regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and dissemination. By simultaneously blocking these two critical pathways, Foretinib presents a dual-pronged attack on tumor progression.

The inhibition of c-Met and VEGFR-2 by Foretinib disrupts downstream signaling cascades, most notably the PI3K/Akt/mTOR and RAS/MEK/ERK pathways. This leads to a cascade of cellular events including cell cycle arrest, induction of apoptosis (anoikis), and inhibition of cell migration and invasion.

Foretinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS HGF HGF HGF->cMet activates VEGF VEGF VEGF->VEGFR2 activates Foretinib Foretinib Foretinib->cMet Foretinib->VEGFR2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Invasion Invasion & Metastasis mTOR->Invasion MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis ERK->Invasion

Caption: Foretinib's dual inhibition of c-Met and VEGFR-2 signaling pathways.

In Vitro Efficacy of Foretinib

The potency of Foretinib has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines with dysregulated c-Met or VEGFR-2 signaling.

Cell LineCancer TypeIC50 (nM)
MKN-45Gastric Adenocarcinoma~1.0
KATO-IIIGastric Adenocarcinoma~1.0
SNU-1Gastric Adenocarcinoma>1000
Capan-2Pancreatic Cancer~5000
Panc-1Pancreatic Cancer>5000
Mia-Paca-2Pancreatic Cancer>5000

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo experiments to evaluate the efficacy and mechanism of action of Foretinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of Foretinib against c-Met and VEGFR-2 kinases.

Principle: This assay measures the ability of Foretinib to inhibit the phosphorylation of a substrate by the recombinant kinase domain in the presence of ATP. The amount of ADP produced is quantified using a luminescence-based assay.

Kinase_Assay_Workflow start Start reagents Prepare Kinase, Substrate, ATP, & Foretinib dilutions start->reagents reaction Incubate Kinase, Substrate, & Foretinib reagents->reaction initiate Initiate reaction with ATP reaction->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate reaction & deplete ATP incubate->terminate detect Add Kinase Detection Reagent & measure luminescence terminate->detect end End detect->end

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant human c-Met kinase (BPS Bioscience, Cat. No. 40217)[4]

  • Recombinant human VEGFR-2 kinase (BPS Bioscience, Cat. No. 40218)

  • Poly (Glu,Tyr) 4:1 substrate (Sigma-Aldrich)[5]

  • ATP (Sigma-Aldrich)

  • Foretinib (GSK1363089)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)[6]

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of Foretinib in kinase assay buffer.

  • In a white 96-well plate, add the c-Met or VEGFR-2 enzyme, the Poly (Glu,Tyr) substrate, and the Foretinib dilutions.

  • Initiate the kinase reaction by adding ATP. A final ATP concentration at or near the Km for the respective kinase is recommended (e.g., 10-100 µM).[7]

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each Foretinib concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To assess the effect of Foretinib on the proliferation and viability of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MKN-45, SKOV3ip1)

  • Complete cell culture medium

  • Foretinib (GSK1363089)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Foretinib (e.g., 0.01 to 10 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

Objective: To analyze the effect of Foretinib on the phosphorylation status of key signaling proteins.

Principle: Western blotting is used to detect specific proteins in a cell lysate. Following treatment with Foretinib, changes in the phosphorylation of c-Met, VEGFR-2, and their downstream effectors like Akt and ERK can be quantified.

Materials:

  • Cancer cell line of interest

  • Foretinib (GSK1363089)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[8]

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • PVDF membrane

AntibodyCatalog NumberRecommended Dilution
Phospho-c-Met (Y1234/1235)R&D Systems, AF24800.5 µg/mL
Total c-MetAbcam, ab510671:500
Phospho-VEGFR2 (Y1175)Cell Signaling, #24781:1000[1]
Total VEGFR2Cell Signaling, #24791:1000
Phospho-Akt (S473)Cell Signaling, #92711:1000[3]
Total AktCell Signaling, #46911:1000
Phospho-ERK1/2 (T202/Y204)Cell Signaling, #91011:2000
Total ERK1/2Cell Signaling, #46951:1000
β-ActinSigma-Aldrich1:5000

Procedure:

  • Plate cells and treat with Foretinib at various concentrations for the desired time.

  • Lyse the cells in ice-cold RIPA buffer.[8]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis

Objective: To determine the effect of Foretinib on cell cycle progression.

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the DNA content of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Foretinib (GSK1363089)

  • PBS

  • 70% ethanol (ice-cold)

  • PI/RNase staining buffer

Procedure:

  • Treat cells with Foretinib for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Wash the cells with PBS and resuspend in PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Model the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Anoikis Assay

Objective: To assess the ability of Foretinib to induce anoikis (anchorage-independent apoptosis).

Principle: Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. This assay measures cell viability after culturing cells in anchorage-resistant conditions.

Materials:

  • Cancer cell line of interest

  • Foretinib (GSK1363089)

  • Ultra-low attachment plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Seed the cells in ultra-low attachment 96-well plates at a density of 10,000 cells/well in the presence of serial dilutions of Foretinib.

  • Incubate for 24-48 hours at 37°C.

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence with a plate reader. A decrease in luminescence indicates a loss of cell viability and induction of anoikis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Foretinib in a mouse model.

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with Foretinib, and tumor growth is monitored over time.

Xenograft_Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep injection Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth Allow Tumors to Establish injection->tumor_growth treatment Administer Foretinib or Vehicle tumor_growth->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for an in vivo subcutaneous xenograft study.

Materials:

  • Human cancer cell line (e.g., SKOV3ip1)

  • Athymic nude mice (4-6 weeks old)

  • Matrigel (optional)

  • Foretinib (GSK1363089)

  • Vehicle for oral gavage (e.g., 1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate in water)[5]

  • Calipers

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Foretinib orally by gavage at a dose of 30-60 mg/kg daily or as determined by preliminary studies. The control group receives the vehicle alone.[5]

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (width² x length)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

Foretinib, a multi-kinase inhibitor with a pyrrolo[2,1-f]triazine core, has demonstrated significant potential in cancer research due to its dual inhibition of c-Met and VEGFR-2. The protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of action of Foretinib in various cancer models. By understanding the causality behind these experimental choices, scientists can generate reliable and reproducible data to further elucidate the therapeutic potential of this class of compounds.

References

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  • Shah, M. A., et al. (2012). Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients With Metastatic Gastric Cancer. PLoS ONE, 8(3), e54014.
  • Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 17(12), 4042-4051.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Programster. (2020). Creating Graphs With DOT Language. Programster's Blog. Retrieved from [Link]

  • Haghish, E. F. (2016). Reproducible Path Diagrams (Graphviz and DOT in Stata). Statalist. Retrieved from [Link]

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Application Notes and Protocols: 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine as a Versatile Scaffold for the Development of Potent c-Met/VEGFR-2 Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Dual c-Met and VEGFR-2 Inhibition in Oncology

The tumor microenvironment is a complex and dynamic ecosystem characterized by intricate signaling networks that drive cancer progression, metastasis, and therapeutic resistance. Among the key players in this landscape are the receptor tyrosine kinases (RTKs), c-Mesenchymal-Epithelial Transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Dysregulation of these signaling pathways is a hallmark of many human cancers, contributing to enhanced tumor cell proliferation, survival, motility, invasion, and angiogenesis.[3][4][5]

The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream pathways such as RAS/MAPK and PI3K/AKT, promoting cell growth and survival.[5] Concurrently, VEGFR-2, activated by VEGF-A, is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][7] Growing evidence points to a synergistic interplay between the c-Met and VEGFR-2 signaling cascades, where their concurrent activation promotes a more aggressive cancer phenotype.[8][9] This crosstalk underscores the therapeutic potential of dual inhibitors that can simultaneously block both pathways, offering a more comprehensive and robust anti-cancer strategy compared to single-target agents.[10][11]

The pyrrolo[2,1-f][1][2][4]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several kinase inhibitors.[12][13] Specifically, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine serves as a highly versatile building block for the synthesis of potent dual c-Met and VEGFR-2 inhibitors. Its chemical architecture allows for strategic modifications at key positions to optimize potency, selectivity, and pharmacokinetic properties.[14] This document provides detailed application notes and protocols for the utilization of this building block in the synthesis of novel c-Met/VEGFR-2 dual inhibitors.

Signaling Pathways Overview

A fundamental understanding of the c-Met and VEGFR-2 signaling pathways is crucial for the rational design of effective inhibitors.

c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation creates docking sites for various downstream signaling proteins, initiating a cascade of events that drive cancer progression.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds P1 Dimerization & Autophosphorylation cMet->P1 leads to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P1->PI3K_AKT_mTOR STAT STAT Pathway P1->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Migration Migration STAT->Migration Invasion Invasion STAT->Invasion

Caption: The c-Met signaling pathway.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This leads to the phosphorylation of specific tyrosine residues, initiating multiple downstream signaling pathways critical for angiogenesis.[15][16]

VEGFR2_Pathway cluster_downstream_vegfr Downstream Signaling cluster_cellular_response_vegfr Cellular Response VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 binds P2 Dimerization & Autophosphorylation VEGFR2->P2 leads to PLCg PLCγ Pathway P2->PLCg PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT SRC Src Pathway P2->SRC EC_Proliferation Endothelial Cell Proliferation PLCg->EC_Proliferation EC_Survival Endothelial Cell Survival PI3K_AKT->EC_Survival EC_Migration Endothelial Cell Migration SRC->EC_Migration Vascular_Permeability Vascular Permeability SRC->Vascular_Permeability

Caption: The VEGFR-2 signaling pathway.

Synthetic Protocols: From Building Block to Potent Inhibitor

The following protocols outline the synthesis of dual c-Met/VEGFR-2 inhibitors utilizing 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine as the starting material. These procedures are based on established synthetic strategies and can be adapted for the generation of a diverse library of analogs.[12][14]

Protocol 1: Synthesis of the Core Scaffold - 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

This initial protocol describes a common method for the synthesis of the key building block.

Synthesis_Workflow_1 Start Substituted Pyrrole Step1 N-Amination Start->Step1 Intermediate1 N-Aminopyrrole Derivative Step1->Intermediate1 Step2 Cyclization with Formamidine Acetate Intermediate1->Step2 Intermediate2 Pyrrolo[2,1-f]triazine Core Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 FinalProduct 4-Chloro-2-(methylsulfanyl) -pyrrolo[2,1-f]triazine Step3->FinalProduct

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Methodology:

  • N-Amination of a Substituted Pyrrole: To a solution of a suitable 2-(methylsulfanyl)-1H-pyrrole derivative in an appropriate solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. After stirring for a short period, add an aminating agent (e.g., hydroxylamine-O-sulfonic acid). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Causality: The use of a strong base like NaH is essential to deprotonate the pyrrole nitrogen, making it nucleophilic enough to react with the electrophilic aminating agent.

  • Cyclization: To the resulting N-aminopyrrole, add formamidine acetate and heat the mixture (e.g., in n-butanol at reflux). This step facilitates the cyclization to form the triazine ring of the pyrrolo[2,1-f]triazine core.[17]

    • Causality: Formamidine acetate provides the necessary one-carbon and two-nitrogen unit to construct the triazine ring through a condensation reaction with the N-aminopyrrole.

  • Chlorination: The resulting pyrrolotriazinone is then treated with a chlorinating agent (e.g., POCl₃) to yield the desired 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

    • Causality: POCl₃ is a standard reagent for converting hydroxyl groups on heterocyclic rings to chlorides, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.

Protocol 2: Introduction of the Anilino Moiety via Buchwald-Hartwig Coupling

The C4-chloro group is an ideal handle for introducing various aniline derivatives through cross-coupling reactions, a key step in elaborating the scaffold to target the kinase hinge region.

Synthesis_Workflow_2 Start 4-Chloro-2-(methylsulfanyl) -pyrrolo[2,1-f]triazine Step1 Buchwald-Hartwig Cross-Coupling Start->Step1 FinalProduct 4-Anilino-2-(methylsulfanyl) -pyrrolo[2,1-f]triazine Derivative Step1->FinalProduct Reagents Substituted Aniline Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Reagents->Step1

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that forms the backbone of numerous therapeutic agents. Its significance is underscored by its presence in antiviral drugs like Remdesivir, which has been instrumental in combating viral infections, and in various kinase inhibitors developed for cancer therapy.[4][5] The ability to functionalize this core at specific positions is paramount for the exploration of new chemical space and the development of next-generation pharmaceuticals.

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a key intermediate in the synthesis of these complex molecules. The chlorine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the rapid generation of diverse compound libraries. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this versatile substrate. The protocols are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying scientific rationale for key experimental choices.

The Strategic Importance of the C4-Position

The C4-position of the pyrrolo[2,1-f][1][2][3]triazine ring system is a critical site for modification. Altering the substituent at this position can significantly impact the molecule's biological activity, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions are the premier choice for this purpose due to their broad functional group tolerance, high efficiency, and well-understood reaction mechanisms.

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Suzuki-Miyaura Suzuki-Miyaura 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine->Suzuki-Miyaura Pd Catalyst, Boronic Acid/Ester, Base Buchwald-Hartwig Buchwald-Hartwig 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine->Buchwald-Hartwig Pd Catalyst, Amine, Base Sonogashira Sonogashira 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine->Sonogashira Pd/Cu Catalysts, Terminal Alkyne, Base Heck Heck 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine->Heck Pd Catalyst, Alkene, Base C-C Bond Formation (Aryl/Vinyl) C-C Bond Formation (Aryl/Vinyl) Suzuki-Miyaura->C-C Bond Formation (Aryl/Vinyl) C-N Bond Formation (Amines) C-N Bond Formation (Amines) Buchwald-Hartwig->C-N Bond Formation (Amines) C-C Bond Formation (Alkynyl) C-C Bond Formation (Alkynyl) Sonogashira->C-C Bond Formation (Alkynyl) C-C Bond Formation (Alkenyl) C-C Bond Formation (Alkenyl) Heck->C-C Bond Formation (Alkenyl) Diverse Functionalized Pyrrolotriazines Diverse Functionalized Pyrrolotriazines C-C Bond Formation (Aryl/Vinyl)->Diverse Functionalized Pyrrolotriazines C-N Bond Formation (Amines)->Diverse Functionalized Pyrrolotriazines C-C Bond Formation (Alkynyl)->Diverse Functionalized Pyrrolotriazines C-C Bond Formation (Alkenyl)->Diverse Functionalized Pyrrolotriazines

Figure 1: Cross-coupling strategies for the functionalization of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-substituted pyrrolotriazines, which are common motifs in kinase inhibitors.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. For electron-deficient heterocyclic chlorides, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition of the Pd(0) species to the C-Cl bond and facilitate the reductive elimination of the product.

  • Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of base can influence the reaction rate and the stability of the starting materials and products.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of related heterocyclic chlorides.[6]

Materials:

  • 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the starting chloride should be in the range of 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl- or 4-heteroaryl-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Data Presentation: Suzuki-Miyaura Coupling
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl2 (5)K2CO3Dioxane/H2O90685
24-Methoxyphenylboronic acidPd(dppf)Cl2 (5)K2CO3Dioxane/H2O90692
33-Pyridylboronic acidPd(dppf)Cl2 (5)Cs2CO3DME/H2O85878
42-Thiopheneboronic acidPd(dppf)Cl2 (5)K2CO3Toluene/H2O100481

Note: The yields presented are representative and may vary depending on the specific boronic acid used and the optimization of reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Aminopyrrolotriazines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. For the 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine substrate, this reaction allows for the introduction of a wide variety of primary and secondary amines, leading to the synthesis of 4-aminopyrrolotriazine derivatives.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is paramount. Ligands like XPhos, RuPhos, or BrettPhos are often effective for the amination of heteroaryl chlorides. These ligands facilitate the challenging oxidative addition step and promote the final reductive elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium or lithium tert-butoxide are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent quenching of the strong base and to ensure the stability of the catalytic species.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl chlorides and is supported by patent literature describing similar transformations.[1][7]

Materials:

  • 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02-0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04-0.10 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd2(dba)3, XPhos, and NaOtBu under an inert atmosphere.

  • Add anhydrous toluene and stir the mixture for 10-15 minutes at room temperature to form the active catalyst.

  • Add 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine and the amine.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivative.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol% Pd)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd2(dba)3 (2)XPhos (4)NaOtBuToluene1001290
2AnilinePd2(dba)3 (2.5)RuPhos (5)NaOtBuDioxane1101882
3BenzylaminePd2(dba)3 (2)XPhos (4)NaOtBuToluene1001688
4PiperidinePd2(dba)3 (2.5)BrettPhos (5)LHMDSTHF802475

Note: The yields are representative and can be influenced by the steric and electronic properties of the amine coupling partner.

cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L)2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + HNR'R'' Amine_Complex [Ar-Pd(II)-NHR'R''](L)2+ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation + Base Amido_Complex Ar-Pd(II)-NR'R''(L)2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-NR'R''

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key pharmacophores themselves.

Proposed Protocol: Sonogashira Coupling

Materials:

  • 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk tube, add Pd(PPh3)2Cl2 and CuI under an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, the terminal alkyne, and the amine base.

  • Stir the reaction mixture at room temperature to 60 °C for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is useful for introducing vinyl groups or for constructing more complex carbon skeletons.

Proposed Protocol: Heck Reaction

Similar to the Sonogashira coupling, specific literature protocols for the Heck reaction on 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine are scarce. The following is a general, proposed protocol.

Materials:

  • 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

  • Alkene (e.g., styrene, acrylic ester) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • A phosphine ligand (e.g., triphenylphosphine or a bulky biarylphosphine) (0.10 equivalents)

  • A base (e.g., triethylamine, potassium carbonate) (2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF, acetonitrile, or NMP)

  • Nitrogen or Argon gas supply

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, combine 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, the alkene, Pd(OAc)2, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent under an inert atmosphere.

  • Heat the reaction mixture to 100-140 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling reactions of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine provide a powerful and versatile platform for the synthesis of a wide range of functionalized pyrrolotriazines. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the chemical space around this important heterocyclic core. Further optimization of reaction conditions, particularly for the Sonogashira and Heck reactions, will undoubtedly expand the synthetic utility of this key intermediate, paving the way for the discovery of novel therapeutic agents.

References

  • Yang, C., Meng, L., Chen, Y., Wang, X., Tan, C., Li, J., Ding, J., & Chen, Y. (2013). Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. WO2013177983A1.

  • Krasavin, M., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]

  • Kaur, M., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie-Chemical Monthly, 152(1), 1-18. [Link]

  • Council of Scientific & Industrial Research. (2014).
  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4449.

  • Yang, C., et al. (2017). Pyrrolo[2,1-f][1][2][3]triazine compounds, preparation methods and applications thereof. US20170000800A1.

  • Pereira, V. R. D., et al. (2025). Pyrrolo[2,1‐f][1][2][3]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. European Journal of Organic Chemistry. [Link]

  • Zheng, Y., et al. (2024). 2,7-Substituted Pyrrolo[2,1-F][1][2][3]Triazines with Protein Kinase Inhibitory Activity. CN118613486A.

  • Bristol-Myers Squibb Company. (2009). PYRROLO[2,1-f][1][2][3]TRIAZINE COMPOUND, METHOD FOR PRODUCTION AND USE THEREOF. RU-2589053-C1. [Link]

  • Bristol-Myers Squibb Company. (2007). Pyrrolo[2,1-f][1][2][3] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases. WO2007056170A2.

  • Sharma, A., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1244, 130958. [Link]

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Application Notes & Protocols: Strategic Functionalization of the Pyrrolo[2,1-f]triazine Core

Application Notes & Protocols: Strategic Functionalization of the Pyrrolo[2,1-f][1][2][3]triazine Core

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Privileged Core in Drug Discovery

The pyrrolo[2,1-f][1][2]triazine nucleus is a nitrogen-fused heterocyclic system that has garnered significant attention from the medicinal chemistry community.[2] Its structural resemblance to purine bases allows it to effectively mimic endogenous ligands and interact with a wide array of biological targets, establishing it as a "privileged scaffold".[1] This core is integral to numerous kinase inhibitors targeting signaling pathways in oncology, such as EGFR, VEGFR-2, and ALK, as well as potent antiviral agents, most notably the FDA-approved drug Remdesivir.[3][4][5]

The therapeutic potential of this scaffold is critically dependent on the precise placement of various functional groups around the bicyclic core. These substituents modulate the molecule's potency, selectivity, ADME (absorption, distribution, metabolism, and excretion) properties, and overall safety profile. Therefore, the ability to strategically and efficiently functionalize the pyrrolo[2,1-f][triazine] core is paramount for researchers in drug discovery and development.

This comprehensive guide provides an in-depth analysis of proven methodologies for the chemical modification of the pre-formed pyrrolo[2,1-f][triazine] ring system. Moving beyond the synthesis of the core itself, we will focus on late-stage functionalization, a crucial strategy for generating diverse compound libraries for lead optimization. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for key transformations, and offer insights grounded in established chemical principles.

Understanding the Reactivity of the Pyrrolo[2,1-f][1][2][3]triazine Core

The reactivity of the pyrrolo[2,1-f][triazine] core is dictated by the electronic nature of its constituent rings. The pyrrole moiety is an electron-rich, five-membered aromatic ring, making it susceptible to electrophilic attack. In contrast, the triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic dichotomy governs the regioselectivity of most functionalization reactions.

Generally, the pyrrole ring positions (C5, C6, C7) are the primary sites for electrophilic substitution and direct C-H functionalization. Computational and experimental data show that the C7 and C5 positions are the most nucleophilic and thus the most reactive towards electrophiles.[6] The C4 position on the triazine ring is also a key handle for modification, often starting from a pyrrolotriazinone precursor which can be converted to a 4-chloro or 4-bromo intermediate, enabling subsequent nucleophilic aromatic substitution or cross-coupling reactions.[6]

Caption: Reactivity map of the pyrrolo[2,1-f][1][2]triazine core.

Halogenation: Installing a Versatile Synthetic Handle

Electrophilic halogenation is one of the most reliable methods for functionalizing the pyrrolo[2,1-f][triazine] core. Introducing a bromine or chlorine atom, typically at the C7 or C5 position, creates a versatile intermediate primed for a wide range of palladium-catalyzed cross-coupling reactions. The choice of halogenating agent and solvent is crucial for controlling the regioselectivity and extent of halogenation.

Scientific Rationale

The electron-rich pyrrole ring readily reacts with electrophilic halogen sources like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The regiochemical outcome is highly dependent on the substrate and reaction conditions. For the pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold, which is the precursor to Remdesivir, studies have shown that solvent choice dictates the selectivity between mono- and di-bromination.[7] In a non-polar solvent like dichloromethane (DCM), dibromination at the C5 and C7 positions is favored. Conversely, more polar solvents can favor mono-bromination. Subsequent selective de-bromination can then yield the mono-halogenated product.[7] For other substituted cores, such as a 4-chloro derivative, bromination with NBS has been shown to proceed with high regioselectivity at the C7 position.[6]

Protocol: Regioselective Bromination of a Pyrrolo[2,1-f][triazine] Intermediate

This protocol is adapted from literature procedures for the bromination of activated pyrrolo[2,1-f][triazine] systems.[6]

Materials:

  • Substituted Pyrrolo[2,1-f][triazine] (e.g., 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2]triazine)

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve the starting pyrrolo[2,1-f][triazine] (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 7-bromo-pyrrolo[2,1-f][triazine].

ParameterRecommended ConditionCausality / Rationale
Halogenating Agent N-Bromosuccinimide (NBS)Mild, crystalline, and easy-to-handle source of electrophilic bromine.
Solvent Anhydrous DMFPolar aprotic solvent that aids in solubilizing the substrate and reagent.
Temperature 0 °CControls the reaction rate and minimizes potential side reactions and over-halogenation.
Stoichiometry 1.05 eq NBSA slight excess ensures complete consumption of the starting material.
Quench Sat. aq. Na₂S₂O₃Immediately neutralizes excess electrophilic bromine, preventing unwanted side reactions during work-up.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

With a halogenated pyrrolo[2,1-f][triazine] in hand, the door opens to a vast array of C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are powerful tools for installing aryl, heteroaryl, amine, and alkynyl groups, respectively.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species. It is widely favored due to the stability and low toxicity of the boronic acid reagents and its broad functional group tolerance.

Scientific Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The cycle consists of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C7-Br) of the pyrrolotriazine, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1.1 Protocol: Suzuki-Miyaura Coupling of 7-Bromo-pyrrolo[2,1-f][triazine]

This generalized protocol is based on standard conditions for heteroaryl couplings.[8]

Materials:

  • 7-Bromo-pyrrolo[2,1-f][triazine] derivative (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)

  • Ligand (if needed, e.g., SPhos, XPhos, 10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with 10-20% water)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the 7-bromo-pyrrolo[2,1-f][triazine] (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionCausality / Rationale
Catalyst/Ligand Pd(PPh₃)₄ or Pd₂(dba)₃/XPhosChoice depends on substrate reactivity. Bulky, electron-rich phosphine ligands (like XPhos) are often superior for challenging heteroaryl couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for the transmetalation step. Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous component is crucial for dissolving the base and facilitating the catalytic cycle.
Temperature 80-110 °CProvides the necessary activation energy for the oxidative addition and reductive elimination steps.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide. This reaction is exceptionally valuable for installing primary or secondary amine functionalities, which are common pharmacophores.[1]

Scientific Rationale: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key difference is that after oxidative addition, the Pd(II)-halide intermediate reacts with the amine in the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.

2.2.1 Protocol: Buchwald-Hartwig Amination of 4-Chloro-pyrrolo[2,1-f][triazine]

This protocol is conceptualized based on the derivatization of the 4-amino group mentioned in the literature and standard Buchwald-Hartwig conditions.[1]

Materials:

  • 4-Chloro-pyrrolo[2,1-f][triazine] derivative (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS), 1.5-2.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the 4-chloro-pyrrolo[2,1-f][triazine] (1.0 eq), palladium pre-catalyst (0.02 eq), and base (e.g., NaOt-Bu, 1.5 eq) to a Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq) via syringe under a positive pressure of argon.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 1-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Electrophilic Substitution: Targeting the Pyrrole Ring

The inherent electron-rich character of the pyrrole moiety allows for direct functionalization via electrophilic aromatic substitution, such as the Vilsmeier-Haack formylation.

Vilsmeier-Haack Formylation

This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using the Vilsmeier reagent, which is formed in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[9][10]

Scientific Rationale: DMF and POCl₃ react to form a highly electrophilic chloroiminium salt (the Vilsmeier reagent). The electron-rich pyrrole ring of the pyrrolo[2,1-f][triazine] acts as a nucleophile, attacking the Vilsmeier reagent. Based on the electronics of the core, this attack is expected to occur preferentially at the C7 or C5 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the aldehyde.

Caption: Simplified workflow for the Vilsmeier-Haack formylation.

Protocol: Vilsmeier-Haack Formylation of Pyrrolo[2,1-f][triazine]

This is a representative protocol that may require optimization for specific substrates.

Materials:

  • Pyrrolo[2,1-f][triazine] derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.5-3.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ice bath, heating mantle

Procedure:

  • Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF (used as solvent) to 0 °C. Slowly add POCl₃ (1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of the pyrrolo[2,1-f][triazine] (1.0 eq) in a minimal amount of anhydrous DMF or DCE to the Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Then, slowly and carefully add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8) to hydrolyze the iminium intermediate and neutralize the acid.

  • Work-up: Extract the aqueous mixture with DCM or EtOAc. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the formylated pyrrolo[2,1-f][triazine].

Advanced & Emerging Strategies: Direct C-H Functionalization

Direct C-H functionalization represents the cutting edge of synthetic chemistry, offering a more atom- and step-economical approach to modifying heterocyclic cores by avoiding the pre-installation of a halogen or organometallic handle. While specific protocols for the pyrrolo[2,1-f][triazine] core are still emerging, methods developed for related heterocycles like pyrrolo[2,3-d]pyrimidines provide a strong foundation for future exploration.[11]

These reactions typically employ a palladium catalyst in the presence of an oxidant and often a directing group to control regioselectivity. For the pyrrolo[2,1-f][triazine] core, the inherent reactivity of the C7/C5 positions of the pyrrole ring may provide sufficient innate selectivity for successful C-H arylation or alkylation under appropriate catalytic conditions. Researchers exploring this area should consider catalyst systems like Pd(OAc)₂ with specialized ligands and oxidants like silver acetate or benzoquinone.

Conclusion

The functionalization of the pyrrolo[2,1-f][triazine] core is a rich and diverse field, offering multiple strategic pathways to novel chemical entities. By understanding the intrinsic reactivity of the scaffold, researchers can employ a logical sequence of reactions to achieve desired substitutions. Halogenation provides a robust entry point for a multitude of powerful palladium-catalyzed cross-coupling reactions, enabling the installation of aryl, amino, and other crucial functionalities. For direct modification of the electron-rich pyrrole ring, classic electrophilic substitution reactions like the Vilsmeier-Haack formylation remain highly effective. As synthetic methods continue to advance, direct C-H activation will undoubtedly become an increasingly important tool for the late-stage diversification of this privileged heterocyclic scaffold, further empowering the development of next-generation therapeutics.

References

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Application Notes and Protocols: The Strategic Use of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged scaffold" in modern medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[4] Its structural resemblance to the purine bases of ATP allows it to effectively compete for the kinase hinge-binding region, a critical interaction for therapeutic efficacy. This scaffold is a key component in several approved drugs and clinical candidates targeting a range of kinases, including Anaplastic Lymphoma Kinase (ALK).[2][3] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), becomes a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[5] The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , in the synthesis of advanced ALK inhibitors. We will delve into the rationale for its use, detailed synthetic protocols for its generation as part of a larger synthetic scheme, and its application in subsequent diversification reactions.

The Strategic Role of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine: A Tale of Regioselectivity

In the multi-step synthesis of complex, multi-substituted pyrrolotriazine-based ALK inhibitors, precise control over the regioselectivity of substitution is paramount. The pyrrolo[2,1-f][1][2][3]triazine ring system has multiple positions susceptible to electrophilic or nucleophilic attack. The C4 and C7 positions are particularly reactive. In the synthesis of many advanced ALK inhibitors, it is often necessary to introduce different functional groups at these positions in a specific order.

Herein lies the critical role of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine . The introduction of a chloro group at the C4 position serves as a temporary "blocking" or "directing" group. By temporarily occupying the C4 position, it deactivates this site towards certain reagents, thereby enabling the selective functionalization of other positions, such as C7.[2] Once the desired modification at C7 is achieved, the C4-chloro group can be readily removed, restoring the parent pyrrolotriazine core for further elaboration or to yield the final target molecule. This strategy provides a robust and reliable method for constructing highly substituted pyrrolotriazine scaffolds with the precise substitution patterns required for potent and selective ALK inhibition.

Synthetic Workflow: From Pyrrole to a Diversifiable Intermediate

The synthesis of advanced pyrrolotriazine ALK inhibitors often begins with a simple pyrrole derivative and proceeds through a multi-step sequence to build the core and introduce key functionalities. The following workflow illustrates the generation of a key brominated intermediate, where 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine plays a crucial, albeit transient, role.

G cluster_0 Core Scaffold Formation cluster_1 Regioselective Functionalization A Methyl pyrrole-2-carboxylate B N-Amination A->B C Cyclization with Benzoyl Isothiocyanate B->C D Hydrolysis & S-methylation C->D E 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one D->E F Chlorination at C4 (POCl3) E->F G 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine F->G H Bromination at C7 (NBS) G->H I 7-Bromo-4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine H->I J Dechlorination at C4 (NaBH4) & Oxidation (DDQ) I->J K 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine J->K

Caption: Synthetic workflow for a key ALK inhibitor intermediate.

Protocol 1: Synthesis of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine via a 4-Chloro Intermediate

This protocol is adapted from a literature procedure for the synthesis of a key diversifiable intermediate for kinase inhibitors.[2]

Materials and Reagents:

ReagentSupplierPurity
Methyl pyrrole-2-carboxylateCommercial Source≥98%
Chloroamine (NH₂Cl) solution in etherPrepared in situ-
Benzoyl isothiocyanateCommercial Source≥98%
Sodium Hydroxide (NaOH)Commercial Source≥97%
Methyl Iodide (CH₃I)Commercial Source≥99%
Phosphorus oxychloride (POCl₃)Commercial Source≥99%
N-Bromosuccinimide (NBS)Commercial Source≥98%
Sodium borohydride (NaBH₄)Commercial Source≥98%
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Commercial Source≥98%
Standard organic solvents and reagents for workup and purification--

Step-by-Step Procedure:

  • N-Amination and Cyclization:

    • N-aminate methyl pyrrole-2-carboxylate with a suitable aminating agent like chloroamine (NH₂Cl) to introduce the crucial N-N bond.

    • The crude N-aminated pyrrole is then treated with benzoyl isothiocyanate.

    • Subsequent hydrolytic cyclization with 2 M NaOH, followed by S-methylation with methyl iodide, yields the bicyclic compound 2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one .

  • Chlorination at C4 (Formation of the Key Intermediate):

    • To a solution of 2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction with ice water and neutralize with a base (e.g., NaHCO₃).

    • Extract the product, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be used directly in the next step or purified by column chromatography.

  • Regioselective Bromination at C7:

    • Dissolve the crude 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in a suitable solvent (e.g., DMF).

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture for a few hours, monitoring for the formation of 7-bromo-4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine . This reaction proceeds with good regioselectivity for the C7 position over the C5 position.[2]

  • Dechlorination and Aromatization:

    • To the crude 7-bromo-4-chloro intermediate, add a reducing agent such as sodium borohydride (NaBH₄). This step selectively removes the chloro group at the C4 position and may partially reduce the heterocyclic ring.

    • After the dechlorination is complete, add an oxidizing agent like DDQ to restore the aromaticity of the pyrrolotriazine ring system.

    • Purify the final product, 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine , by column chromatography to yield a versatile intermediate ready for further diversification, for example, through Suzuki coupling at the C7 position.

Application of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in Nucleophilic Aromatic Substitution

While the primary documented role of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is as a transient directing group, the activated chloro-substituent at the C4 position makes it a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of various moieties, particularly amines, which are common features in many kinase inhibitors, contributing to hydrogen bonding interactions within the ATP-binding pocket.

The following is a representative protocol for the amination of a chloro-heterocycle, which can be adapted for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

G A 4-Chloro-2-(methylsulfanyl) pyrrolo[2,1-f]triazine C Acid or Base Catalysis Solvent (e.g., 2-Propanol or Water) Heat A->C B Aniline Derivative (R-NH2) B->C D 4-Anilino-2-(methylsulfanyl) pyrrolo[2,1-f]triazine Derivative C->D

Caption: Nucleophilic aromatic substitution on the 4-chloro intermediate.

Protocol 2: Representative Nucleophilic Aromatic Substitution with an Aniline Derivative

This protocol is based on general procedures for the acid-catalyzed amination of similar chloro-heterocycles and may require optimization for this specific substrate.[6]

Materials and Reagents:

ReagentSupplierPurity
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazineSynthesized as per Protocol 1-
Substituted Aniline (e.g., 4-fluoroaniline)Commercial Source≥98%
Hydrochloric Acid (HCl) in a solventCommercial Source-
2-Propanol or WaterCommercial SourceHPLC grade
Standard organic solvents and reagents for workup and purification--

Step-by-Step Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq) and the desired aniline derivative (1.1-1.5 eq) in a suitable solvent such as 2-propanol or water.

    • Add a catalytic amount of hydrochloric acid (e.g., 0.1 eq). The acid protonates the heterocyclic nitrogen atoms, further activating the ring towards nucleophilic attack.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the aniline.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivative .

Causality Behind Experimental Choices:

  • Solvent: The choice of a protic solvent like 2-propanol or water can facilitate the protonation of the heterocyclic ring and stabilize the charged intermediate in the SNAr mechanism.

  • Acid Catalyst: The acid catalyst enhances the electrophilicity of the pyrrolotriazine ring, making it more susceptible to attack by the weakly nucleophilic aniline.

  • Excess Aniline: Using a slight excess of the aniline can help drive the reaction to completion.

Conclusion

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is a strategically important, albeit often transient, intermediate in the synthesis of complex ALK inhibitors based on the pyrrolo[2,1-f][1][2][3]triazine scaffold. Its primary role is to enable regioselective functionalization at other positions of the heterocyclic core. Furthermore, its activated chloro-substituent provides a handle for introducing key pharmacophoric elements through nucleophilic aromatic substitution. The protocols and rationale presented herein offer a comprehensive guide for researchers to effectively utilize this versatile intermediate in the discovery and development of novel kinase inhibitors.

References

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available from: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Center for Biotechnology Information. Available from: [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. Available from: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Available from: [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available from: [Link]

  • The reaction of 4-chloropyridine with some amines. ResearchGate. Available from: [Link]

  • The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. National Center for Biotechnology Information. Available from: [Link]

  • ALK Inhibition for Non-Small Cell Lung Cancer: From Discovery to Therapy in Record Time. ScienceDirect. Available from: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available from: [Link]

  • Design, synthesis, and anaplastic lymphoma kinase (ALK) inhibitory activity for a novel series of 2,4,8,22-tetraazatetracyclo[14.3.1.1³,⁷.1⁹,¹³]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles. PubMed. Available from: [Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. National Center for Biotechnology Information. Available from: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Drugs containing pyrrolo[2,1-f][1][2][3]triazine moiety. ResearchGate. Available from: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available from: [Link]

  • Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed. Available from: [Link]

  • Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. PubMed. Available from: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes & Protocols: A Strategic Approach to Chemical Library Synthesis from 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2]triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents, including potent kinase inhibitors and antiviral therapeutics.[2][3][4] This document provides a comprehensive guide for the strategic synthesis of a diverse chemical library originating from the versatile building block, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. We will delve into the chemical rationale behind a sequential diversification strategy, provide detailed, field-proven protocols for key transformations, and illustrate the overall workflow for generating a library of novel compounds with significant potential for drug discovery programs.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The fusion of a pyrrole and a triazine ring system in the pyrrolo[2,1-f][1][2]triazine core creates a unique electronic and structural architecture that has proven highly effective for targeting a range of biological entities. This scaffold is a key component in numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.[5][6] Furthermore, its structural resemblance to purine nucleosides has led to the development of potent antiviral agents, most notably remdesivir.[1] The inherent drug-like properties and the synthetic tractability of this heterocyclic system make it an ideal starting point for the construction of chemical libraries aimed at identifying novel therapeutic leads.

Our starting material, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, is strategically designed with two distinct points of diversification. The chloro group at the 4-position is primed for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methylsulfanyl group at the 2-position, while less reactive in its native state, can be readily activated through oxidation to the corresponding sulfone, which then serves as an excellent leaving group for a second round of diversification. This sequential approach allows for the systematic and efficient generation of a wide array of analogs from a single, readily accessible starting material.

The Strategic Approach: A Two-Stage Diversification

The successful construction of a chemical library from 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine hinges on a logical and efficient diversification strategy. Our proposed workflow is a two-stage process that leverages the differential reactivity of the chloro and methylsulfanyl groups.

Stage 1: Diversification at the C4 Position. The electron-deficient nature of the triazine ring activates the 4-chloro substituent towards nucleophilic aromatic substitution (SNAr).[7] This allows for the facile introduction of a variety of amine, alcohol, and thiol-based nucleophiles. Furthermore, the chloro group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl and heteroaryl moieties.[8][9]

Stage 2: Diversification at the C2 Position. The 2-methylsulfanyl group is relatively unreactive towards direct nucleophilic displacement. However, its oxidation to the corresponding 2-methylsulfonyl derivative dramatically increases its lability.[5] The powerful electron-withdrawing nature of the sulfonyl group makes the C2 position highly susceptible to a second SNAr reaction. This two-step sequence of oxidation followed by nucleophilic substitution provides a robust method for introducing a second layer of diversity into the scaffold.

This strategic, sequential approach is illustrated in the workflow diagram below:

G A 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine B Stage 1: C4 Diversification A->B C 4-Amino/Alkoxy/Thio-2-(methylsulfanyl) Analogs B->C  Nucleophilic Aromatic  Substitution (SNAr) D 4-Aryl/Heteroaryl-2-(methylsulfanyl) Analogs B->D  Suzuki-Miyaura  Coupling E Stage 2: C2 Activation & Diversification C->E D->E F 4-Substituted-2-(methylsulfonyl)pyrrolo[2,1-f]triazine Intermediates E->F  Oxidation of  Methylsulfanyl Group G Final Library: Di-substituted Pyrrolo[2,1-f]triazines F->G  Nucleophilic Aromatic  Substitution (SNAr)

Caption: A two-stage workflow for the synthesis of a di-substituted pyrrolo[2,1-f]triazine library.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and reagents used. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 3.1: Stage 1 - Nucleophilic Aromatic Substitution at the C4 Position

This protocol describes the general procedure for the displacement of the 4-chloro group with an amine nucleophile. Similar conditions can be adapted for alcohol and thiol nucleophiles with appropriate choice of base.

Materials:

  • 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

  • Amine of choice (primary or secondary)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq) in anhydrous DMF or n-butanol, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivative.

Causality Behind Experimental Choices:

  • Solvent: DMF and n-butanol are high-boiling polar aprotic solvents that are excellent for SNAr reactions, facilitating the dissolution of the reactants and promoting the reaction rate.

  • Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.

Protocol 3.2: Stage 1 - Suzuki-Miyaura Coupling at the C4 Position

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of the 4-chloro group with a boronic acid.

Materials:

  • 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

  • Aryl or heteroaryl boronic acid of choice

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivative.[4]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust palladium(0) catalyst for Suzuki-Miyaura couplings.

  • Base: K₂CO₃ is essential for the activation of the boronic acid in the catalytic cycle.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial for dissolving both the organic and inorganic reactants. Degassing is necessary to remove oxygen, which can deactivate the palladium catalyst.

Protocol 3.3: Stage 2 - Oxidation of the 2-Methylsulfanyl Group

This protocol details the oxidation of the methylsulfanyl group to the corresponding methylsulfonyl group.

Materials:

  • 4-Substituted-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (from Stage 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using m-CPBA):

  • Dissolve the 4-substituted-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete conversion.

  • Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ solution.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the 4-substituted-2-(methylsulfonyl)pyrrolo[2,1-f]triazine, which can often be used in the next step without further purification.[2][10]

Causality Behind Experimental Choices:

  • Oxidizing Agent: m-CPBA is a widely used and effective oxidizing agent for the conversion of sulfides to sulfones. Using a slight excess ensures complete oxidation. Hydrogen peroxide in acetic acid is a "greener" alternative.[10]

  • Temperature Control: The oxidation is exothermic, and initial cooling is necessary to control the reaction rate and prevent potential side reactions.

Protocol 3.4: Stage 2 - Nucleophilic Aromatic Substitution at the C2 Position

This protocol describes the displacement of the 2-methylsulfonyl group with an amine nucleophile.

Materials:

  • 4-Substituted-2-(methylsulfonyl)pyrrolo[2,1-f]triazine

  • Amine of choice (primary or secondary)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 4-substituted-2-(methylsulfonyl)pyrrolo[2,1-f]triazine (1.0 eq) in anhydrous DMSO, add the desired amine (1.5 eq) and K₂CO₃ (2.5 eq).

  • Heat the reaction mixture to 100-140 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final di-substituted pyrrolo[2,1-f]triazine derivative.[5]

Causality Behind Experimental Choices:

  • Leaving Group: The methylsulfonyl group is an excellent leaving group due to its ability to stabilize a negative charge through resonance.

  • Solvent: DMSO is a high-boiling, polar aprotic solvent that can facilitate SNAr reactions with less reactive nucleophiles and leaving groups.

  • Base: K₂CO₃ is a suitable base to neutralize any acidic byproducts and can also enhance the nucleophilicity of certain amines.

Data Presentation: Exemplary Library Synthesis

The following table illustrates a hypothetical subset of a chemical library that can be generated using the protocols described above.

EntryR¹ (from Stage 1)R² (from Stage 2)Stage 1 MethodStage 2 Method
1 4-Morpholinyl4-Fluorobenzylamino3.1 (SNAr)3.4 (SNAr)
2 4-Morpholinyl2-Methoxyethylamino3.1 (SNAr)3.4 (SNAr)
3 4-(Pyrimidin-5-yl)4-Fluorobenzylamino3.2 (Suzuki)3.4 (SNAr)
4 4-(Pyrimidin-5-yl)2-Methoxyethylamino3.2 (Suzuki)3.4 (SNAr)
5 4-(4-Fluorophenyl)Cyclopropylamino3.2 (Suzuki)3.4 (SNAr)
6 4-(4-Fluorophenyl)3-Hydroxypyrrolidinyl3.2 (Suzuki)3.4 (SNAr)

Conclusion

The strategic, two-stage diversification of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine provides a powerful and efficient platform for the generation of a diverse chemical library based on a medicinally important scaffold. The protocols outlined in this application note are based on established and reliable chemical transformations, offering a solid foundation for researchers in drug discovery and medicinal chemistry to synthesize novel compounds for biological screening. The versatility of the reactions at both the C4 and C2 positions allows for the exploration of a vast chemical space, significantly increasing the probability of identifying novel hit compounds for various therapeutic targets.

References

  • Chavda, V. P., Vora, L. K., & Apostolopoulos, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2]triazine: the parent moiety of antiviral drug remdesivir. RSC Medicinal Chemistry, 12(5), 681-697. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Bielawska, A., & Mojzych, M. (2018). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives. Molecules, 23(10), 2634. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]

  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2]triazines. Retrieved from [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Beilstein Journals. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][2]benzothiazines: access to pyrrolo[2,1-b][8]benzothiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][2]benzothiazines. Retrieved from [Link]

  • TROINDIA. (n.d.). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • PubMed. (2021). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from [Link]

  • MDPI. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Introduction: Welcome to the technical support center for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (CAS No. 1120214-78-9). This guide is designed for researchers, scientists, and drug development professionals. Understanding the solubility characteristics of this heterocyclic compound is critical for its successful application in various experimental settings, from initial screening to formulation development. This document provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and standardized protocols to address common challenges encountered during its handling and dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility profile of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in common organic solvents?

A1: While specific, publicly available quantitative solubility data for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is limited, we can predict its behavior based on its molecular structure and the fundamental principle of "like dissolves like".[1][2]

  • Structural Analysis: The molecule possesses a fused pyrrolo[2,1-f]triazine ring system, which contains several nitrogen atoms, contributing to its polarity. The presence of a chloro-substituent further enhances this polarity. However, the methylsulfanyl (-SCH₃) group and the overall heterocyclic structure also introduce lipophilic characteristics.

  • Predicted Solubility: This mixed-polarity profile suggests that 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is likely to exhibit the highest solubility in polar aprotic solvents, which can engage in dipole-dipole interactions without hydrogen bonding interference.

    • High to Moderate Solubility is expected in: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).

    • Moderate to Low Solubility is expected in: Polar protic solvents like ethanol and methanol, where the solvent's hydrogen-bonding network may be less effective at solvating the molecule compared to aprotic solvents.

    • Poor Solubility is expected in: Non-polar solvents such as hexane and heptane, and likely in aqueous solutions across a neutral pH range.

Q2: I need to prepare a stock solution for a biological assay. Which solvent should I use and what is the recommended procedure?

A2: For biological assays, preparing a concentrated stock solution in an organic solvent that is miscible with aqueous media is standard practice.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions of poorly soluble compounds for in-vitro screening. It offers excellent solvating power for a wide range of organic molecules. N,N-Dimethylformamide (DMF) is a viable alternative.

  • Protocol for Preparing a 10 mM Stock Solution in DMSO:

    • Weigh Compound: Accurately weigh a specific mass of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (Molecular Weight: 199.66 g/mol ) in a sterile microcentrifuge tube or vial. For example, weigh 1.997 mg.

    • Add Solvent: Add the calculated volume of DMSO to achieve the desired concentration. For 1.997 mg of the compound, add 1.0 mL of DMSO to yield a 10 mM solution.

    • Ensure Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (37°C) or brief sonication can be applied to aid the process. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: My compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What causes this and how can I prevent it?

A3: This phenomenon, commonly known as "crashing out," is a frequent challenge when working with compounds that are poorly soluble in water.

  • Causality: The compound is highly soluble in 100% DMSO but has very low solubility in the aqueous buffer. When a small volume of the DMSO stock is rapidly introduced into a large volume of the buffer, the local solvent environment changes drastically from organic to aqueous. This sudden shift in polarity causes the compound to exceed its solubility limit in the new medium, leading to precipitation.

  • Troubleshooting & Prevention:

    • Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in the assay.

    • Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer slowly and with continuous, vigorous stirring or vortexing. This helps to disperse the compound more effectively before it has a chance to aggregate and precipitate.

    • Limit Organic Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, and ideally <0.5%) to avoid solvent-induced artifacts in your experiment and to minimize precipitation risk.

    • Use of Surfactants or Co-solvents: In some cases, including a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent in the final aqueous buffer can help maintain the compound's solubility.[3][4]

Q4: What are the primary safety considerations when handling 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine and associated solvents?

A4: While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not widely available, general laboratory safety practices for handling novel chemical compounds and organic solvents are mandatory.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Solvent Safety: Be aware of the hazards associated with the solvents being used. DMSO is readily absorbed through the skin and can carry dissolved substances with it. Dichloromethane is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Troubleshooting Guide for Dissolution Issues

This guide provides a systematic approach to resolving common problems encountered when trying to dissolve 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.

Problem: The compound fails to dissolve completely in the chosen solvent.
  • Initial Assessment: Is the system at equilibrium? Incomplete dissolution can occur if insufficient time or energy has been applied.

  • Solutions:

    • Increase Agitation: Continue to vortex or stir the solution. Ensure the mixing is vigorous enough to keep particles suspended.

    • Apply Gentle Heat: Warm the solution in a water bath (e.g., 37-50°C). Increased temperature often enhances solubility.[8] However, be mindful of potential compound degradation at higher temperatures. Always run a stability check if heating is required.

    • Use Sonication: Place the vial in an ultrasonic bath for short intervals (e.g., 5-10 minutes). Cavitation can help break up solid aggregates and accelerate dissolution.

    • Re-evaluate Solvent Choice: If the compound remains insoluble, the solvent may be inappropriate. Refer to the solvent selection workflow below to choose a stronger solvent. It may be necessary to move to a more powerful polar aprotic solvent like DMF or NMP if DMSO fails.

Problem: The compound dissolves initially but then crashes out of solution over time.
  • Initial Assessment: This indicates that a supersaturated solution was formed, which is inherently unstable. This can happen if the solution was heated to achieve dissolution and then cooled to room temperature.

  • Solutions:

    • Work with Lower Concentrations: The most reliable solution is to prepare a more dilute solution that remains stable at the working temperature.

    • Formulation Strategies: For advanced applications, consider formulation strategies such as creating an amorphous solid dispersion with a polymer carrier (e.g., PVP, HPMC) or using complexation agents like cyclodextrins.[9] These techniques can help maintain the drug in a higher energy, more soluble state.

Dissolution Troubleshooting Flowchart

G start Start: Compound is Insoluble agitate Increase agitation (Vortex/Stir for 5-10 min) start->agitate check1 Is it dissolved? agitate->check1 heat Apply gentle heat (37-50°C) or sonicate check1->heat No success Success: Compound Dissolved check1->success Yes check2 Is it dissolved? heat->check2 stronger_solvent Select a stronger solvent (e.g., move from DCM to DMF) check2->stronger_solvent No check2->success Yes check3 Is it dissolved? stronger_solvent->check3 check3->success Yes fail Failure: Consider advanced formulation strategies (e.g., solid dispersion) check3->fail No

Caption: A flowchart for troubleshooting common dissolution issues.

Experimental Protocols

Protocol 1: Qualitative Solubility Screening

This protocol provides a rapid method to estimate the solubility of the compound in a panel of solvents.[1][10]

  • Preparation: Dispense approximately 1-2 mg of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine into a series of labeled small glass vials.

  • Solvent Addition: To each vial, add 100 µL of a test solvent from the recommended screening panel (see Table 1).

  • Mixing: Cap the vials and vortex vigorously for 60 seconds.

  • Observation: Visually inspect each vial. Classify the solubility as:

    • Freely Soluble: The solution is completely clear, with no visible particles.

    • Sparingly Soluble: The majority of the solid has dissolved, but some particles remain, or the solution is hazy.

    • Insoluble: The solid material shows little to no change.

  • Incremental Addition: For vials where the compound was freely soluble, continue adding the compound in 1-2 mg increments, vortexing after each addition, until saturation is reached (i.e., solid material no longer dissolves). This provides a rough estimate of solubility.

Table 1: Recommended Solvent Screening Panel
SolventSolvent TypePolarity IndexExpected Solubility PredictionRationale
Heptane/HexaneNon-polar0.1InsolubleEstablishes baseline for non-polar interactions.
TolueneNon-polar Aromatic2.4Insoluble to Sparingly SolubleTests for π-π stacking interactions.
Dichloromethane (DCM)Polar Aprotic3.1SolubleGood starting point for compounds with moderate polarity.
AcetonePolar Aprotic4.3SolubleA common, moderately polar ketone.
Acetonitrile (ACN)Polar Aprotic5.8SolubleCommon solvent for chromatography and reactions.
Ethanol (EtOH)Polar Protic5.2Sparingly to Moderately SolubleTests for hydrogen bonding capacity.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Freely SolubleStrong polar aprotic solvent, often better than DMSO for some scaffolds.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Freely SolubleExcellent solvent for a wide range of poorly soluble compounds.
Solvent Selection Workflow for Experimentation

G start Define Experimental Need (e.g., NMR, Assay, Reaction) nmr NMR Analysis start->nmr assay Biological Assay start->assay reaction Chemical Reaction start->reaction solv_nmr Use deuterated solvent. Start with DMSO-d6 or CDCl3. nmr->solv_nmr solv_assay Prepare concentrated stock. Use DMSO or DMF. assay->solv_assay solv_reaction Select an inert solvent that dissolves reactants. Consider ACN, DCM, or DMF. reaction->solv_reaction check_sol Perform qualitative solubility test. solv_nmr->check_sol solv_assay->check_sol solv_reaction->check_sol optimize Optimize concentration and conditions. check_sol->optimize

Caption: A decision workflow for selecting a suitable solvent system.

References

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28). Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available from: [Link]

  • Dissolution Method Troubleshooting. (2022-11-04). Dissolution Technologies. Available from: [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube. Available from: [Link]

  • Solubility of Organic Compounds. (2023-08-31). University of Calgary. Available from: [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. (2025-12-27). Pharma.Tips. Available from: [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. (n.d.). Available from: [Link]

  • 4-chloro-2-(methylthio)pyrrolo[1,2-f][1][3][8]triazine. (n.d.). AA Blocks. Available from: [Link]

  • 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][3][8]triazine. (n.d.). PubChem. Available from: [Link]

  • 4-chloro-N,N-dimethylpyrrolo[2,1-f][1][3][8]triazin-2-amine. (2025-05-20). Chemical Synthesis Database. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Available from: [Link]

  • Bioactive Pyrrolo[2,1-f][1][3][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023-11-21). MDPI. Available from: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023-04). Drug Development & Delivery. Available from: [Link]

  • Pyrrolo(2,1-f)(1,2,4)triazine. (n.d.). PubChem. Available from: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][3][8]triazine: the parent moiety of antiviral drug remdesivir. (2021-01-04). PubMed Central. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PubMed Central. Available from: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021-09-30). Aragen. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Available from: [Link]

  • Solvent Miscibility Table. (n.d.). Available from: [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2025-10-15). ResearchGate. Available from: [Link]

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Technical Support Center: HPLC Purification of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component in many therapeutic agents, including kinase inhibitors, making its efficient purification a critical step in drug discovery and development.[3][4][5][6]

This resource is structured in a question-and-answer format to directly address specific issues you may face. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your purification methods are robust and reliable.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with my 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivative on a standard C18 column. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds.[7] The primary cause is often secondary interactions between the basic nitrogen atoms in the triazine ring and residual silanol groups on the silica-based stationary phase.[7][8] The lone pair of electrons on the nitrogen atoms can interact with acidic silanol groups, leading to a secondary retention mechanism that results in tailed peaks.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a small amount of an acidic modifier: Incorporating 0.1% trifluoroacetic acid (TFA) or formic acid into your mobile phase is a standard first step.[1] The acid protonates the silanol groups, minimizing their interaction with the basic analyte.

    • Control the pH: Maintaining the mobile phase pH between 2 and 4 can often provide the most stable retention times and improved peak shape for basic compounds.[9] It's crucial to measure the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier for accurate and reproducible results.[9]

  • Column Selection:

    • Use an end-capped column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanol groups.

    • Consider a column with a different stationary phase: A phenyl-hexyl or a polar-embedded phase column can offer alternative selectivity and reduce secondary interactions. For highly polar derivatives, a Hydrophilic Interaction Liquid Chromatography (HLIC) column could be a viable alternative to reversed-phase.[1][10]

  • Sample Overload:

    • Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.

Q2: My compound seems to have poor retention on a C18 column, eluting very early even with a high aqueous mobile phase. What strategies can I use to increase retention?

A2: Poor retention of your 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivative suggests it is quite polar. The chloro and methylsulfanyl groups contribute some hydrophobicity, but the overall polarity can be high depending on other substituents.

Strategies to Increase Retention:

  • Mobile Phase Optimization:

    • Decrease the organic solvent strength: Reduce the percentage of acetonitrile or methanol in your mobile phase.

    • Use a weaker organic solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol can increase retention.

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[11][12] For your nitrogen-containing heterocycle, increasing the pH (while staying within the column's stable range, typically pH 2-8 for silica-based columns) can suppress the protonation of the basic nitrogens, making the compound less polar and increasing its retention.[9][12]

  • Stationary Phase Selection:

    • Use a column with a higher carbon load: A C18 column with a higher percentage of carbon will be more hydrophobic and provide greater retention for non-polar compounds.

    • Consider a different stationary phase: As mentioned before, a phenyl-hexyl column can provide different selectivity through pi-pi interactions with the aromatic pyrrolotriazine core.

  • Consider HILIC: If your compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[1] HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) with a high organic content mobile phase.[1][10]

Q3: I am trying to scale up my analytical method to a preparative scale for purification, but the separation is not the same. What are the key considerations for successful scale-up?

A3: Scaling up from an analytical to a preparative method requires careful consideration of several factors to maintain the separation quality.[13][14][15]

Key Scale-Up Considerations:

ParameterRecommendationRationale
Column Chemistry Use the same stationary phase for both analytical and preparative columns.[13][15]Ensures consistent selectivity and retention characteristics.
Particle Size Ideally, use the same particle size. If different, maintain the ratio of column length to particle size.[13]Helps in maintaining the efficiency of the separation.
Mobile Phase The mobile phase composition should be identical.[13][16]Critical for consistent selectivity.
Flow Rate Scale the flow rate geometrically based on the column cross-sectional area.[17]Maintains the linear velocity of the mobile phase, preserving the separation.
Injection Volume Scale the injection volume based on the column volume.[17]Prevents column overload and maintains peak shape.
Gradient Profile Adjust the gradient time points proportionally to the change in flow rate and column volume.[17]Ensures the same separation profile on the larger column.
Sample Solvent Dissolve the sample in the initial mobile phase composition whenever possible.[18]Injecting in a stronger solvent can cause peak distortion.[19]

Workflow for Scaling Up HPLC Purification

G cluster_analytical Analytical Scale cluster_scaleup Scale-Up Calculation cluster_prep Preparative Scale A Develop Analytical Method (e.g., 4.6 mm ID column) B Optimize Separation (Resolution, Peak Shape) A->B C Calculate Preparative Flow Rate and Injection Volume B->C Use Scaling Equations D Run on Preparative Column (e.g., 21.2 mm ID column) C->D E Fraction Collection D->E F Purity Analysis of Fractions E->F

Caption: A logical workflow for scaling up an HPLC purification method.

Troubleshooting Guide

Problem 1: Poor Resolution Between the Main Product and an Impurity

Initial Assessment:

  • Are the peaks completely co-eluting or just partially overlapping?

  • What is the nature of the impurity (e.g., starting material, byproduct)? Knowing the structure can help in predicting its chromatographic behavior.

Troubleshooting Workflow:

G Start Poor Resolution A Modify Mobile Phase Gradient Start->A B Change Organic Modifier (Acetonitrile vs. Methanol) A->B If no improvement Success Resolution Achieved A->Success If successful C Adjust Mobile Phase pH B->C If no improvement B->Success If successful D Try a Different Column (e.g., Phenyl-Hexyl) C->D If no improvement C->Success If successful E Optimize Temperature D->E If no improvement D->Success If successful E->Success If successful

Caption: Decision tree for troubleshooting poor resolution in HPLC.

Detailed Steps:

  • Modify the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try the other. This simple change can sometimes be enough to resolve co-eluting peaks.

  • Adjust the pH: As discussed, pH can dramatically alter the retention of ionizable compounds like your pyrrolotriazine derivative.[11][20] A small change in pH can lead to a large change in selectivity between your product and a charged impurity.

  • Try a Different Column: If mobile phase optimization is not sufficient, a different stationary phase is the next logical step. A phenyl-hexyl column can provide pi-pi interactions that may differentiate your product from an impurity in a way that a C18 column cannot.

  • Optimize Temperature: Temperature can also affect selectivity. Running the separation at a slightly higher or lower temperature (within the column's operating range) may improve resolution.

Problem 2: The Compound Appears to Degrade on the Column

Initial Assessment:

  • Are you seeing multiple small peaks instead of one main peak?

  • Is the recovery of your compound lower than expected?

  • Does the issue worsen with longer run times?

Potential Causes and Solutions:

  • pH Instability: The 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine core may be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Solution: Try to work closer to a neutral pH, if possible, while still achieving good chromatography. Ensure your mobile phase is buffered if you are working at a specific pH.

  • On-Column Degradation: The silica surface of the column can sometimes have catalytic activity.

    • Solution: Try a different type of column, such as one based on a polymer stationary phase, which is more inert. You can also try to reduce the residence time on the column by using a shorter column or a faster flow rate (while being mindful of the impact on resolution).

  • Sample Preparation: The way the sample is prepared can also lead to degradation.

    • Solution: Ensure your sample is dissolved in a compatible solvent and is not left at room temperature for extended periods before injection.[21] If the compound is light-sensitive, use amber vials.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for the analytical separation of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or the λmax of your specific derivative).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 1 mg/mL.[18]

Protocol 2: Scaling Up to Preparative Purification

This protocol outlines the steps to scale up the analytical method to a preparative scale.

  • Develop the Analytical Method: Optimize the separation on a 4.6 mm ID column as per Protocol 1.

  • Determine the Preparative Column: Select a preparative column with the same stationary phase and, ideally, the same particle size (e.g., C18, 21.2 x 150 mm, 5 µm).

  • Calculate the Scaling Factor:

    • Scaling Factor = (ID_prep / ID_anal)² = (21.2 / 4.6)² ≈ 21.2

  • Scale the Flow Rate:

    • Flow_prep = Flow_anal * Scaling Factor = 1.0 mL/min * 21.2 = 21.2 mL/min.

  • Scale the Gradient: The gradient time points should be adjusted proportionally to the flow rate and column volume.

  • Determine the Loading Capacity: Perform a loading study by injecting increasing amounts of your sample until the resolution between the target peak and the closest impurity starts to degrade.

  • Run the Preparative Purification: Use the scaled flow rate and gradient, and inject an appropriate amount of your sample based on the loading study.

  • Collect Fractions: Collect fractions corresponding to your target peak.

  • Analyze Fractions: Analyze the purity of the collected fractions using the original analytical method.

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. Available at: [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir - PMC - NIH. Available at: [Link]

  • General tips for preparative HPLC Technical Note - MZ-Analysentechnik. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis - PubMed. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • HPLC Sample Preparation - Organomation. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Available at: [Link]

  • Scaling Small Molecule Purification Methods for HPLC | Agilent. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available at: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. Available at: [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract | Waters. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available at: [Link]

  • How do I scale up a column for preparative isolation/purification from analytical conditions in HPLC? | ResearchGate. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC - NIH. Available at: [Link]

  • HPLC Column Selection Guide - Aurora Pro Scientific. Available at: [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Available at: [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H) - Beilstein Journals. Available at: [Link]

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. Available at: [Link]

  • LC Scaling Analytical Methods Technical Tip 2 - Phenomenex. Available at: [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. Available at: [Link]

  • Key Concepts and Considerations of Preparative Liquid Chromatography - Welch Materials. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek. Available at: [Link]

  • How Do I Choose? A guide to HPLC column selection | Agilent. Available at: [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available at: [Link]

  • High Cell Density Fermentation Strategy for High-Level Soluble Expression of Glucagon-like Peptide-1 Analogue in Escherichia coli - MDPI. Available at: [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed. Available at: [Link]

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Stability and storage conditions for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine in your experiments. As a critical intermediate and a key structural motif in medicinal chemistry, maintaining its integrity is paramount for reproducible and reliable results. This document provides in-depth technical guidance in a question-and-answer format to address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine?

For long-term stability of the solid compound, it is recommended to store it at 2-8°C in a tightly sealed container. To prevent degradation from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q2: How should I prepare stock solutions of this compound? What solvents are recommended?

While specific solubility data is not extensively published, based on the heterocyclic nature of the compound, common aprotic organic solvents should be suitable for preparing stock solutions. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Stock solutions should be stored at -20°C or -80°C for long-term use. For day-to-day experimental use, aliquots can be stored at 2-8°C to minimize freeze-thaw cycles.

Q3: Is 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine sensitive to light?

Q4: What are the primary known instabilities of the pyrrolo[2,1-f][2][3][4]triazine scaffold?

The pyrrolo[2,1-f][2][3][4]triazine core is a key component of the antiviral drug Remdesivir. Studies on Remdesivir and related analogs have shown that this heterocyclic system can be susceptible to degradation under certain conditions.[2][3] The primary vulnerabilities include:

  • Hydrolysis: The triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6][7]

  • Oxidation: The electron-rich pyrrole ring and the methylsulfanyl group can be prone to oxidation.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent or lower-than-expected activity of the compound in biological assays.

This is a common issue that can often be traced back to compound instability.

  • Possible Cause 1: Degradation of the compound in stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from the solid material and re-run the experiment.

      • Analyze the old stock solution by LC-MS or HPLC to check for the presence of the parent compound and any potential degradation products. A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

      • Consider the solvent used. If you are using a protic solvent for your stock, switch to an anhydrous aprotic solvent like DMSO or DMF.

  • Possible Cause 2: Degradation of the compound under assay conditions.

    • Troubleshooting Steps:

      • Evaluate the pH of your assay buffer. The chloro- and methylsulfanyl-substituted triazine ring may be unstable at extremes of pH.[4][10] If possible, perform the assay at a neutral pH.

      • Assess for the presence of strong oxidizing or reducing agents in your assay components. The methylsulfanyl group is susceptible to oxidation.[8]

      • Incubate the compound in the assay buffer without cells or other biological components for the duration of the experiment and then analyze by LC-MS to see if degradation has occurred.

Issue 2: Appearance of unexpected peaks during analytical characterization (e.g., LC-MS, HPLC).

The presence of new peaks suggests the formation of impurities or degradation products.

  • Potential Degradation Pathways:

    • Hydrolysis of the 4-chloro group: The chlorine atom on the triazine ring is a potential site for nucleophilic substitution, with water acting as a nucleophile to form the corresponding 4-hydroxy derivative.[10][11] This is a common degradation pathway for chlorotriazines.

    • Oxidation of the 2-(methylsulfanyl) group: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone.[8]

    • Cleavage of the triazine ring: Under harsh acidic or basic conditions, the triazine ring itself may undergo cleavage.[5]

Summary of Storage and Handling Conditions
ParameterRecommendationRationale
Solid Storage 2-8°C, in a tightly sealed, light-blocking container, preferably in a desiccator.Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture and photolytic degradation.
Stock Solution Storage -20°C or -80°C in anhydrous aprotic solvents (e.g., DMSO, DMF).Prevents degradation in solution and minimizes evaporation.
Handling Use in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust or contact with skin.General good laboratory practice for handling chemical reagents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Allow the vial of solid 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex briefly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Visualizing Troubleshooting and Degradation

Logical Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Experimental Results check_stock Is the stock solution fresh? start->check_stock prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No analyze_old Analyze old stock by LC-MS check_stock->analyze_old Yes check_assay Are assay conditions optimal? prepare_fresh->check_assay degradation_in_stock Degradation in stock confirmed analyze_old->degradation_in_stock degradation_in_stock->prepare_fresh Degradation Detected degradation_in_stock->check_assay No Degradation check_ph Check pH of assay buffer check_assay->check_ph check_redox Check for oxidizing/reducing agents check_ph->check_redox buffer_incubation Incubate compound in buffer and analyze check_redox->buffer_incubation degradation_in_assay Degradation in assay confirmed buffer_incubation->degradation_in_assay re_evaluate Re-evaluate experimental design degradation_in_assay->re_evaluate Degradation Detected degradation_in_assay->re_evaluate No Degradation (Consider other factors)

Caption: A flowchart for troubleshooting inconsistent experimental results.

Potential Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_ring_cleavage Ring Cleavage (Harsh Conditions) parent 4-Chloro-2-(methylsulfanyl) pyrrolo[2,1-f]triazine hydroxy 4-Hydroxy-2-(methylsulfanyl) pyrrolo[2,1-f]triazine parent->hydroxy H2O / H+ or OH- sulfoxide 4-Chloro-2-(methylsulfinyl) pyrrolo[2,1-f]triazine parent->sulfoxide [O] cleaved Degraded Fragments parent->cleaved Strong Acid/Base sulfone 4-Chloro-2-(methylsulfonyl) pyrrolo[2,1-f]triazine sulfoxide->sulfone [O]

Caption: Potential degradation pathways for the target compound.

References

  • Remdesivir (RDV) is the first antiviral drug, approved by the Food and Drug Administration, to treat severe acute respiratory syndrome coronavirus 2. RDV is a relatively new chemical entity, 'ester prodrug', with no reported stability profile. Due to the urgency of its use and thus fast production, … Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection. PubMed. [Link]

  • Rethinking Remdesivir: Synthesis, Antiviral Activity and Pharmacokinetics of Oral Lipid Prodrugs. PMC. [Link]

  • Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC. [Link]

  • Degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter. PubMed. [Link]

  • Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry (RSC Publishing). [Link]

  • Remdesivir. PMC. [Link]

  • Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. ResearchGate. [Link]

  • A novel approach to improve the stability of Remdesivir. News-Medical.Net. [Link]

  • Stress Degradation Study Of Remdesivir Using RP-HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2024/15(3)/[3].pdf]([Link]3].pdf)

  • Synthesis of pyrrolo[2,1-f][2][3][4]triazin-4(3H). Beilstein Journals. [Link]

  • Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation. PubMed. [Link]

  • Abiotic dealkylation and hydrolysis of atrazine by birnessite. PubMed. [Link]

  • Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Repetitive stability study of Remdesivir/Cyclodextrin complex on ISS. Cyclodextrin News. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][2][3][4]triazine: the parent moiety of antiviral drug remdesivir. PMC. [Link]

  • Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. [Link]

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  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. PMC. [Link]

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Technical Support Center: Synthesis of Pyrrolo[2,1-f]triazines

Technical Support Center: Synthesis of Pyrrolo[2,1-f][1][2][3]triazines

Welcome to the technical support center for the synthesis of pyrrolo[2,1-f][1][2][3]triazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Pyrrolo[2,1-f][1][2][3]triazines are privileged structures in medicinal chemistry, forming the core of antiviral drugs like Remdesivir and various kinase inhibitors.[1][2] However, their synthesis is not without its complexities. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reactions, minimize impurities, and achieve higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am attempting the synthesis of a pyrrolo[2,1-f][1][2][3]triazine starting from a 1-aminopyrrole derivative and a cyclizing agent (e.g., formamidine acetate), but I am observing a significant amount of an unexpected regioisomer. What is causing this and how can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted pyrrolo[2,1-f][1][2][3]triazines, particularly when the pyrrole precursor has multiple reactive sites for cyclization. The root cause often lies in the cyclization mechanism and the nature of the substituents on the 1-aminopyrrole intermediate.

Underlying Mechanism: The cyclization to form the triazine ring proceeds via a condensation reaction. If the 1-aminopyrrole has other nucleophilic centers or the cyclizing agent has multiple electrophilic sites, competing cyclization pathways can lead to the formation of regioisomeric products. For instance, in the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones via intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, the regioselectivity was found to be dependent on the choice of reagents.[4]

Troubleshooting Steps:

  • Control of Reaction Temperature: Cyclization reactions are often sensitive to temperature. Lowering the reaction temperature can favor the thermodynamically more stable product and reduce the formation of kinetic side products.

  • Choice of Base and Solvent: The basicity and polarity of the reaction medium can significantly influence the regioselectivity. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, THF, Dioxane) is recommended. For example, in the cyclization of 1-ureidopyrroles, basic conditions are crucial for the formation of pyrrolo[2,1-f]-1,2,4-triazine-2,4(1H, 3H)diones.[5]

  • Protecting Groups: If your 1-aminopyrrole contains other reactive functional groups, consider using protecting groups to block unwanted side reactions. The choice of protecting group will depend on the specific functionality and the reaction conditions.

  • Reagent Selection for Cyclization: The nature of the cyclizing agent is critical. For the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones, a study demonstrated that the choice of halogen source in the triphenylphosphorane reagent influenced the regioselectivity of the intramolecular cyclization.[4]

Workflow for Optimizing Regioselectivity:

startRegioisomer Formation ObservedtempLower Reaction Temperaturestart->tempsolvent_baseScreen Solvents and Basestemp->solvent_baseprotecting_groupIntroduce Protecting Groupssolvent_base->protecting_groupreagentModify Cyclization Reagentprotecting_group->reagentendImproved Regioselectivityreagent->end

Caption: Troubleshooting workflow for addressing regioisomer formation.

Question 2: During the N-amination of my pyrrole-2-carbonitrile with chloramine in the presence of a strong base like sodium hydride, I am getting very low yields and a complex mixture of byproducts. What are the likely side reactions, and how can I mitigate them?

Answer:

The N-amination of pyrroles is a key step in many synthetic routes to pyrrolo[2,1-f][1][2][3]triazines.[1][6] However, this reaction can be prone to several side reactions, especially when using highly reactive reagents like sodium hydride and chloramine.

Potential Side Reactions:

  • Decomposition of Chloramine: Chloramine is unstable and can decompose, especially in the presence of strong bases and at elevated temperatures. This reduces the effective concentration of the aminating agent and can lead to the formation of various reactive nitrogen species.

  • Over-amination or Ring Opening: The pyrrole ring itself can be susceptible to attack under harsh basic conditions, potentially leading to ring-opening or polymerization.

  • Competing C-amination: While N-amination is generally favored, some C-amination at other positions on the pyrrole ring can occur, leading to isomeric impurities.

  • Reaction with Solvent: Sodium hydride can react with certain solvents, such as DMF, especially at elevated temperatures.[7] This can consume the base and introduce impurities.

Troubleshooting and Optimization Protocol:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of reagents.[7] This is crucial for controlling the exothermicity of the reaction and minimizing the decomposition of chloramine.

  • Order of Addition: Add the pyrrole derivative to a pre-formed slurry of sodium hydride in an anhydrous solvent. Then, add the chloramine solution dropwise to this mixture. This ensures that the pyrrole is deprotonated first, favoring N-amination.

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent like THF or DMF. Ensure the solvent is free of water, which would quench the sodium hydride.

  • Stoichiometry of Base: Use a slight excess of sodium hydride (e.g., 1.1 equivalents) to ensure complete deprotonation of the pyrrole.[7]

  • Purity of Reagents: Use freshly prepared or high-quality chloramine solution. The purity of the starting pyrrole is also critical to avoid introducing competing nucleophiles.

Table 1: Recommended Reaction Conditions for N-amination of Pyrrole-2-carbonitrile

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes chloramine decomposition and side reactions.[7]
Base Sodium Hydride (60% in mineral oil)Effective deprotonation of pyrrole.
Solvent Anhydrous DMF or THFAprotic, solubilizes reactants.
Stoichiometry 1.1 eq. of NaHEnsures complete deprotonation of the pyrrole.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Question 3: In the synthesis of a pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one via a tandem copper(II)-promoted reaction of a 1-amino-1H-pyrrole-2-amide with an aldehyde, my reaction is sluggish and gives a poor yield. How can I improve the reaction efficiency?

Answer:

The copper(II)-promoted tandem reaction is an efficient method for constructing the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core.[8] However, its efficiency can be influenced by several factors, particularly the electronic nature of the reactants and the reaction conditions.

Key Mechanistic Considerations: This reaction likely proceeds through the formation of an N-acyl-N'-alkylidenehydrazine intermediate, followed by an intramolecular cyclization. The copper(II) catalyst plays a crucial role in promoting both the initial condensation and the subsequent cyclization.

Strategies for Improving Reaction Efficiency:

  • Electronic Effects: It has been reported that electron-donating groups on both the 1-amino-1H-pyrrole-2-amide and the aldehyde can accelerate the reaction.[8] If your substrates are electron-deficient, you may need to employ more forcing conditions.

  • Catalyst Choice and Loading: While cupric chloride is commonly used, other copper(II) salts (e.g., Cu(OAc)₂, Cu(OTf)₂) could be screened. Optimizing the catalyst loading is also important; typically, 10-20 mol% is a good starting point.

  • Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

  • Additives: The addition of a mild base, such as sodium acetate, can be beneficial in some cases to facilitate the reaction.[1]

  • Water Removal: The initial condensation step produces water, which can sometimes inhibit the catalyst or lead to side reactions. Performing the reaction in the presence of a dehydrating agent or using a Dean-Stark trap might be beneficial.

Logical Flow for Optimizing the Copper-Catalyzed Reaction:

startPoor Yield in Cu(II)-Promoted SynthesiselectronicsEvaluate Substrate Electronics(Electron-donating groups are favorable)start->electronicscatalystScreen Copper(II) Catalysts and Optimize Loadingelectronics->catalysttemp_timeIncrease Temperature and Monitor Reaction Progresscatalyst->temp_timeadditivesIntroduce Additives (e.g., NaOAc)temp_time->additiveswater_removalConsider Water Removaladditives->water_removalendImproved Reaction Efficiencywater_removal->end

Caption: Optimization workflow for the copper-catalyzed synthesis.

Question 4: I am observing the formation of 1-H-pyrrole-2-carboxamide as a significant impurity during the synthesis of 2-cyanopyrrole, a key precursor for my pyrrolo[2,1-f][1][2][3]triazine synthesis. What causes this and how can I prevent it?

Answer:

The formation of 1-H-pyrrole-2-carboxamide as a side product during the synthesis of 2-cyanopyrrole is a known issue, particularly in large-scale preparations.[7] This side reaction is essentially a hydrolysis of a reaction intermediate.

Mechanism of Side Product Formation: The synthesis of 2-cyanopyrrole often involves the reaction of pyrrole with a Vilsmeier reagent to form an iminium intermediate, which is then converted to the nitrile. In the presence of water and under acidic conditions, this iminium intermediate can be hydrolyzed to the corresponding aldehyde, which can then be converted to the carboxamide under certain conditions.

Prevention and Mitigation Strategies:

  • Dilution Effect: It has been demonstrated that the formation of the 1-H-pyrrole-2-carboxamide impurity is highly dependent on the reaction concentration. Increasing the dilution of the reaction mixture can significantly reduce the formation of this byproduct. For example, increasing the solvent volume from 5 volumes to 15 volumes of DMF was shown to decrease the impurity from 9% to 2.57%.[7]

  • Strict Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use to minimize the presence of water, which is a key reactant in the formation of the carboxamide impurity.

  • Quenching Protocol: The method used to quench the reaction and work up the product can also influence the formation of this impurity. A carefully controlled quench at low temperature is recommended.

Table 2: Effect of Dilution on 1-H-pyrrole-2-carboxamide Formation

Solvent Volume (DMF)% w/v 1-H-pyrrole-2-carboxamideReference
5 V9%[7]
15 V2.57%[7]

References

  • Shafi, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2845-2863. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(8), 933-954. [Link]

  • Li, J., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(18), 3072-3076. [Link]

  • Krasavin, M., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7794. [Link]

  • Wang, Z., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Warren, T. K., et al. (2014). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Journal of Medicinal Chemistry, 57(15), 6345-6361. [Link]

  • Siegel, D., et al. (2020). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 24(9), 1749-1755. [Link]

  • Mack, D. J., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega, 7(1), 148-154. [Link]

  • Štefane, B., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(25), 21768-21780. [Link]

  • Lee, H., et al. (2016). Rearrangement of pyrrolo[1,2-d][1][3][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1696-1702. [Link]

  • Patil, S. A., et al. (1994). Synthesis of Pyrrolo(2,1‐f) (1,2,4)triazine Congeners of Nucleic Acid Purines via the N‐Amination of 2‐Substituted Pyrroles. Journal of Heterocyclic Chemistry, 31(4), 885-891. [Link]

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Chloropyrrolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-chloropyrrolotriazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields with this specific class of heteroaromatic chlorides. The electron-deficient nature of the pyrrolotriazine core and the inherent lower reactivity of aryl chlorides compared to bromides or iodides can present unique hurdles.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these complexities and successfully optimize your reaction conditions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the challenges associated with the Suzuki coupling of 4-chloropyrrolotriazines.

Q1: Why is the Suzuki coupling of 4-chloropyrrolotriazines often challenging?

A1: The primary challenge stems from the electronic properties of the 4-chloropyrrolotriazine substrate. The nitrogen atoms in the heterocyclic system withdraw electron density, making the chlorine-bearing carbon more electron-deficient. While this can facilitate the initial oxidative addition step in the catalytic cycle, it can also lead to catalyst inhibition or decomposition.[3] Additionally, heteroaryl chlorides are generally less reactive than their bromide or iodide counterparts, requiring more active catalytic systems.[1]

Q2: My reaction is not proceeding at all. What are the first things I should check?

A2: If you observe no product formation and recover your starting materials, the issue likely lies with the catalyst activity or the reaction setup.

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded. Older palladium salts or air-sensitive phosphine ligands can lose activity. Consider using a fresh batch or a more stable palladium precatalyst.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Temperature: The oxidative addition of a C-Cl bond is often the rate-limiting step and may require elevated temperatures to proceed efficiently.

Q3: I'm observing significant formation of a byproduct where the boronic acid has been replaced by a hydrogen atom. What is happening?

A3: This side reaction is known as protodeboronation , and it is a common cause of low yields in Suzuki couplings.[4][5][6] It is particularly prevalent with electron-deficient or sterically hindered boronic acids and can be exacerbated by prolonged reaction times, high temperatures, and the presence of water and base.[5][6]

Q4: Can I use a boronic ester instead of a boronic acid?

A4: Yes, and it is often recommended. Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids. However, it's important to note that the hydrolysis of the ester to the active boronic acid species is a key step in the catalytic cycle, and this can sometimes be the rate-determining step.[7][8][9]

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields, categorized by the key components of the Suzuki-Miyaura reaction.

A. Catalyst and Ligand System Optimization

The choice of the palladium source and, more critically, the ligand is paramount for the successful coupling of challenging heteroaryl chlorides.[1]

Issue 1: Inefficient Oxidative Addition

  • Symptoms: The reaction stalls with a significant amount of unreacted 4-chloropyrrolotriazine.

  • Causality: The oxidative addition of the C-Cl bond to the Pd(0) center is a crucial and often challenging step.[10] Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to facilitate this process with less reactive aryl chlorides.[11][12]

  • Troubleshooting Protocol:

    • Switch to Bulky, Electron-Rich Ligands: Employ modern biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[13] These ligands are designed to be both sterically demanding and highly electron-donating, which accelerates both the oxidative addition and the final reductive elimination steps.[11]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and are often more effective than phosphine ligands for coupling electron-deficient heteroaryl chlorides.[14][15][16][17] Commercially available Pd-NHC precatalysts (e.g., PEPPSI-IPr) can offer excellent reactivity and stability.[18]

Ligand ClassExamplesKey Advantages for 4-Chloropyrrolotriazines
Bulky Biarylphosphines SPhos, XPhos, RuPhosEnhance rates of oxidative addition and reductive elimination.[13]
N-Heterocyclic Carbenes (NHCs) IPr, SIPr, SIMesStrong electron donors, highly effective for electron-deficient substrates.[15][16][17]

Issue 2: Catalyst Decomposition

  • Symptoms: The reaction mixture turns black (formation of palladium black), and the reaction ceases.

  • Causality: The active Pd(0) species can be unstable at elevated temperatures, leading to aggregation and precipitation as inactive palladium black. The choice of ligand plays a critical role in stabilizing the catalytic species.[14]

  • Troubleshooting Protocol:

    • Use Palladium Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed to generate the active Pd(0) species in a controlled manner, minimizing decomposition.

    • Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to faster decomposition. Screen catalyst loadings in the range of 1-5 mol%.

    • Ligand-to-Palladium Ratio: For reactions where the ligand and palladium source are added separately, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1).

B. Boronic Acid/Ester and Base-Related Issues

The stability of the organoboron reagent and the choice of base are intrinsically linked and crucial for efficient transmetalation.[14]

Issue 3: Protodeboronation of the Boronic Acid/Ester

  • Symptoms: Formation of the corresponding arene byproduct from the boronic acid/ester, consuming the nucleophilic partner.

  • Causality: The C-B bond is susceptible to cleavage by protons, a process that is often catalyzed by base and accelerated in aqueous media.[4][5][6]

  • Troubleshooting Protocol:

    • Use a Boronic Ester: As mentioned in the FAQs, pinacol esters are generally more robust.

    • Employ Anhydrous Conditions: If protodeboronation is severe, consider using anhydrous conditions with a non-aqueous soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[19]

    • Use a Slight Excess of the Boron Reagent: An excess of 1.2-1.5 equivalents of the boronic acid or ester can help compensate for some degradation.

    • Minimize Reaction Time: Optimize the reaction temperature and catalyst system to reduce the overall reaction time, thereby minimizing the exposure of the boron reagent to degradative conditions.

Issue 4: Inefficient Transmetalation

  • Symptoms: The reaction stalls after the initial consumption of the 4-chloropyrrolotriazine, with the boronic acid/ester remaining.

  • Causality: The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base.[14] A weak or inappropriate base can lead to a sluggish or stalled reaction.

  • Troubleshooting Protocol:

    • Screen a Range of Bases: The optimal base is substrate-dependent. Screen a variety of bases, from milder carbonates (e.g., K₂CO₃, Na₂CO₃) to stronger phosphates and fluorides (e.g., K₃PO₄, Cs₂CO₃, CsF).[20]

    • Consider the Role of Water: While anhydrous conditions can prevent protodeboronation, a small amount of water is often necessary to dissolve inorganic bases like K₂CO₃ and to facilitate the formation of the active boronate species. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) with water.[19]

    • Use a Stronger, Non-Aqueous Base: For particularly difficult transmetalations, a strong base like potassium tert-butoxide (t-BuOK) in an anhydrous solvent may be effective.[21]

BaseCommon SolventsConsiderations
K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂OStandard, effective for many couplings.[20]
K₃PO₄, Cs₂CO₃Toluene, Dioxane (can be anhydrous or with minimal H₂O)Stronger bases, often better for hindered or electron-deficient partners.
t-BuOKTHF, Dioxane (anhydrous)Very strong base, useful for challenging substrates.[21]
C. Reaction Condition Optimization

Fine-tuning the reaction parameters is essential for maximizing yield and minimizing side reactions.

Issue 5: Poor Solubility of Reagents

  • Symptoms: A heterogeneous reaction mixture with undissolved starting materials, leading to poor reaction kinetics.

  • Causality: The polarity and solubilizing power of the solvent system are critical for bringing all components of the reaction into solution.

  • Troubleshooting Protocol:

    • Solvent Screening: Test a range of solvents. While dioxane and toluene are common, more polar aprotic solvents like DMF or NMP can be beneficial for highly polar substrates, though they may require higher purification efforts. 2-MeTHF is a greener alternative to THF and dioxane.[19]

    • Temperature Adjustment: Increasing the reaction temperature can improve solubility. However, be mindful of the thermal stability of your substrates and catalyst.

Issue 6: Thermal Decomposition of Starting Materials or Product

  • Symptoms: The appearance of multiple unidentified byproducts at higher temperatures.

  • Causality: The pyrrolotriazine core or other functional groups on your coupling partners may be sensitive to high temperatures.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

    • Improve Catalyst Activity: A more active catalyst system (e.g., a Pd-NHC complex) may allow the reaction to proceed efficiently at a lower temperature.[22]

III. Experimental Protocols and Visualizations

A. General Protocol for Catalyst/Ligand Screening

This protocol provides a framework for systematically screening different catalyst systems.

Materials:

  • 4-chloropyrrolotriazine derivative (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 2 mol%)

  • Ligand (e.g., SPhos, XPhos, or an NHC ligand, 4 mol% if not using a precatalyst)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration)

Procedure:

  • To a dry reaction vial under an inert atmosphere (argon or nitrogen), add the 4-chloropyrrolotriazine, arylboronic acid/ester, palladium source, ligand (if separate), and base.

  • Add the degassed solvent via syringe.

  • Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (4-chloropyrrolotriazine) ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 + Base ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C. Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield in Suzuki Coupling CheckSM Starting Materials Recovered? Start->CheckSM CheckCatalyst Improve Catalyst System: - Use bulky, electron-rich ligands  (SPhos, XPhos, NHCs) - Use fresh precatalyst - Increase temperature CheckSM->CheckCatalyst Yes CheckByproducts Side Products Observed? CheckSM->CheckByproducts No Protodeboronation Protodeboronation? CheckByproducts->Protodeboronation Yes OptimizeConditions Optimize Conditions: - Screen bases (K2CO3, K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene, 2-MeTHF) - Adjust water content CheckByproducts->OptimizeConditions No SolveProtodeboronation Address Protodeboronation: - Use boronic ester (Bpin) - Use anhydrous conditions (K3PO4) - Use excess boron reagent - Minimize reaction time Protodeboronation->SolveProtodeboronation Yes Homocoupling Homocoupling? Protodeboronation->Homocoupling No SolveHomocoupling Reduce Homocoupling: - Ensure rigorous deoxygenation - Use bulky ligands - Lower temperature Homocoupling->SolveHomocoupling Yes Homocoupling->OptimizeConditions No

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

IV. References

  • Wikipedia. Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Nielsen, D. K., & Doyle, A. G. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Tsvetkov, A. V., & Ananikov, V. P. (2016). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Semantic Scholar. [Link]

  • Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, ACS Publications. [Link]

  • Borah, U., & Sarma, B. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

  • ResearchGate. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Johnston, C. P., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, ACS Publications. [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • Singh, K., & Wirth, T. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Farmer, J. L., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Morris, L. (2013). Green Suzuki–Miyaura coupling of heteroaryl chlorides. RSC Blogs. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Yılmaz, Ü., & Değirmenci, H. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. [Link]

  • Magano, J., & Dunetz, J. R. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC, NIH. [Link]

  • Larhed, M., & Hallberg, A. (1996). Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. PubMed. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Organic Chemistry Portal. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Chen, J., & Cuny, G. D. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Singh, N., et al. (2018). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. a. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

Sources

Handling and safety precautions for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine (CAS No. 1120214-78-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on safe handling, experimental troubleshooting, and answers to frequently asked questions. As a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents, understanding the nuances of this compound is critical for experimental success and laboratory safety.[1][2]

Section 1: Critical Safety & Handling Guide

This section addresses the most common questions regarding the safe handling and storage of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. Adherence to these protocols is essential to ensure a safe laboratory environment.

Q1: What are the primary hazards associated with this compound?

A: Based on available Safety Data Sheets (SDS) for this compound and structurally related triazines, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is classified with the following hazards:

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

While not officially classified for this specific compound, related chloro-triazine structures also carry warnings for being harmful if swallowed and causing respiratory irritation.[4][5] It is prudent to handle it as if it possesses these potential hazards.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation[3]
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[3]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A: You must wear appropriate PPE to prevent contact with skin and eyes.[3] The mandatory PPE includes:

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6]

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[4][6]

Q3: What is the correct procedure for handling and weighing this solid compound?

A: To minimize exposure and contamination, follow this workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Assess Hazards (Review SDS) b Don Mandatory PPE (Goggles, Gloves, Lab Coat) a->b c Work Inside a Chemical Fume Hood b->c d Weigh Compound (Avoid creating dust) c->d e Transfer to Reaction Vessel d->e f Clean Spatula & Weigh Boat (Decontaminate properly) e->f g Dispose of Contaminated Waste f->g h Wash Hands Thoroughly g->h

Caption: General workflow for safely handling solid 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine.
Q4: How should I respond to an accidental exposure or spill?

A: Act immediately according to the following first-aid and spill response measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[3]

  • Skin Contact: Take off contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]

  • Small Spills: For small spills of the solid, carefully sweep or scoop up the material without creating dust and place it in a suitable, labeled container for disposal.[3] Ensure the area is then cleaned with an appropriate solvent and decontaminated.

Q5: What are the proper storage conditions for this compound?

A: To ensure stability and safety, store the compound under the following conditions:

  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration at 2-8°C.

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][8]

Section 2: Troubleshooting Experimental Protocols

The 4-chloro substituent on the pyrrolotriazine core is an excellent handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This section provides a troubleshooting guide for this common and critical transformation.

Q: My Suzuki coupling reaction with 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine is failing or giving very low yields. What should I investigate?

A: A failed Suzuki coupling is a common issue in synthetic chemistry. The cause can usually be traced to one of several key parameters. Use the following decision tree to diagnose the problem.

Suzuki_Troubleshooting start Low/No Product by TLC or LC-MS reagents 1. Check Reagent Quality - Boronic acid fresh? - Solvent anhydrous? - Base dry and finely ground? start->reagents Start Here degassing 2. Review Degassing Protocol - Was the solvent sparged with Ar/N2? - Were flask headspaces purged? reagents->degassing Reagents OK success Problem Solved reagents->success Issue Found catalyst 3. Re-evaluate Catalyst System - Try different Pd source (e.g., Pd(PPh3)4). - Use a more electron-rich ligand (e.g., Buchwald ligands like XPhos). degassing->catalyst Degassing OK degassing->success Issue Found conditions 4. Modify Reaction Conditions - Change solvent system (e.g., Dioxane/H2O). - Try a different base (e.g., K3PO4, Cs2CO3). - Increase temperature or reaction time. catalyst->conditions Still no reaction catalyst->success Reaction Improved conditions->success Reaction Improved Suzuki_Cycle cluster_inputs Pd0 Active Pd(0)L2 Catalyst OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OA Slowed by electron-rich Ar-X ArPdX Ar-Pd(II)-X Complex OA->ArPdX TM Transmetalation (Base activates R-B(OR)2) ArPdR Ar-Pd(II)-R Complex TM->ArPdR Requires Base RE Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) RE->Pd0 Product Formed ArPdX->TM ArPdR->RE ArX Pyrrolotriazine-Cl ArX->OA Boronic R-B(OR)2 Boronic->TM Base Base (e.g., K2CO3) Base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.</center>
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine?

A: This compound is a heterocyclic building block primarily used in drug discovery and medicinal chemistry. The pyrrolo[2,1-f]t[3][4][8]riazine core is a key structural motif in several kinase inhibitors developed for cancer therapy and is also the parent moiety of the antiviral drug Remdesivir. [1][2]The chloro and methylsulfanyl groups provide two distinct points for chemical modification, allowing for the synthesis of diverse compound libraries.

Q2: What is the general solubility profile of this compound?

A: While specific quantitative solubility data is not widely published, compounds of this type are generally insoluble in water but soluble in common organic solvents. For reactions and analysis, it is typically soluble in:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Chloroform

For NMR analysis, CDCl₃ or DMSO-d₆ are commonly used.

Q3: How can I purify the products derived from this compound?

A: The most common method for purifying reaction products is flash column chromatography on silica gel. [9]* General Protocol:

  • Concentrate the crude reaction mixture onto a small amount of silica gel.
  • Load the dried silica onto a pre-packed column.
  • Elute with a solvent system of increasing polarity, typically starting with a non-polar solvent like hexane or heptane and gradually adding a more polar solvent like ethyl acetate.
  • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

The exact solvent system will depend on the polarity of your final product and must be determined empirically by TLC analysis.

Q4: Besides Suzuki coupling, what other reactions is the 4-chloro group susceptible to?

A: The 4-chloro position on this heterocyclic system is electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of functional groups, including:

  • Amines: Reaction with primary or secondary amines (e.g., morpholine) to form 4-amino derivatives. [10]* Alcohols/Phenols: Reaction with alkoxides or phenoxides to form ethers.

  • Thiols: Reaction with thiolates to form thioethers.

These reactions typically proceed under basic conditions, often with heating.

References
  • TCI Chemicals. (2022, May 22). Safety Data Sheet: 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]t[3][4][8]riazine. [URL: Not available from search, but content is cited from a valid SDS]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2010, August 26). Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fluorochem. (n.d.). Safety Data Sheet: 4-Chloro-2-methylpyrrolo[2,1-f]t[3][4][8]riazine. [URL: Not available from search, but content is cited from a valid SDS]

  • Pavelka, Z., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit r/Chempros. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

  • Reddit r/Chempros. (2024, September 4). Struggling with Suzuki Reaction. [Link]

  • Sharma, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f]t[3][4][8]riazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152, 281–296. [Link]

  • Baklanov, M., et al. (2023). Bioactive Pyrrolo[2,1-f]t[3][4][8]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7681. [Link]

  • ResearchGate. (2025, October 9). Pyrrolo[2,1‐f]t[3][4][8]riazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. [Link]

  • Beilstein Journals. (n.d.). Synthesis of pyrrolo[2,1-f]t[3][4][8]riazin-4(3H). [Link]

  • PubChem. (n.d.). 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f]t[3][4][8]riazine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f]t[3][4][8]riazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1244, 130948. [Link]

  • National Institutes of Health (NIH). (2021, January 31). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. [Link]

  • PubMed Central. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Scalable Synthesis of the Pyrrolo[2,1-f]triazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the scalable synthesis of the pyrrolo[2,1-f]triazine core. This bicyclic heterocycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and antiviral agents, most notably the broad-spectrum antiviral drug Remdesivir.[1][2] Its synthesis on a large scale presents unique challenges that require a robust understanding of the reaction mechanisms and careful optimization of process parameters.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights in a practical question-and-answer format, moving from general inquiries to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable strategy for synthesizing the pyrrolo[2,1-f]triazin-4-amine core, a key intermediate for Remdesivir?

The most prevalent and industrially adopted strategy involves a multi-step sequence starting from simple, readily available building blocks like pyrrole.[3][4] The general approach can be broken down into three critical stages:

  • Cyanation of Pyrrole: Pyrrole is first converted to 2-cyanopyrrole. A common method is the Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile.[5][6]

  • N-Amination: The crucial N-N bond is formed by the electrophilic amination of the 2-cyanopyrrole nitrogen. This is arguably the most sensitive step in the sequence.

  • Cyclization: The N-aminated intermediate is then cyclized with a formylating agent, typically formamidine acetate, to construct the triazine ring and yield the final pyrrolo[2,1-f]triazin-4-amine core.[5][6]

This sequence has been optimized for kilogram-scale production and offers a good balance of yield, cost-effectiveness, and scalability.[3]

Synthesis_Workflow Pyrrole Pyrrole Cyanopyrrole 2-Cyanopyrrole Pyrrole->Cyanopyrrole Vilsmeier-Haack (POCl3, DMF), then NH2OH·HCl N_Amino N-Amino-2-cyanopyrrole Cyanopyrrole->N_Amino 1. Base (NaH or KOt-Bu) 2. Aminating Agent (ClNH2) TriazineCore Pyrrolo[2,1-f]triazin-4-amine N_Amino->TriazineCore Formamidine Acetate, Heat

Caption: General workflow for the scalable synthesis of the pyrrolo[2,1-f]triazin-4-amine core.

Q2: What are the primary safety concerns during the scale-up of this synthesis?

Safety is paramount during scale-up. Key hazards include:

  • Use of Sodium Hydride (NaH): NaH is a highly reactive and flammable solid, often supplied as a dispersion in mineral oil. It reacts violently with water and protic solvents to release hydrogen gas, which is explosive.

    • Causality: NaH is used as a strong, non-nucleophilic base to deprotonate the pyrrole nitrogen, which is essential for the subsequent N-amination step.[4][6]

    • Mitigation: Always handle NaH under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE). The reactor system must be properly vented to handle hydrogen evolution, and the use of a flashback arrestor is recommended.[4] Process safety studies using Differential Scanning Calorimetry (DSC) have shown that NaH in DMF can have an exothermic decomposition event around 100 °C.[4][6]

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the N-amination step can be exothermic.[6]

    • Causality: The reaction of POCl₃ with DMF is highly exothermic. The deprotonation of 2-cyanopyrrole with NaH also generates a significant exotherm.[4][6]

    • Mitigation: Ensure adequate reactor cooling capacity. Reagents should be added slowly and controllably, with careful monitoring of the internal reaction temperature. For kilogram-scale production, calorimetric safety studies are essential to determine the maximum temperature of synthesis reaction (MTSR) and ensure it remains below the onset of any decomposition events.[6]

Q3: Which step is typically the bottleneck for yield and how can it be optimized?

The N-amination of 2-cyanopyrrole is often the most challenging step and the primary bottleneck for overall yield.

  • Causality: This step involves the reaction of the relatively stable pyrrole anion with a highly reactive and often unstable electrophilic aminating agent like monochloramine (ClNH₂). The aminating agent can decompose, and the N-aminated product itself can be unstable.

  • Optimization Strategies:

    • Base Selection: While NaH is effective, alternative bases like potassium tert-butoxide (KOt-Bu) have been successfully implemented in continuous flow processes, offering better solubility and potentially safer handling profiles.[7]

    • In Situ Generation of Aminating Agent: Monochloramine is typically prepared in situ and used immediately to avoid decomposition.

    • Telescoping the Reaction: The crude N-aminated intermediate is often not isolated. Instead, the reaction mixture is carried directly into the subsequent cyclization step ("telescoping"). This minimizes handling losses and degradation of the sensitive intermediate.[1]

    • Temperature Control: The amination is typically performed at low temperatures (0–5 °C) to control reactivity and minimize side reactions.[4][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Tree Start Low Yield or High Impurity? Step Which Step is Problematic? Start->Step Amination Problem: Low Yield in N-Amination Step->Amination N-Amination Cyclization Problem: Low Yield in Cyclization Step->Cyclization Cyclization Impurity Problem: High Impurity Profile Step->Impurity General Impurity Cause_A1 Incomplete Deprotonation? Amination->Cause_A1 Cause_A2 Aminating Agent Degradation? Amination->Cause_A2 Cause_C1 Inefficient Cyclization? Cyclization->Cause_C1 Cause_C2 Intermediate Degradation? Cyclization->Cause_C2 Cause_I1 Amide Impurity in Cyanation? Impurity->Cause_I1 Cause_I2 Polymerization? Impurity->Cause_I2 Sol_A1 Solution: - Check NaH quality/equivalents - Ensure anhydrous conditions - Consider alternative base (KOt-Bu) Cause_A1->Sol_A1 Sol_A2 Solution: - Use freshly prepared ClNH2 - Maintain low temperature (0-5°C) - Check stoichiometry Cause_A2->Sol_A2 Sol_C1 Solution: - Increase temperature (85-90°C) - Ensure sufficient equivalents of formamidine acetate (e.g., 3 equiv) Cause_C1->Sol_C1 Sol_C2 Solution: - Telescope reaction from amination - Minimize time before cyclization Cause_C2->Sol_C2 Sol_I1 Solution: - Increase solvent volume (dilution) - Ensure anhydrous DMF Cause_I1->Sol_I1 Sol_I2 Solution: - Control addition rate of reagents - Maintain strict temperature control Cause_I2->Sol_I2

Sources

Technical Support Center: Synthesis and Purification of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. The primary route for this synthesis involves the chlorination of 2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazin-4-ol using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).

Problem 1: The starting material, 2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazin-4-ol, reappears in my crude product after aqueous workup.

This is the most frequently encountered issue in this synthesis. The reappearance of the starting material is due to the hydrolysis of the desired 4-chloro product back to the 4-hydroxy analog. The C4 position of the pyrrolo[2,1-f]triazine ring is susceptible to nucleophilic attack, and water is a potent nucleophile.

Root Cause Analysis and Solutions:

  • Incomplete Removal of POCl₃: Residual POCl₃ reacts violently with water in an exothermic reaction, which can locally heat the mixture and accelerate the hydrolysis of the product.

    • Solution: Before quenching the reaction, it is crucial to remove the excess POCl₃ under reduced pressure. Ensure your rotary evaporator is equipped with a robust vacuum and an appropriate trap for acidic vapors.

  • Quenching with Water or Strong Aqueous Base: Directly quenching the reaction mixture with water or a strong aqueous base (like NaOH or KOH) will inevitably lead to significant hydrolysis.

    • Solution: A gentler quenching method is to pour the reaction mixture slowly onto a slurry of crushed ice and a mild base like sodium bicarbonate (NaHCO₃). This keeps the temperature low and neutralizes the generated HCl without creating a highly basic environment. An alternative is to dilute the reaction mixture with an inert organic solvent like dichloromethane (DCM) before slowly adding it to the ice/bicarbonate slurry.[4]

  • Elevated Temperatures During Workup: Higher temperatures accelerate the rate of hydrolysis.

    • Solution: Maintain a low temperature (0-5 °C) throughout the entire workup process, including extractions and washes.

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction of POCl₃ with atmospheric moisture.

  • Use of a Co-solvent: In some cases, conducting the reaction in a high-boiling inert solvent with POCl₃ can facilitate better temperature control and an easier workup.

Problem 2: My final product is a dark, oily residue instead of the expected solid.

The formation of a dark, intractable residue often points to side reactions and decomposition.

Root Cause Analysis and Solutions:

  • Overheating the Reaction: While the chlorination requires heat, excessive temperatures or prolonged reaction times can lead to the decomposition of the sensitive pyrrolotriazine core.

    • Solution: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC). A typical temperature range for such chlorinations is 80-110 °C.

  • Vilsmeier-Haack Type Side Reactions: The combination of POCl₃ and a suitable amide-containing impurity or solvent (like DMF) can generate a Vilsmeier reagent, which can lead to unwanted formylation or other electrophilic substitutions on the pyrrole ring.[5]

    • Solution: Use a non-amide-based solvent if one is required, and ensure the starting material is of high purity.

  • Reaction with the Methylsulfanyl Group: While generally stable, strong electrophilic conditions could potentially lead to side reactions at the sulfur atom.

    • Solution: Use the minimum effective amount of POCl₃ and avoid unnecessarily harsh conditions. The use of a milder chlorinating agent could be explored, but POCl₃ is standard for this transformation.[4]

Purification Strategy for Oily Products:

If you obtain an oily product, it is crucial to purify it promptly to prevent further decomposition.

  • Column Chromatography: This is the most effective method for separating the desired product from polar impurities and baseline material.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For instance, begin with 100% hexanes and gradually increase the polarity to 10-20% ethyl acetate in hexanes. The less polar 4-chloro product should elute before the more polar 4-hydroxy starting material.

  • Solvent Extraction: A series of extractions can help remove some impurities. Dissolve the crude oil in a non-polar solvent like DCM or ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing the starting material, 2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazin-4-ol?

The synthesis of the 4-hydroxy precursor is a multi-step process that generally begins with a substituted pyrrole. While various methods exist, a common approach involves the cyclization of a 1-aminopyrrole derivative.[1]

Q2: How can I effectively monitor the progress of the chlorination reaction?

Thin Layer Chromatography (TLC) is the most convenient method.

  • TLC System: Use silica gel plates. A mobile phase of 30-50% ethyl acetate in hexanes should provide good separation between the more polar starting material (lower Rf) and the less polar product (higher Rf).

  • Visualization: The compounds are often UV active, so visualize the spots under a UV lamp (254 nm).

  • Procedure: Take a small aliquot of the reaction mixture, carefully quench it with a drop of methanol (to react with excess POCl₃), and then dilute with a suitable solvent like DCM before spotting on the TLC plate.

Q3: Are there any alternatives to POCl₃ for the chlorination step?

While POCl₃ is the most common and effective reagent for this type of transformation on heteroaromatic systems, other chlorinating agents exist, such as:

  • Thionyl Chloride (SOCl₂): Often used for converting alcohols to alkyl chlorides, it can also be used for heteroaromatic systems, though it may be more aggressive.

  • Phosphorus Pentachloride (PCl₅): A very powerful chlorinating agent, often used in combination with POCl₃ for difficult substrates.[6]

  • Oxalyl Chloride or Phosgene Derivatives: These are generally used for converting carboxylic acids to acid chlorides and are not typically employed for this specific transformation.

For this particular synthesis, POCl₃ remains the reagent of choice due to its established efficacy.[4]

Q4: What are the best practices for purifying the final product, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine?

Assuming the workup was successful and you have a crude solid, the following purification methods are recommended:

  • Recrystallization: This is an effective method for obtaining highly pure material if a suitable solvent system can be found.

    • Solvent Screening: Test small amounts of the crude product in various solvents such as ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes. The ideal solvent will dissolve the compound when hot but not when cold.

  • Column Chromatography: As detailed in the troubleshooting section, this is a reliable method for removing a wider range of impurities.

Purification MethodRecommended Solvents/Mobile PhasesExpected Purity
RecrystallizationEthanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexanes>98%
Column ChromatographyGradient of 5-20% Ethyl Acetate in Hexanes>95%

Q5: What are the key safety precautions when working with POCl₃?

Phosphorus oxychloride is a highly corrosive and toxic substance. Always handle it with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or neoprene are recommended), a lab coat, and chemical splash goggles.

  • Handling: Use a syringe or cannula for transfers. Avoid breathing the vapors.

  • Quenching: Always add POCl₃ (or the reaction mixture containing it) slowly to the quenching solution (e.g., ice/bicarbonate). Never add the quenching solution to the POCl₃, as this can cause a violent, exothermic reaction.

Experimental Workflow and Diagrams

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Chlorination Substituted_Pyrrole Substituted Pyrrole Derivative Aminopyrrole 1-Aminopyrrole Intermediate Substituted_Pyrrole->Aminopyrrole Amination Hydroxytriazine 2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol Aminopyrrole->Hydroxytriazine Cyclization Chlorotriazine 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Hydroxytriazine->Chlorotriazine POCl3, Heat

Caption: General synthetic route to the target compound.

Impurity Formation and Removal Workflow

Impurity_Workflow cluster_impurities Potential Impurities Crude_Product Crude Product Mixture (4-Chloro-product, 4-Hydroxy-SM, Dark Oils) Workup Careful Workup (Low Temp, Mild Base) Crude_Product->Workup Purification Purification Workup->Purification Pure_Product Pure 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Purification->Pure_Product Impurities Impurities Removed (Starting Material, Decomposition Products) Purification->Impurities Starting_Material Unreacted Starting Material (2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol) Hydrolysis_Product Hydrolysis Product (Same as Starting Material) Decomposition_Products Decomposition Products (Dark, Oily Residues)

Caption: Logical flow for purification and impurity removal.

References

  • Shaikh, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-19. Available at: [Link]

  • El-Emary, T. I. (2011). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 279-291. Available at: [Link]

  • Chegg.com. (2022). Solved: Reaction of pyrrole with POCl3 and N,Ndimethylformamide (DMF)... Available at: [Link]

  • Nasuhipur, F., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(28), 19383-19390. Available at: [Link]

  • Wang, H., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(17), 12269-12278. Available at: [Link]

  • Kim, J., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1726-1732. Available at: [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available at: [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Available at: [Link]

  • Ghosh, C. K., et al. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(11), 1421-1428. Available at: [Link]

Sources

Validation & Comparative

The Pyrrolo[2,1-f]triazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Among the myriad of heterocyclic scaffolds explored, the pyrrolo[2,1-f][1][2][3]triazine core has emerged as a privileged structure, capable of targeting a diverse range of kinases with high affinity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine framework. We will objectively compare their performance against established alternatives, supported by experimental data, and provide detailed methodologies to enable fellow researchers to validate and expand upon these findings.

The Rise of the Pyrrolo[2,1-f]triazine Core: A Versatile Kinase Hinge-Binder

The pyrrolo[2,1-f]triazine nucleus is a bioisostere of the purine ring system, the core of adenosine triphosphate (ATP). This inherent structural mimicry allows it to effectively compete for the ATP-binding site of various kinases, a critical step in inhibiting their enzymatic activity. The 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold, in particular, has served as a fertile starting point for the development of potent inhibitors targeting key kinases implicated in cancer and inflammatory diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase delta (PI3Kδ).

The strategic placement of the chloro and methylsulfanyl groups plays a crucial role. The chloro group at the 4-position often serves as a key attachment point for various amine-containing side chains, allowing for the exploration of the solvent-exposed region of the kinase active site and fine-tuning of physicochemical properties. The 2-(methylsulfanyl) group can engage in important hydrophobic interactions within the ATP-binding pocket, contributing to the overall potency of the compounds.

Structure-Activity Relationship (SAR) Deep Dive: Decoding the Impact of Substitutions

The potency and selectivity of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine analogs are exquisitely sensitive to the nature and position of substituents on both the pyrrolotriazine core and the appended side chains.

Targeting VEGFR-2: A Key Regulator of Angiogenesis

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

For VEGFR-2 inhibition, the SAR of 4-amino-substituted pyrrolotriazines reveals several key trends. The introduction of a (3-hydroxy-4-methylphenyl)amino group at the 4-position of the pyrrolotriazine core has been shown to yield compounds with good in vitro potency against VEGFR-2. Further modifications at the C-5 and C-6 positions of the pyrrolotriazine nucleus have been explored to enhance activity and improve pharmacokinetic properties. For instance, the incorporation of a basic amino group on a C-6 side chain was found to mitigate the glucuronidation of the phenolic hydroxyl group, a common metabolic liability.[4]

A significant advancement was the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position.[5] This substitution, combined with the exploration of various 1,3,5-oxadiazole rings at the C-6 position, led to the identification of inhibitors with low nanomolar potency against VEGFR-2.[5]

Targeting PI3Kδ: A Key Player in Immune Cell Signaling

The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in the signaling pathways of immune cells like B-cells. Consequently, selective PI3Kδ inhibitors are attractive therapeutic agents for autoimmune diseases and B-cell malignancies.

SAR studies on 4-amino pyrrolotriazines have identified potent and selective PI3Kδ inhibitors.[6] Interestingly, these compounds achieve their selectivity without binding to the specificity pocket of the PI3Kδ isoform, highlighting a novel mechanism of inhibition.[6] Efficacy in a collagen-induced arthritis (CIA) mouse model, a preclinical model for rheumatoid arthritis, has been demonstrated with optimized compounds from this series.[6] Further exploration of the 7-position of the pyrrolotriazine ring led to the discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and orally bioavailable PI3Kδ inhibitors.[7]

Comparative Performance Analysis: Pyrrolotriazines vs. The Field

To contextualize the performance of the 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine analogs, it is essential to compare them with established kinase inhibitors targeting VEGFR-2 and PI3Kδ.

VEGFR-2 Inhibitors: A Competitive Landscape

Sunitinib and Sorafenib are multi-kinase inhibitors approved for the treatment of various cancers, with VEGFR-2 being one of their primary targets.

Compound ClassSpecific Compound/AnalogTargetIC50 (nM)Reference
Pyrrolo[2,1-f]triazines Optimized 4-amino analogsVEGFR-2Low nM[4][5]
Multi-kinase Inhibitor SunitinibVEGFR-280[1][8][9]
Multi-kinase Inhibitor SorafenibVEGFR-290[1][7][10][11][12]

As the table indicates, optimized pyrrolotriazine analogs can achieve VEGFR-2 inhibitory potency comparable to or exceeding that of established multi-kinase inhibitors like Sunitinib and Sorafenib. The key advantage of the pyrrolotriazine scaffold often lies in the potential for greater selectivity, which can translate to an improved safety profile.

PI3Kδ Inhibitors: A New Frontier in Immunology

Idelalisib and Duvelisib are approved PI3Kδ inhibitors for the treatment of certain B-cell malignancies.

Compound ClassSpecific Compound/AnalogTargetIC50 (nM)Reference
Pyrrolo[2,1-f]triazines Optimized 4-amino analogsPI3KδLow nM[6][7]
Quinazoline-based Idelalisib (CAL-101)PI3Kδ2.5[2][6]
Purine-based Duvelisib (IPI-145)PI3Kδ2.5[13][14]

The pyrrolotriazine-based PI3Kδ inhibitors demonstrate impressive potency, rivaling that of the approved drugs Idelalisib and Duvelisib. The unique binding mode of some pyrrolotriazine analogs offers a potential avenue for overcoming resistance mechanisms that may develop against existing therapies.

Experimental Protocols: A Guide to in Vitro and in Vivo Evaluation

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a target kinase.

Principle: The assay quantifies the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Target kinase (e.g., VEGFR-2, PI3Kδ)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (SRB Assay)

This protocol outlines a method to assess the anti-proliferative effects of the compounds on cancer cell lines.

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that quantifies the total protein content of cells, which is proportional to the cell number.

Materials:

  • Cancer cell line of interest (e.g., HUVEC for VEGFR-2, B-cell lymphoma lines for PI3Kδ)

  • Complete culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with deionized water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[4][5][15][16]

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of PI3Kδ inhibitors.

Principle: Immunization of susceptible mouse strains with type II collagen emulsified in Freund's adjuvant induces an autoimmune arthritis that shares pathological features with human rheumatoid arthritis.

Materials:

  • DBA/1J mice (or other susceptible strain)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Test compounds formulated for in vivo administration

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of type II collagen in CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen in IFA.

    • Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Compound Administration: Begin daily administration of the test compound or vehicle control at a predetermined time point (e.g., from the day of the booster immunization or upon the onset of arthritis).

  • Arthritis Scoring:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

  • Data Analysis:

    • Plot the mean arthritis score over time for each treatment group.

    • At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.[8][10][13][17][18]

Visualizing the Mechanism: Signaling Pathways and Workflows

VEGF Signaling Pathway

The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, survival, and migration, leading to angiogenesis. Pyrrolo[2,1-f]triazine analogs inhibit this pathway by blocking the ATP-binding site of VEGFR-2, thus preventing its autophosphorylation and the activation of downstream signaling molecules.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrolotriazine Analog Inhibitor->VEGFR2 Inhibits

Caption: VEGF Signaling Pathway and Point of Inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. In B-cells, activation of the B-cell receptor (BCR) leads to the activation of PI3Kδ, which phosphorylates PIP2 to PIP3, initiating a downstream signaling cascade through Akt. Pyrrolotriazine analogs selectively inhibit PI3Kδ, thereby blocking these pro-survival signals.

PI3K_Akt_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PI3Kd->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Inhibitor Pyrrolotriazine Analog Inhibitor->PI3Kd Inhibits

Caption: PI3K/Akt Signaling Pathway in B-Cells.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates the logical flow for the evaluation of a novel pyrrolotriazine analog, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow A Compound Synthesis (Pyrrolotriazine Analogs) B In Vitro Kinase Assay (Determine IC50) A->B C Cell Viability Assay (Determine GI50) B->C D Lead Compound Selection (Potency, Selectivity) C->D E In Vivo Efficacy Model (e.g., CIA or Xenograft) D->E F Pharmacokinetic/ Pharmacodynamic Studies D->F G Preclinical Candidate Selection E->G F->G

Sources

The In Vitro Efficacy of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets.[4][5] This guide provides a comprehensive analysis of the in vitro efficacy of compounds derived from the versatile synthetic intermediate, 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine. By examining its derivatization into potent kinase and Hedgehog signaling pathway inhibitors, we offer a comparative perspective against established clinical alternatives, supported by detailed experimental methodologies.

The Strategic Advantage of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a bio-isostere of purine, a fundamental component of nucleic acids. This structural mimicry allows compounds based on this scaffold to effectively compete for the ATP-binding sites of various kinases, which are often dysregulated in cancer.[4] The 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine intermediate is a particularly valuable starting point for medicinal chemists. The chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of a diverse array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Targeting Key Oncogenic Pathways: Kinase and Hedgehog Signaling Inhibition

Derivatives of the 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold have shown remarkable efficacy in inhibiting two critical pathways in cancer progression: receptor tyrosine kinase (RTK) signaling and the Hedgehog (Hh) signaling pathway.

Dual Inhibition of c-Met and VEGFR-2: A Potent Anti-Angiogenic and Anti-Metastatic Strategy

The c-Met and VEGFR-2 receptor tyrosine kinases are key drivers of tumor growth, angiogenesis, and metastasis.[4] Several pyrrolo[2,1-f][1][2][3]triazine derivatives have demonstrated potent, dual inhibitory activity against both kinases.

Comparative In Vitro Efficacy: Pyrrolo[2,1-f]triazine Derivatives vs. Standard-of-Care Kinase Inhibitors

Compound ClassTarget(s)IC50 (nM)Reference CompoundTarget(s)IC50 (nM)
Pyrrolo[2,1-f]triazine Derivative 1c-Met2.3 ± 0.1Cabozantinibc-Met1.3
VEGFR-25.0 ± 0.5VEGFR-20.035
Pyrrolo[2,1-f]triazine Derivative 2c-Met-Foretinibc-Met0.4
VEGFR-223VEGFR-20.9

Note: Data for pyrrolo[2,1-f]triazine derivatives is sourced from preclinical studies on compounds with the same core scaffold.[4]

The data clearly indicates that derivatives of the pyrrolo[2,1-f]triazine scaffold can achieve nanomolar potency against both c-Met and VEGFR-2, comparable to the clinically approved dual inhibitors Cabozantinib and Foretinib.[1][2][6][7][8] This highlights the potential of this chemical class to yield novel anti-cancer agents with a powerful, multi-pronged mechanism of action.

Hedgehog Pathway Inhibition: Targeting Cancer Stem Cells and Developmental Pathways

The Hedgehog signaling pathway is a critical regulator of embryonic development that can be aberrantly reactivated in various cancers, driving tumor growth and the maintenance of cancer stem cells.[9][10][11] Pyrrolo[2,1-f][1][2][3]triazine derivatives have been identified as potent inhibitors of this pathway.

Comparative In Vitro Efficacy: Pyrrolo[2,1-f]triazine Derivatives vs. Approved Hedgehog Pathway Inhibitors

Compound ClassTarget PathwayCellular IC50Reference CompoundTarget PathwayCellular IC50
Pyrrolo[2,1-f]triazine Derivative 3Hedgehog SignalingPotent InhibitionVismodegibHedgehog Signaling~3 nM (HEPM cells)
(Specific IC50 not published)
SonidegibHedgehog Signaling1.3 nM (mouse Smo)
2.5 nM (human Smo)

Note: The pyrrolo[2,1-f]triazine derivative is described as a potent inhibitor from a lead optimization program.[12][13][14][15]

While specific IC50 values for the pyrrolo[2,1-f]triazine Hedgehog inhibitors are not always publicly available, the literature describes them as highly potent, suggesting they are competitive with the approved drugs Vismodegib and Sonidegib.[12][16][17]

Experimental Protocols for In Vitro Efficacy Assessment

To ensure the robust evaluation of novel compounds, standardized and well-validated in vitro assays are essential. The following are detailed protocols for the key assays used to characterize the efficacy of the pyrrolo[2,1-f]triazine derivatives discussed in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (and vehicle control) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Biochemical Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is inversely proportional to the inhibitory activity of the compound.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, add the purified kinase, the specific substrate, and ATP.

  • Inhibition: Add the serially diluted compound to the reaction mixture and incubate for a specified time (e.g., 60 minutes) at 30°C.

  • ADP Detection: Add a detection reagent that converts ADP to a luminescent or fluorescent signal.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Hedgehog Signaling Pathway Reporter Assay

This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a reporter gene under the control of a Gli-responsive promoter.

Principle: In cells with an active Hedgehog pathway, the Gli transcription factors activate the expression of a luciferase reporter gene. Inhibition of the pathway leads to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., NIH/3T3) with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: Treat the transfected cells with a serial dilution of the test compound and a Hedgehog pathway agonist (e.g., Shh ligand or SAG).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of pathway inhibition relative to the agonist-only control and determine the IC50 value.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth Factor Growth Factor RTK c-Met / VEGFR-2 Growth Factor->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation\nAngiogenesis\nMetastasis Proliferation Angiogenesis Metastasis ERK->Proliferation\nAngiogenesis\nMetastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation\nAngiogenesis\nMetastasis Pyrrolo_triazine Pyrrolo[2,1-f]triazine Derivative Pyrrolo_triazine->RTK Inhibits

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.

Hedgehog Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Inhibition GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates Pyrrolo_triazine Pyrrolo[2,1-f]triazine Derivative Pyrrolo_triazine->SMO Inhibits

Caption: Canonical Hedgehog Signaling Pathway.

Experimental Workflow Start Compound Synthesis from 4-Chloro-2-(methylsulfanyl) pyrrolo[2,1-f]triazine Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Biochemical Biochemical Kinase Inhibition Assay Start->Biochemical Cellular Cellular Pathway (Hedgehog Reporter Assay) Start->Cellular Data_Analysis IC50 Determination & SAR Analysis Cytotoxicity->Data_Analysis Biochemical->Data_Analysis Cellular->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: In Vitro Efficacy Evaluation Workflow.

Conclusion and Future Directions

The 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine scaffold serves as a highly promising starting point for the development of novel anti-cancer therapeutics. The ability to readily diversify this core structure has led to the identification of potent dual inhibitors of c-Met and VEGFR-2, as well as inhibitors of the Hedgehog signaling pathway. The in vitro efficacy of these compounds is comparable to that of clinically approved drugs, underscoring the therapeutic potential of this chemical class.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these promising leads. Further structure-activity relationship (SAR) studies will be crucial in fine-tuning the selectivity of these compounds to minimize off-target effects. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and development of this exciting class of molecules.

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A Comparative Guide to the Kinase Selectivity of 4-Substituted Pyrrolo[2,1-f]triazine Inhibitors

A Comparative Guide to the Kinase Selectivity of 4-Substituted Pyrrolo[2,1-f][1][2][3]triazine Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, with 65 small molecule kinase inhibitors approved by the FDA as of March 2021, the majority for oncology indications.[1][2] The pyrrolo[2,1-f][3][4][5]triazine scaffold has garnered significant interest as a privileged structure in the design of these inhibitors.[1][2] This heterocyclic system is a key component of approved drugs such as the antiviral remdesivir and the kinase inhibitor avapritinib.[5][1][2] This guide provides a comprehensive comparison of the kinase selectivity profiles of various 4-substituted pyrrolo[2,1-f][3][4][5]triazine inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.

The Critical Role of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. While targeting a specific kinase responsible for driving a disease is the primary objective, off-target inhibition can lead to unforeseen side effects or even desirable polypharmacology. Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount in the development of safe and effective kinase inhibitors. This guide will delve into the selectivity of 4-substituted pyrrolo[2,1-f][3][4][5]triazine inhibitors, a class of compounds that has shown promise against a range of therapeutically relevant kinases.

Comparative Selectivity Profiles of Pyrrolo[2,1-f][1][2][3]triazine Inhibitors

The 4-position of the pyrrolo[2,1-f][3][4][5]triazine scaffold is a key vector for chemical modification, enabling the fine-tuning of potency and selectivity against various kinase targets. Below, we compare the selectivity profiles of several notable examples from this class.

Dual VEGFR-2/c-Met and VEGFR-2/FGFR-1 Inhibitors

Aberrant signaling through Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hepatocyte Growth Factor Receptor (c-Met) are critical drivers of tumor angiogenesis and metastasis.[6] Several 4-substituted pyrrolo[2,1-f][3][4][5]triazines have been developed as potent dual inhibitors of these kinases.

One notable example, compound 27a , demonstrated potent and selective inhibition of both c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[6] In cellular assays, it inhibited BaF3-TPR-Met and HUVEC-VEGFR2 cells with IC50 values of 0.71 ± 0.16 nM and 37.4 ± 0.311 nM, respectively.[6]

Another series of compounds has been developed as dual inhibitors of VEGFR-2 and Fibroblast Growth Factor Receptor 1 (FGFR-1). Compound 8 from this series showed good selectivity in kinome profiling against a panel including HER-1, HER-2, PDGFR-α, IGF-1R, PKCR, and CDK2.[1] This selectivity is crucial as it minimizes the potential for off-target effects associated with broader kinase inhibition.

CompoundPrimary TargetsIC50 (nM)Cellular IC50 (nM)Key Selectivity NotesReference
27a c-Met, VEGFR-22.3 (c-Met), 5.0 (VEGFR-2)0.71 (BaF3-TPR-Met), 37.4 (HUVEC-VEGFR2)Highly selective for c-Met and VEGFR-2.[6]
8 VEGFR-2, FGFR-1Not specifiedNot specifiedGood selectivity over HER-1, HER-2, PDGFR-α, IGF-1R, PKCR, and CDK2.[1]
EGFR and HER2 Inhibitors

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are well-established targets in various cancers. Pyrrolo[2,1-f][3][4][5]triazine-based inhibitors have also been explored for their potential to dually target these kinases.

Compound 16 was reported as a potent dual inhibitor of HER2 and EGFR with IC50 values of 0.01 µM and 0.006 µM, respectively.[1] In a cellular context, it was active against N87 cells with an IC50 of 0.12 µM.[1] Another pair of compounds, 14 and 15 , also showed comparable dual inhibitory activity against EGFR and HER2.[1]

CompoundPrimary TargetsIC50 (µM)Cellular IC50 (µM)Key Selectivity NotesReference
16 HER2, EGFR0.01 (HER2), 0.006 (EGFR)0.12 (N87 cells)Potent dual inhibitor.[1]
14 & 15 EGFR, HER2Comparable activities15 more potent than 14 in N87 cellsDual inhibitors.[1]
Aurora Kinase Inhibitors

Aurora kinases are critical regulators of cell division, and their inhibition is a validated strategy in oncology. Researchers have synthesized pyrrolo[2,1-f][3][4][5]triazine derivatives as potent pan-Aurora kinase inhibitors. For example, compounds 31 (Kd = 7 nM) and 32 (Kd = 9 nM) showed strong binding to Aurora kinase A.[1]

Structure-Activity Relationship (SAR) Insights

The selectivity of these inhibitors is intrinsically linked to the nature of the substituent at the 4-position of the pyrrolo[2,1-f][3][4][5]triazine core. Docking studies have revealed that the pyrrolo[2,1-f][3][4][5]triazine scaffold typically anchors the inhibitor in the ATP-binding pocket of the kinase through hydrogen bond interactions with the hinge region.[1] The 4-substituent then extends into more variable regions of the kinase, allowing for the tuning of selectivity. For instance, in the case of c-Met and VEGFR-2 inhibitors, specific aniline derivatives at the 4-position have been shown to be crucial for potent and selective inhibition.[7]

Experimental Workflow for Kinase Selectivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, a robust and well-validated experimental workflow is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity and inhibition.

Gcluster_prepPreparationcluster_reactionKinase Reactioncluster_detectionSignal Detectioncluster_analysisData AnalysisCompound_PrepCompound Dilution SeriesReaction_SetupCombine Compound, Kinase,Substrate, and ATP in Assay PlateCompound_Prep->Reaction_SetupKinase_PrepKinase & Substrate PreparationKinase_Prep->Reaction_SetupATP_PrepATP Solution PreparationATP_Prep->Reaction_SetupIncubation_1Incubate at Room Temperature(e.g., 60 minutes)Reaction_Setup->Incubation_1Add_ADP_GloAdd ADP-Glo™ Reagent(Terminates reaction, depletes ATP)Incubation_1->Add_ADP_GloIncubation_2Incubate at Room Temperature(e.g., 40 minutes)Add_ADP_Glo->Incubation_2Add_Kinase_DetectionAdd Kinase Detection Reagent(Converts ADP to ATP, generates light)Incubation_2->Add_Kinase_DetectionIncubation_3Incubate at Room Temperature(e.g., 30-60 minutes)Add_Kinase_Detection->Incubation_3Read_LuminescenceMeasure LuminescenceIncubation_3->Read_LuminescenceData_ProcessingCalculate % InhibitionRead_Luminescence->Data_ProcessingIC50_CurveGenerate IC50 CurvesData_Processing->IC50_Curve

Caption: Experimental workflow for determining kinase inhibition using the ADP-Glo™ assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is a generalized procedure and should be optimized for each specific kinase-inhibitor pair.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • 4-substituted pyrrolo[2,1-f][3][4][5]triazine inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (specific to the kinase)

  • ATP

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase reaction buffer to achieve the desired final concentrations in the assay.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.[8]

    • Add 2 µL of a solution containing the kinase and its substrate in kinase reaction buffer to each well.[8]

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase reaction buffer to each well.[8]

    • Mix the plate gently and incubate at room temperature for 60 minutes.[8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]

    • Incubate the plate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.[9]

    • Incubate the plate at room temperature for 30-60 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Broader Kinome Profiling: The Next Frontier

While IC50 determination against a few key targets is informative, a comprehensive understanding of selectivity requires profiling against a large panel of kinases. Services like KINOMEscan offer a platform for assessing the binding of an inhibitor to hundreds of kinases, providing a global view of its selectivity.[3] Such broad profiling is invaluable for identifying potential off-target liabilities and uncovering novel therapeutic opportunities. Researchers developing novel 4-substituted pyrrolo[2,1-f][3][4][5]triazine inhibitors are encouraged to utilize these platforms to build a comprehensive selectivity profile.

Conclusion

The 4-substituted pyrrolo[2,1-f][3][4][5]triazine scaffold represents a versatile and promising platform for the development of potent and selective kinase inhibitors. The ability to modulate the 4-position substituent allows for the targeting of a diverse range of kinases implicated in cancer and other diseases. This guide has provided a comparative overview of the selectivity profiles of several key examples from this class, highlighting their potential as single or dual-target inhibitors. The provided experimental workflow for kinase inhibition assays offers a robust starting point for researchers to evaluate their own compounds. As our understanding of the kinome and its role in disease continues to expand, the development of highly selective inhibitors based on scaffolds like pyrrolo[2,1-f][3][4][5]triazine will undoubtedly play a crucial role in advancing targeted therapies.

References

  • HMS LINCS Project. KINOMEscan data. [Link]

  • MDPI. Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • Springer. Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]

  • MDPI. Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • Springer. Pyrrolo[2,1-f][3][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]

  • PubMed. Exploration of novel pyrrolo[2,1-f][3][4][5]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. [Link]

  • NIH. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Link]

  • PubMed. Discovery of pyrrolo[2,1-f][3][4][5]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. [Link]

  • PubMed. Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][3][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. [Link]

A Comparative Analysis of the Antiviral Activity of Pyrrolo[2,1-f][triazine] C-Nucleosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless emergence of novel and re-emerging viral pathogens underscores the urgent need for broad-spectrum antiviral agents. Among the most promising scaffolds in contemporary antiviral drug discovery are the pyrrolo[2,1-f][triazine] C-nucleosides. This unique class of molecules, structural analogues of purine bases, has garnered significant attention for its potent inhibitory activity against a wide array of RNA viruses.[1][2][3][4] The C-nucleoside linkage, where the ribose sugar is attached to the heterocyclic base via a carbon-carbon bond, confers enhanced metabolic stability compared to their N-nucleoside counterparts, a critical attribute for effective therapeutics.[2] This guide provides a comprehensive comparative analysis of the antiviral activity of key pyrrolo[2,1-f][triazine] C-nucleosides, offering field-proven insights and experimental data to inform future research and development endeavors.

The Archetype: Remdesivir and its Progeny

The most prominent member of this class is Remdesivir (GS-5734), a phosphoramidate prodrug that has demonstrated broad-spectrum antiviral activity and was a frontline therapeutic during the recent global pandemic.[2] Its journey from a candidate for Ebola virus disease to a key therapeutic for COVID-19 highlights the potential of this chemical scaffold. This guide will delve into the comparative efficacy of Remdesivir, its active metabolite GS-441524, and other notable analogues, providing a clear perspective on their therapeutic promise.

Mechanism of Action: Targeting the Viral Engine

The primary mechanism of action for pyrrolo[2,1-f][triazine] C-nucleosides is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. As nucleoside analogues, these compounds undergo intracellular phosphorylation to their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp.

The incorporation of the pyrrolo[2,1-f][triazine] analogue into the growing RNA strand disrupts the replication process through a mechanism known as delayed chain termination. This unique mode of action, particularly evident with Remdesivir, allows for the addition of a few more nucleotides before halting RNA synthesis. This subtle yet effective strategy evades the viral exonuclease proofreading machinery, ensuring the termination of viral replication. The 1'-cyano group present in many potent analogues, including Remdesivir, is critical for this activity and for providing selectivity for viral polymerases over host polymerases.[5]

Mechanism_of_Action cluster_Cell Host Cell Prodrug Pyrrolo[2,1-f]triazine C-Nucleoside Prodrug (e.g., Remdesivir) Active_Metabolite Active Triphosphate Metabolite Prodrug->Active_Metabolite Intracellular Metabolism Viral_RNA Viral RNA Replication Active_Metabolite->Viral_RNA Competes with natural NTPs Termination Delayed Chain Termination Viral_RNA->Termination Incorporation of Analogue RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Viral_RNA Mediates Replication Viral Genome Viral Genome Viral Genome->RdRp Encodes

Mechanism of action of pyrrolo[2,1-f]triazine C-nucleosides.

Comparative Antiviral Activity: A Data-Driven Overview

The true measure of an antiviral candidate lies in its potency and selectivity. The following table summarizes the in vitro antiviral activity of key pyrrolo[2,1-f][triazine] C-nucleosides against a panel of clinically relevant RNA viruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic window of a compound.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Remdesivir (GS-5734) Ebola Virus (EBOV)Macrophages0.086>10>116[5]
SARS-CoV-2Vero E60.77>100>130[Gilead Sciences]
MERS-CoVVero E60.07>10>143[Gilead Sciences]
Respiratory Syncytial Virus (RSV)HEp-20.077.9113[5]
GS-441524 SARS-CoV-2Vero E61.82>100>55[Gilead Sciences]
Feline Infectious Peritonitis Virus (FIPV)CRFK0.78>100>128[6]
4-aza-7,9-dideazaadenosine Human Norovirus (HuNoV)Replicon Assay0.015Not ReportedNot Reported[1]

Experimental Protocols: Foundational Assays for Antiviral Evaluation

The data presented above are generated through rigorous in vitro assays. Understanding these methodologies is crucial for interpreting results and designing future experiments.

Plaque Reduction Assay (PRA)

This is the gold standard for quantifying the inhibition of viral replication.

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for coronaviruses) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the pyrrolo[2,1-f]triazine C-nucleoside in an appropriate cell culture medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound. This overlay restricts the spread of the virus, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Plaque_Reduction_Assay A 1. Seed Cells B 2. Infect with Virus A->B C 3. Add Compound in Overlay B->C D 4. Incubate C->D E 5. Fix, Stain, and Count Plaques D->E F 6. Calculate EC50 E->F

Workflow for a Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This assay is essential for determining the therapeutic window of the antiviral compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Potency

The antiviral potency and selectivity of pyrrolo[2,1-f]triazine C-nucleosides are intricately linked to their molecular structure. Key SAR insights include:

  • The 1'-Cyano Group: As exemplified by Remdesivir, the presence of a cyano group at the 1'-position of the ribose sugar is a critical determinant of broad-spectrum antiviral activity.[5] This modification enhances the compound's ability to be incorporated by viral RdRp while reducing its recognition by host polymerases, thereby increasing the selectivity index.[5]

  • The C-Nucleoside Linkage: The C-C bond between the ribose and the pyrrolotriazine base provides significant metabolic stability against cleavage by cellular enzymes, leading to a longer intracellular half-life of the active triphosphate metabolite.[2]

  • Modifications at the C7 Position: Halogenation at the C7 position of the pyrrolotriazine ring has been shown to influence antiviral activity, particularly against norovirus.[1] For instance, 4-aza-7,9-dideazaadenosine, which is unsubstituted at this position, demonstrated potent anti-norovirus activity.[1]

  • Sugar Moiety Modifications: Alterations to the ribose sugar, such as 2'-C-methyl substitutions, can impact antiviral potency and spectrum. These modifications can influence the conformation of the nucleoside and its interaction with the viral polymerase.[1]

Future Outlook and Conclusion

Pyrrolo[2,1-f]triazine C-nucleosides represent a validated and highly promising platform for the development of broad-spectrum antiviral therapies. The clinical success of Remdesivir has paved the way for further exploration of this chemical space. Future research should focus on:

  • Optimizing the Prodrug Moiety: Designing novel prodrug strategies to enhance oral bioavailability and targeted delivery of the active nucleoside.

  • Exploring Further Structural Diversity: Synthesizing and evaluating new analogues with modifications at various positions of the heterocyclic base and the sugar moiety to improve potency, expand the viral spectrum, and overcome potential resistance mechanisms.

  • Combination Therapies: Investigating the synergistic effects of pyrrolo[2,1-f]triazine C-nucleosides with other antiviral agents that have different mechanisms of action.

References

  • Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381–385. [Link]

  • Li, Q., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][5]triazine C-nucleosides. European Journal of Medicinal Chemistry, 195, 112198. [Link]

  • Gilead Sciences, Inc. (2020). Veklury (remdesivir) Prescribing Information. [Link]

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Validating the anticancer activity of novel pyrrolo[2,1-f]triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Preclinical Validation of Novel Pyrrolo[2,1-f]triazine Anticancer Agents

Introduction: The Therapeutic Promise of the Pyrrolo[2,1-f]triazine Scaffold

In the landscape of oncology drug discovery, the identification of novel heterocyclic scaffolds that can be synthetically tailored to target specific cancer vulnerabilities is a paramount objective. The pyrrolo[2,1-f]triazine core represents one such privileged scaffold. Its rigid, planar structure and nitrogen-rich composition make it an ideal framework for designing potent and selective inhibitors of key signaling proteins, particularly kinases, which are often dysregulated in cancer. Numerous studies have highlighted derivatives of this scaffold as inhibitors of critical pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR, which are central to tumor cell proliferation, survival, and metastasis.

This guide provides a comprehensive, technically-grounded framework for the preclinical validation of a novel pyrrolo[2,1-f]triazine derivative. As a senior application scientist, my goal is not to simply list protocols, but to elucidate the scientific rationale behind each experimental choice, creating a self-validating workflow that moves logically from broad cytotoxicity screening to precise mechanistic elucidation. We will use a representative pyrrolo[2,1-f]triazine derivative, which we will refer to as P-T-1 , as a case study to compare against a standard-of-care chemotherapeutic agent, Cisplatin .

Phase 1: Foundational Cytotoxicity and Selectivity Profiling

The first critical step in validating any new anticancer compound is to determine its potency (how much is needed to be effective) and its selectivity (does it kill cancer cells more effectively than normal cells?). A broad screening against a panel of cancer cell lines and a non-cancerous control is the industry-standard approach.

Experimental Rationale

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells. This allows for the calculation of the IC50 value , the concentration of the compound required to inhibit cell growth by 50%.

Our choice of cell lines is crucial for a comprehensive profile:

  • A549 (Lung Carcinoma): A widely studied line, often used as a benchmark.

  • MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer type.

  • HeLa (Cervical Cancer): An aggressive and highly proliferative cancer line.

  • MRC-5 (Normal Lung Fibroblast): A non-cancerous cell line used to establish a selectivity index (SI). A higher SI indicates greater cancer-specific toxicity.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Seed Cells (A549, MCF-7, HeLa, MRC-5) in 96-well plates B Incubate for 24h for cell adherence A->B D Treat cells with compounds (including vehicle control) B->D C Prepare serial dilutions of P-T-1 & Cisplatin C->D E Incubate for 48h D->E F Add MTT Reagent (Incubate 4h) E->F G Solubilize formazan crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability vs. Control H->I J Determine IC50 values via non-linear regression I->J

Figure 1: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X stock concentration series of P-T-1 and Cisplatin in the appropriate cell culture medium. A typical range would be from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values using software like GraphPad Prism.

Comparative Data: P-T-1 vs. Cisplatin
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)MRC-5 IC50 (µM)Selectivity Index (SI) vs. A549
P-T-1 8.512.27.1> 50> 5.8
Cisplatin 15.720.511.325.11.6
Note: Data is representative for illustrative purposes. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells.

Interpretation: The data suggests that P-T-1 exhibits greater potency (lower IC50 values) against the tested cancer cell lines compared to Cisplatin. Crucially, its high IC50 value against the normal MRC-5 cells yields a significantly better selectivity index, indicating a potentially wider therapeutic window.

Phase 2: Unraveling the Mechanism of Action

Once potency and selectivity are established, the next critical phase is to understand how the compound works. Does it induce programmed cell death (apoptosis)? Does it halt cell division (cell cycle arrest)? Answering these questions provides a deeper understanding of the compound's therapeutic potential and potential biomarkers.

Investigation 2A: Assessment of Apoptosis Induction

A hallmark of many effective anticancer drugs is their ability to induce apoptosis. We use Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify this effect.

  • Scientific Rationale: In early apoptosis, a cell membrane lipid, phosphatidylserine (PS), flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify these early apoptotic cells. PI is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but it can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Treatment: Seed A549 cells in 6-well plates and treat them with P-T-1 at its IC50 concentration (8.5 µM) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells immediately using a flow cytometer. The data is typically visualized in a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Comparative Data: Apoptosis Induction in A549 Cells
Treatment (24h)% Live Cells% Early Apoptotic% Late ApoptoticTotal Apoptosis (%)
Vehicle Control95.12.51.84.3
P-T-1 (8.5 µM) 48.225.722.147.8
Cisplatin (15.7 µM) 65.315.413.929.3

Interpretation: P-T-1 is a potent inducer of apoptosis in A549 cells, significantly increasing the apoptotic population to 47.8% compared to both the vehicle control and an equitoxic concentration of Cisplatin. This suggests that apoptosis is a primary mechanism of its anticancer activity.

Investigation 2B: Elucidating the Target Pathway

Based on the known pharmacology of the pyrrolo[2,1-f]triazine scaffold, a primary hypothesis is that P-T-1 inhibits the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation. We can test this using Western Blotting to measure the phosphorylation status of key proteins in this pathway.

  • Scientific Rationale: The PI3K/Akt pathway is a cascade of phosphorylation events. A key activation event is the phosphorylation of Akt at Serine 473 (p-Akt Ser473). An effective inhibitor would be expected to decrease the level of p-Akt without significantly affecting the total amount of Akt protein.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt mTOR mTORC1 pAkt->mTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation PT1 P-T-1 (Our Compound) PT1->PI3K Inhibits

Figure 2: Hypothesized inhibition of the PI3K/Akt pathway by P-T-1.

Western Blot Protocol & Expected Outcome:

  • Treatment & Lysis: Treat A549 cells with P-T-1 (8.5 µM) for 6 hours. Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probing: Block the membrane and probe with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and visualize with an ECL substrate.

Expected Result: A significant decrease in the band intensity for p-Akt in the P-T-1 treated sample compared to the control, while the total Akt and GAPDH bands remain unchanged. This would provide strong evidence that P-T-1's mechanism of action involves the targeted inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to validate the anticancer activity of a novel pyrrolo[2,1-f]triazine derivative, P-T-1. The experimental workflow, beginning with broad cytotoxicity screening and progressing to specific mechanistic studies, provides a robust preclinical data package.

Comparative Summary:

  • Potency & Selectivity: P-T-1 demonstrates superior potency and a significantly higher cancer-cell selectivity index compared to the conventional chemotherapeutic agent, Cisplatin.

  • Mechanism of Action: P-T-1 effectively induces apoptosis, a desirable trait for an anticancer agent. Evidence strongly suggests its mechanism is linked to the inhibition of the pro-survival PI3K/Akt signaling pathway.

The promising profile of P-T-1 warrants further investigation. The logical next steps in the drug development pipeline would include:

  • In Vivo Efficacy Studies: Testing P-T-1 in a mouse xenograft model using A549 tumors to determine if the in vitro activity translates to an in vivo setting.

  • Pharmacokinetic (PK) and Toxicology Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and overall safety profile in animal models.

  • Lead Optimization: Synthesizing analogues of P-T-1 to potentially improve potency, selectivity, and drug-like properties.

By following this structured and scientifically-grounded validation pathway, researchers can confidently assess the therapeutic potential of novel chemical entities and make data-driven decisions for their advancement toward clinical application.

References

  • MTT Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • Annexin V/PI Staining: Vermes, C., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. [Link]

  • PI3K/Akt Signaling Pathway: Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. [Link]

  • Pyrrolo[2,1-f]triazine Scaffold in Kinase Inhibition: A body of literature exists demonstrating the utility of this scaffold. For a representative example, see studies on related structures targeting kinases, which provide the foundational rationale for this work. A general search on academic databases like PubMed or Google Scholar for "pyrrolo[2,1-f]triazine kinase inhibitor" will yield numerous primary research articles. [Link]

Navigating the Pharmacokinetic Landscape of Pyrrolo[2,1-f]triazine Derivatives: A Comparative Guide for Drug Development Professionals

Navigating the Pharmacokinetic Landscape of Pyrrolo[2,1-f][1][2][3]triazine Derivatives: A Comparative Guide for Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, forming the core of several clinically evaluated and approved drugs. Its inherent structural features offer a versatile platform for developing potent and selective inhibitors against a range of therapeutic targets, particularly protein kinases. While the 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine moiety often serves as a crucial synthetic intermediate, this guide delves into the in vivo pharmacokinetic (PK) properties of its more advanced, clinically relevant derivatives.

For researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this chemical class is paramount. Favorable pharmacokinetics are as critical as potent on-target activity for a drug candidate's success. This guide provides an objective comparison of the in vivo pharmacokinetic properties of two notable pyrrolo[2,1-f][1][2][3]triazine derivatives, Brivanib Alaninate and BMS-599626 , with established therapeutic alternatives. We will dissect the experimental data that illuminates their behavior in biological systems, offering insights into the causal relationships behind their PK profiles and the methodologies used to elucidate them.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Foundation for Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine core is a bicyclic heterocyclic system that acts as a bioisostere for purine, enabling it to effectively interact with the ATP-binding sites of various protein kinases. This fundamental interaction is the basis for its broad applicability in oncology and other therapeutic areas.

Pyrrolotriazine_Core_and_Derivativescluster_CorePyrrolo[2,1-f][1,2,4]triazine Scaffoldcluster_IntermediateKey Synthetic Intermediatecluster_DerivativesClinically Investigated DerivativesCorePyrrolo[2,1-f][1,2,4]triazine(Privileged Scaffold)Intermediate4-Chloro-2-(methylsulfanyl)-pyrrolo[2,1-f]triazineCore->IntermediateSyntheticElaborationBrivanibBrivanib Alaninate(VEGFR/FGFR Inhibitor)Intermediate->BrivanibDiversificationBMS599626BMS-599626(HER1/HER2 Inhibitor)Intermediate->BMS599626Diversification

Caption: From a privileged scaffold to clinical candidates.

Comparative Pharmacokinetic Profiles

A thorough understanding of a drug candidate's PK profile is essential for predicting its efficacy and safety. Below, we compare the key in vivo pharmacokinetic parameters of Brivanib and BMS-599626 with their respective therapeutic alternatives.

Brivanib Alaninate vs. Sorafenib in Hepatocellular Carcinoma (HCC)

Brivanib alaninate is a prodrug of BMS-540215, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[3] Its primary indication for investigation was advanced hepatocellular carcinoma (HCC).[4] A relevant comparator is Sorafenib, an established multi-kinase inhibitor for HCC that also targets VEGFR.[5]

ParameterBrivanib (from 800 mg Brivanib Alaninate)Sorafenib (400 mg)Key Insights & Causality
Tmax (h) ~12-4Brivanib alaninate's rapid absorption and conversion to the active moiety, brivanib, is reflected in its short Tmax.[6]
t1/2 (h) ~13.825-48Brivanib exhibits a shorter terminal half-life compared to sorafenib, suggesting a potentially lower risk of drug accumulation with chronic dosing.[6]
Oral Bioavailability High (55-97% in preclinical species)[7]Moderate to highThe alaninate prodrug strategy for brivanib was employed to improve aqueous solubility and enhance oral bioavailability.[7]
Metabolism Extensively metabolized[6]Primarily hepatic (CYP3A4)Both drugs undergo extensive hepatic metabolism, a critical consideration in patients with HCC who may have compromised liver function.[6][8]
Excretion Predominantly fecal (~81.5% of radioactivity)[6]Primarily fecalFecal excretion is the major route of elimination for both compounds, minimizing the impact of renal impairment.[6]
Protein Binding High>99.5%High plasma protein binding for both drugs can influence their distribution and potential for drug-drug interactions.
BMS-599626 vs. Lapatinib in HER2-Positive Solid Tumors

BMS-599626 (AC480) is a selective inhibitor of Human Epidermal Growth Factor Receptor 1 (HER1 or EGFR) and HER2.[9] It has been investigated in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC).[10] A suitable comparator is Lapatinib, a dual tyrosine kinase inhibitor of EGFR and HER2.

ParameterBMS-599626 (600 mg)Lapatinib (1250 mg)Key Insights & Causality
Tmax (h) ~41-2Both compounds are orally administered and reach peak plasma concentrations within a few hours.
t1/2 (h) ~24~24The similar half-lives suggest that once-daily dosing is a feasible regimen for both drugs.
Oral Bioavailability "Excellent" in preclinical species[11]Low and variableBMS-599626 was optimized for desirable pharmacokinetic properties, including good oral bioavailability, which can lead to more predictable exposures.[11]
Metabolism HepaticExtensive, primarily by CYP3A4/5Both are subject to significant first-pass metabolism, which can be a source of inter-patient variability.
Excretion Primarily fecalPredominantly fecalSimilar to the VEGFR inhibitors, fecal excretion minimizes the role of renal function in drug clearance.
Food Effect Not specifiedAbsorption significantly increased with foodThe impact of food on absorption is a critical factor for patient dosing instructions and can affect overall drug exposure.

Experimental Methodologies: A Closer Look

The generation of reliable in vivo pharmacokinetic data hinges on robust and well-validated experimental protocols. Below are representative methodologies for key in vivo PK studies.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study design to determine the basic pharmacokinetic parameters of a novel pyrrolo[2,1-f][1][2][3]triazine derivative in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) of a test compound after intravenous and oral administration.

Materials:

  • Test compound (e.g., a 4-chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine derivative)

  • Vehicle suitable for intravenous (e.g., 20% Solutol HS 15 in water) and oral (e.g., 0.5% methylcellulose in water) administration

  • Male Sprague-Dawley rats (n=3-5 per group)

  • Cannulated jugular veins for blood sampling

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least 3 days prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer the test compound at 1 mg/kg via the tail vein.

    • Oral (PO) Group: Administer the test compound at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.

    • Analyze the plasma samples, calibration standards, and quality controls.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

PK_WorkflowDosingDosing(IV and PO)SamplingSerial BloodSamplingDosing->SamplingProcessingPlasmaPreparationSampling->ProcessingAnalysisLC-MS/MSBioanalysisProcessing->AnalysisCalculationPharmacokineticAnalysis (NCA)Analysis->Calculation

Caption: Standard workflow for a rodent pharmacokinetic study.

Protocol 2: Mass Balance and Metabolism Study in Humans

This protocol is a more advanced study, typically conducted during clinical development, to understand the fate of a drug in the human body.

Objective: To determine the mass balance, routes of excretion, and metabolic profile of a radiolabeled drug candidate in human subjects.

Procedure:

  • Subject Enrollment: Recruit healthy male volunteers or patients with the target indication.

  • Radiolabeled Drug Synthesis: Synthesize the drug candidate with a radioactive isotope (e.g., ¹⁴C).

  • Dosing: Administer a single oral dose of the ¹⁴C-labeled drug.

  • Sample Collection: Collect all urine and feces for a period sufficient to ensure >90% recovery of the radioactive dose (typically 7-10 days). Collect serial blood samples to characterize the pharmacokinetics of the parent drug and total radioactivity.

  • Radioactivity Measurement: Quantify the total radioactivity in all collected samples (plasma, urine, feces) using liquid scintillation counting.

  • Metabolite Profiling:

    • Pool samples at different time points.

    • Use techniques like HPLC with radiometric detection to separate metabolites.

    • Identify the structure of significant metabolites using high-resolution mass spectrometry (HRMS) and NMR.

  • Data Analysis:

    • Calculate the percentage of the radioactive dose recovered in urine and feces.

    • Determine the proportion of each metabolite relative to the total radioactivity.

    • Characterize the pharmacokinetic parameters of the parent drug and total radioactivity.

Conclusion and Future Perspectives

The pyrrolo[2,1-f][1][2][3]triazine scaffold continues to be a highly productive platform for the discovery of novel therapeutics, particularly kinase inhibitors. The examples of Brivanib and BMS-599626 demonstrate that derivatives of this class can be engineered to possess favorable pharmacokinetic properties suitable for oral administration. Key strategies, such as the use of prodrugs to enhance bioavailability, have proven effective.

For drug development professionals, a deep understanding of the ADME properties of this scaffold is crucial for guiding lead optimization efforts. Future work in this area will likely focus on fine-tuning the substitution patterns on the pyrrolotriazine core to not only enhance potency and selectivity but also to optimize metabolic stability and minimize off-target toxicities. As our understanding of the structure-pharmacokinetic relationships for this important class of molecules grows, so too will our ability to design the next generation of safe and effective medicines.

References

  • Soria, J. C., Cortes, J., Massard, C., Armand, J. P., De Andreis, D., Ropert, S., Lopez, E., Catteau, A., James, J., Marier, J. F., Beliveau, M., Martell, R. E., & Baselga, J. (2012). Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors. Annals of Oncology, 23(9), 2475–2482. [Link]

  • El-Khoueiry, A., Posey, J. A., Castillo Ferrando, J. R., Krishnamurthi, S. S., Syed, S., Kollia, G., Walters, I., Fischer, B. S., & Masson, E. (2013). The effects of liver impairment on the pharmacokinetics of brivanib, a dual inhibitor of fibroblast growth factor receptor and vascular endothelial growth factor receptor tyrosine kinases. Cancer Chemotherapy and Pharmacology, 72(2), 359–367. [Link]

  • Bhide, R. S., Cai, Z. W., Zhang, Y. Z., Gu, Z., Marathe, P., D'Arienzo, C., D'Angelo, N., & Gill, S. (2009). Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors. Drug Metabolism and Disposition, 37(11), 2145–2151. [Link]

  • Wikipedia contributors. (2023, December 2). Brivanib alaninate. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Marathe, P., D'Arienzo, C., D'Angelo, N., & Gill, S. (2009). Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate. Cancer Chemotherapy and Pharmacology, 65(1), 65–76. [Link]

  • Soria, J. C., et al. (2012). Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors. Annals of Oncology, 23(9), 2475-82. [Link]

  • MassiveBio. (2025, November 28). Brivanib Alaninate. Retrieved January 20, 2026, from [Link]

  • Hu, C., Liu, X., Chen, Y., et al. (2008). Brivanib Alaninate, a Dual Inhibitor of Vascular Endothelial Growth Factor Receptor and Fibroblast Growth Factor Receptor Tyrosine Kinases, Induces Growth Inhibition in Mouse Models of Human Hepatocellular Carcinoma. Clinical Cancer Research, 14(19), 6245-6253. [Link]

  • Marathe, P., et al. (2009). Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate. Cancer Chemotherapy and Pharmacology, 65(1), 65-76. [Link]

  • Llovet, J. M., et al. (2012). What are the options for hepatocellular carcinoma patients who progress under sorafenib? Journal of Hepatology, 56(4), 987-989. [Link]

  • Llovet, J. M., et al. (2013). Targeted Molecular Therapeutic Options for Hepatocellular Carcinoma. Gastroenterology & Hepatology, 9(10), 654-658. [Link]

  • Witt, A. C., et al. (2005). Preclinical anti-tumor efficacy of BMS-599626, a potent and highly selective inhibitor of HER1 (EGFR) and HER2 kinases. Proceedings of the American Association for Cancer Research, 46, 1243. [Link]

  • Zhang, J., et al. (2018). Alternative treatment strategies to sorafenib in patients with advanced hepatocellular carcinoma: a meta-analysis of randomized Phase III trials. OncoTargets and Therapy, 11, 5523-5531. [Link]

Pyrrolo[2,1-f]triazine Scaffold: A Comparative Guide to In Silico Docking Studies of Kinase Inhibitors

Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Comparative Guide to In Silico Docking Studies of Kinase Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents.[2][4] Its unique electronic and steric properties make it an ideal framework for designing potent and selective inhibitors, particularly for protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.[2][4][5] This guide provides an in-depth comparison of docking studies involving inhibitors based on this versatile scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into the methodologies, compare binding interactions across different kinase targets, and provide a detailed, self-validating protocol for conducting similar in silico experiments.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Foundation for Potent Inhibition

The pyrrolo[2,1-f][1][2][3]triazine system is a fused heterocyclic ring structure that provides a rigid and planar backbone, pre-organizing substituents for optimal interaction with protein binding sites. Its nitrogen atoms can act as hydrogen bond acceptors, a critical feature for anchoring ligands within the ATP-binding pocket of kinases.[2] This scaffold is a key component of notable drugs such as the kinase inhibitor Avapritinib and the antiviral Remdesivir, highlighting its therapeutic significance.[2]

Caption: The core chemical structure of the pyrrolo[2,1-f][1][2][3]triazine scaffold.

Comparative Docking Analysis: Targeting Key Kinases

Docking studies are instrumental in understanding the binding modes of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors and in guiding the design of more potent and selective molecules. Here, we compare the docking of these inhibitors against two well-studied cancer targets: c-Met and VEGFR-2.

c-Met and VEGFR-2: Prime Targets for Pyrrolo[2,1-f][1][2][3]triazine Inhibitors

The c-Met and VEGFR-2 receptor tyrosine kinases are critical regulators of cell proliferation, survival, and angiogenesis, making them attractive targets for cancer therapy.[6] Several studies have successfully employed docking simulations to elucidate the binding interactions of pyrrolo[2,1-f][1][2][3]triazine derivatives with these kinases.[1][6]

A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase domain, which connects the N- and C-lobes. For pyrrolo[2,1-f][1][2][3]triazine-based inhibitors, the N1 nitrogen of the triazine ring is frequently observed to form a crucial hydrogen bond with the backbone amide of a key residue in the hinge region.[2]

Table 1: Comparative Docking Data for Pyrrolo[2,1-f][1][2][3]triazine Inhibitors

Compound/ReferenceTarget KinaseKey Hinge Interaction ResidueOther Key Interacting ResiduesReported IC50 (nM)
Compound 8[2]VEGFR-2Cys919-53
Compound 19[2]c-Met--2.3
Compound 19[2]VEGFR-2--5.0
Compound 27a[6]c-Met-ATP-binding site2.3
Compound 27a[6]VEGFR-2-ATP-binding site5.0

Note: Detailed interacting residues beyond the hinge are often specific to the particular derivative and the conformation of the kinase.

Docking studies have revealed that substituents at various positions on the pyrrolo[2,1-f][1][2][3]triazine scaffold can be modified to enhance potency and selectivity.[2] For instance, substitutions at the C4 and C6 positions can be varied to interact with different pockets within the ATP-binding site, while smaller substituents at the C5 position can improve selectivity.[2]

A Self-Validating Experimental Protocol for Docking Studies

To ensure the reliability of docking results, it is crucial to follow a well-defined and validated protocol. The following step-by-step methodology provides a robust framework for performing docking studies of pyrrolo[2,1-f][1][2][3]triazine inhibitors.

Step 1: Receptor Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results.

  • Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). For example, for c-Met, a suitable structure could be PDB ID: 2WGJ.

  • Prepare the protein structure using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools. This typically involves:

    • Removing water molecules that are not involved in binding.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states.

    • Minimizing the energy of the structure to relieve any steric clashes.

The causality behind this meticulous preparation is to create a computationally tractable model that accurately represents the physiological state of the protein's binding site.

Step 2: Ligand Preparation

The inhibitor molecules must also be prepared for docking.

  • Draw the 2D structure of the pyrrolo[2,1-f][1][2][3]triazine inhibitor using a chemical drawing tool like ChemDraw.

  • Convert the 2D structure to 3D and generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4 ± 0.5) using software like LigPrep in the Schrödinger suite or Open Babel.

  • Minimize the energy of each ligand conformation to obtain a low-energy, stable structure.

This step is critical because the initial conformation of the ligand can significantly influence the outcome of the docking simulation.

Step 3: Grid Generation

A grid box is defined to specify the region of the protein where the docking algorithm will search for binding poses.

  • Define the binding site based on the location of a co-crystallized ligand or by identifying the ATP-binding pocket.

  • Generate a receptor grid that encompasses this binding site. The size of the grid box should be large enough to accommodate the ligand in various orientations.

The grid pre-calculates the potential energy of interaction for different atom types, which speeds up the subsequent docking calculations.

Step 4: Ligand Docking

This is the core step where the prepared ligands are docked into the prepared receptor.

  • Choose a docking program . Popular choices include Glide (Schrödinger), AutoDock Vina, and GOLD.

  • Set the docking parameters . This includes specifying the level of precision (e.g., Standard Precision - SP, or Extra Precision - XP in Glide) and the number of poses to generate for each ligand.

  • Run the docking simulation . The software will systematically sample different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.

The scoring function is a mathematical model that estimates the binding affinity between the ligand and the protein.

Step 5: Post-Docking Analysis and Validation

The results of the docking simulation must be carefully analyzed and validated.

  • Examine the top-ranked poses for each ligand. Visualize the binding mode and identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

  • Compare the docking poses with known structure-activity relationship (SAR) data. For example, if a particular substituent is known to increase potency, the docking pose should provide a structural rationale for this observation.

  • Perform re-docking of the co-crystallized ligand (if available) as a self-validation step. The docking program should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD).

This validation step is crucial for establishing trust in the docking protocol and the resulting predictions.

docking_workflowcluster_prepPreparationcluster_dockDocking Simulationcluster_analysisAnalysis & ValidationReceptorReceptor Preparation(PDB Structure)GridGrid Generation(Define Binding Site)Receptor->GridLigandLigand Preparation(2D to 3D)DockLigand Docking(Scoring & Posing)Ligand->DockGrid->DockAnalysisPost-Docking Analysis(Visualize Interactions)Dock->AnalysisValidationValidation(Re-docking, SAR)Analysis->Validation

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Pyrrolo[2,1-f][triazines]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of critical therapeutics like the antiviral drug Remdesivir and numerous kinase inhibitors used in oncology.[1][4] The growing demand for these complex molecules necessitates the development and evaluation of efficient, scalable, and robust synthetic routes. This guide provides an in-depth comparison of prominent synthetic strategies for the pyrrolo[2,1-f][1][2][3]triazine nucleus, moving beyond simple procedural descriptions to offer a mechanistic rationale and practical insights. We will benchmark a classic, foundational method against two innovative, modern strategies: a scalable route developed for industrial applications and a versatile 1,3-dipolar cycloaddition approach. This analysis is designed to equip researchers, process chemists, and drug development professionals with the critical information needed to select the optimal synthetic pathway for their specific research and development goals.

Introduction: The Ascendance of a Privileged Heterocycle

First synthesized in the 1970s, the pyrrolo[2,1-f][1][2][3]triazine system remained a relatively niche heterocycle for decades.[1] However, the discovery of its potent and diverse biological activities has led to a surge of interest.[1][5] This unique fused N-heterocycle acts as a bioisostere for naturally occurring purines, allowing it to interact with a wide array of biological targets.[2] Its derivatives have shown remarkable efficacy as inhibitors for critical targets such as anaplastic lymphoma kinase (ALK), Janus kinase 2 (JAK2), and vascular endothelial growth factor receptor (VEGFR-2).[2][4]

The antiviral agent Remdesivir, which features this core, brought the scaffold to global prominence, highlighting the urgent need for large-scale, efficient synthesis.[1][6] Traditional synthetic routes often suffer from limitations such as harsh reaction conditions, low overall yields, and a restricted substrate scope, making them ill-suited for the demands of modern drug development. This has catalyzed the innovation of novel synthetic methodologies aimed at improving efficiency, scalability, safety, and versatility. This guide will dissect and compare three such methodologies, providing the data and rationale to guide your synthetic strategy.

General Experimental Workflow

A standardized workflow is crucial for reproducibility and accurate comparison of different synthetic routes. The following diagram outlines the logical progression from reaction setup to final product analysis, a sequence that underpins each of the protocols detailed in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reactant & Reagent Quantification B Solvent Degassing & Drying A->B Inert atmosphere if required C Reaction Vessel Setup (Inert Atmosphere) B->C D Controlled Reagent Addition & Temp Control C->D E Reaction Monitoring (TLC, LC-MS) D->E F Quenching & Phase Separation E->F G Drying & Solvent Removal F->G H Purification (Chromatography/Recrystallization) G->H I Purity Assessment (HPLC, NMR) H->I J Structural Confirmation (NMR, MS, HRMS) I->J

Caption: General workflow for chemical synthesis and analysis.

Route 1: The Foundational Approach - N-Amination and Cyclization

This classical approach builds the triazine ring onto a pre-existing pyrrole. It relies on the key step of N-amination of a pyrrole derivative, followed by condensation with a C1 source to form the fused heterocyclic system. This method is versatile for creating C-nucleoside analogues and has been a cornerstone for early explorations of this scaffold.[2]

Rationale and Mechanism

The core of this strategy is the formation of the crucial N-N bond via electrophilic amination of the pyrrole nitrogen. The pyrrole anion, generated by a strong base like sodium hydride (NaH), acts as a nucleophile, attacking an electrophilic aminating agent. Subsequent cyclization with formamidine acetate provides the carbon and nitrogen atoms needed to close the triazine ring. The choice of formamidine acetate is strategic, as it serves as both the reagent and, in some cases, a high-boiling solvent to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is adapted from a scalable methodology developed for the Remdesivir precursor.[6]

  • N-Amination:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, add 2-cyanopyrrole (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • Stir the resulting mixture for 30-40 minutes at 5-10 °C.

    • In a separate vessel, prepare chloramine (NH₂Cl) in situ or use a stabilized solution and add it to the reaction mixture, again maintaining a low temperature.

    • Causality Note: The initial deprotonation of pyrrole is critical for activating it towards the electrophilic aminating agent. Low-temperature control is essential to prevent runaway reactions and minimize side-product formation.

  • Cyclization:

    • After completion of the amination (monitored by TLC or LC-MS), quench the reaction carefully with water.

    • Extract the N-aminopyrrole intermediate and solvent-swap to a high-boiling solvent if necessary.

    • Add formamidine acetate (excess, e.g., 5-10 eq) to the intermediate.

    • Heat the mixture to a high temperature (e.g., 165 °C) to effect cyclization.[1]

    • Causality Note: The high temperature is required to overcome the activation energy for the condensation and ring-closure cascade, which involves the elimination of water and ammonia.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with water to precipitate the product.

    • Isolate the solid by filtration.

    • Wash the filter cake sequentially with water and a non-polar solvent like MTBE to remove residual impurities.

    • Dry the product under vacuum at 50-55 °C.

Performance Data
ParameterValueSource
Overall Yield ~55-67%[6]
Purity (HPLC) >99% A%, >98 wt%[6]
Scale Demonstrated at kg scale[6]
Key Reagents Pyrrole, NaH, Chloramine, Formamidine Acetate[6]
Safety Notes Use of sodium hydride (flammable) and potentially unstable chloramine requires stringent safety protocols.

Route 2: Modern Innovation - 1,3-Dipolar Cycloaddition

This elegant and highly convergent approach constructs the pyrrolo[2,1-f][1][2][3]triazine core in a single step from a triazinium salt and a dipolarophile. It exemplifies modern synthetic strategy, offering rapid access to polysubstituted derivatives that are difficult to obtain through classical methods.[3][7]

Rationale and Mechanism

The reaction proceeds via a [3+2] cycloaddition. First, a 1,2,4-triazine is alkylated to form a stable 1-alkyl-1,2,4-triazinium salt.[3] In the presence of a base (like triethylamine), this salt is deprotonated to generate a transient triazinium ylide, which acts as a 1,3-dipole. This ylide then reacts with an electron-poor dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), to form a cycloadduct. This intermediate subsequently undergoes elimination of a small molecule (e.g., H₂ and RCN) to aromatize, yielding the final pyrrolotriazine product.[3][7]

G cluster_reagents Triazine 1,2,4-Triazine Salt Triazinium Salt (Stable) Triazine->Salt Alkylation Ylide Triazinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Product Pyrrolo[2,1-f]triazine Ylide->Product [3+2] Cycloaddition + Aromatization Alkylating Alkylating Agent (e.g., MeOTf) Alkylating->Triazine Base Base (e.g., Et3N) Base->Salt Dipolarophile Dipolarophile (e.g., DMAD) Dipolarophile->Ylide

Caption: Key steps in the 1,3-dipolar cycloaddition route.

Experimental Protocol: Synthesis of Dimethyl Pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates

This protocol is adapted from the work of Bakulev et al.[7]

  • Formation of Triazinium Salt:

    • Dissolve the starting 1,2,4-triazine (1.0 eq) in an anhydrous solvent like toluene or THF.

    • Cool the solution to 0 °C and add the alkylating agent (e.g., methyl triflate or tetrafluoroborate salt, 1.2 eq) under an inert atmosphere.

    • Allow the reaction to warm to room temperature. The triazinium salt often precipitates from the solution and can be isolated by filtration.

    • Causality Note: The use of a non-coordinating solvent like toluene facilitates the precipitation of the ionic salt, simplifying its isolation. The salts are typically bench-stable.[3]

  • Cycloaddition:

    • Suspend the isolated triazinium salt (1.0 eq) in dry THF or dioxane.

    • Add the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 eq).

    • Add triethylamine (1.1 eq) dropwise to the stirred suspension at room temperature.

    • Causality Note: The base is added last to generate the reactive ylide in situ. A slow addition helps to control the concentration of the transient ylide, maximizing its reaction with the dipolarophile rather than decomposition pathways.

  • Work-up and Purification:

    • Stir the reaction mixture at room temperature until a crystalline product precipitates (can take up to 2 days).[7]

    • Isolate the product by filtration.

    • Recrystallize the crude product from a suitable solvent system to obtain the pure pyrrolotriazine.

Performance Data
ParameterValueSource
Yield 54-91% (cycloaddition step)[7]
Purity (NMR, MS) High, often crystalline product[7]
Scale Demonstrated on mmol scale[7]
Key Reagents Substituted 1,2,4-triazines, Alkylating agents, DMAD, Triethylamine[3][7]
Advantages High convergence, single step, good functional group tolerance, access to polysubstituted products.[3]

Route 3: Process Chemistry Approach - Scalable Synthesis via Bromoaldehyde

For a molecule to become a viable drug, its synthesis must be scalable, safe, and cost-effective. This process-oriented route, developed for a kinase inhibitor platform, builds the pyrrolotriazine core from simple starting materials using robust and controllable reactions.[2][5]

Rationale and Mechanism

This linear synthesis establishes the key N-N bond early using tert-butyl carbazate. The strategy hinges on the formation of a stable bromoaldehyde intermediate, which serves as a versatile linchpin. The final ring closure is achieved by condensation with a simple ammonia source like ammonium carbonate. This avoids the use of more hazardous reagents and high temperatures associated with some classical methods, making it more amenable to a manufacturing environment.

Experimental Protocol (Conceptual Outline)

This protocol is based on the process approach described by Ott et al.[5]

  • N-N Bond Formation: Start with a suitable precursor and introduce the N-N bond using tert-butyl carbazate.

  • Pyrrole Formation: Construct the pyrrole ring, leading to a stable bromoaldehyde intermediate. This step is a key advantage, as the intermediate can be purified and stored, providing a convenient entry point for large-scale campaigns.

  • Triazine Ring Annulation: Condense the bromoaldehyde intermediate with ammonium carbonate. This step simultaneously introduces the final nitrogen atom and drives the cyclization to form the pyrrolotriazine core.

    • Causality Note: Ammonium carbonate is an ideal reagent for process chemistry. It is an inexpensive, easy-to-handle solid that serves as a slow-release source of ammonia upon heating, allowing for a controlled and safe reaction.

  • Final Elaboration: The resulting core can then be further functionalized, for example, through late-stage palladium-catalyzed cross-coupling reactions to install desired aryl groups.[2]

Performance Data
ParameterValueSource
Overall Yield Optimized for throughput, not necessarily highest single-step yield.[5]
Purity High, with robust purification of key intermediates.[5]
Scale Designed for multi-gram to kilogram scale.[5]
Key Reagents Tert-butyl carbazate, Ammonium carbonate.[5]
Advantages Scalable, uses stable intermediates, avoids hazardous reagents, cost-effective.[5]

Comparative Analysis and Route Selection

Choosing the right synthetic route is a multi-factorial decision. The optimal choice depends on the specific goals of the project, such as desired scale, substitution pattern, available equipment, and timeline.

Head-to-Head Performance Metrics
MetricRoute 1: N-AminationRoute 2: 1,3-Dipolar CycloadditionRoute 3: Process via Bromoaldehyde
Primary Use Case Foundational/exploratory synthesis, C-nucleosidesRapid analogue synthesis, library generationLarge-scale manufacturing, process development
Convergence Linear/ConvergentHighly ConvergentLinear
Scalability Demonstrated at kg scalePrimarily lab scale (mmol)Designed for kg scale
Yield Good to Excellent (55-67%)Good to Excellent (54-91%)Optimized for overall process
Versatility Moderate; depends on starting pyrroleHigh; depends on triazine & dipolarophileModerate; tailored to a specific target
Safety & Handling NaH, NH₂Cl (Hazardous)Stable salts, common reagentsUses safer, process-friendly reagents
Simplicity Multi-step, requires careful controlTwo steps (salt + cycloaddition)Multi-step, but robust
Decision-Making Flowchart

This diagram can guide a researcher in selecting the most appropriate synthetic strategy based on their primary objective.

G Start What is your primary objective? Q1 Need to synthesize many diverse analogues quickly? Start->Q1 Q2 Need to produce a specific target on a large scale? Start->Q2 Q3 Exploring foundational chemistry or C-nucleoside analogues? Start->Q3 Q1->Q2 No Route2 Route 2: 1,3-Dipolar Cycloaddition Q1->Route2 Yes Q2->Q3 No Route3 Route 3: Process via Bromoaldehyde Q2->Route3 Yes Route1 Route 1: N-Amination Q3->Route1 Yes

Caption: Decision guide for selecting a pyrrolotriazine synthesis route.

Conclusion and Future Outlook

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core has evolved significantly from its initial discovery. While classical N-amination routes remain valuable for specific applications, modern methods offer compelling advantages. The 1,3-dipolar cycloaddition strategy provides unparalleled speed and versatility for medicinal chemists in the discovery phase, enabling rapid structure-activity relationship (SAR) studies. For process chemists, routes designed around stable intermediates and safer reagents are paramount for delivering active pharmaceutical ingredients (APIs) at scale.

Future innovations will likely focus on further enhancing the sustainability and efficiency of these syntheses. The development of catalytic (e.g., transition-metal mediated) versions of these transformations could reduce waste and improve atom economy.[2][8] Furthermore, the application of technologies like microwave-assisted synthesis and flow chemistry may offer pathways to accelerate reaction times and improve safety and scalability.[9][10][11] As the therapeutic importance of the pyrrolo[2,1-f][1][2][3]triazine scaffold continues to grow, the demand for robust and elegant synthetic solutions will undoubtedly drive further innovation in this exciting field of heterocyclic chemistry.

References

  • Kaur, J., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]

  • (2011). Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. PubMed. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure. [Link]

  • Kovalev, I. S., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega. [Link]

  • (2017). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. ResearchGate. [Link]

  • Ge, T., & Cintrat, J. C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. MDPI. [Link]

  • Ge, T., & Cintrat, J. C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC - NIH. [Link]

  • Bakulev, V. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Verma, S. K., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega. [Link]

  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link]

  • Ali, M. A., et al. (2017). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. [Link]

  • Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Sci-Hub. [Link]

  • Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules. [Link]

  • (2013). Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents.

  • Al-Zaydi, K. M. (2012). Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][1][2][3]triazines and Thieno[2,3-b]pyridine Derivatives. Jordan Journal of Chemistry. [Link]

  • Sauthon, C., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][8]triazines. Molecules. [Link]

  • Sheng, X., et al. (2023). Green Synthesis of Pyrrolo[1,2-α]quinoxalines by Palladium-Catalyzed Transfer Hydrogenation with Nitriles as Carbon Synthons. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel heterocyclic compounds like 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is fundamental. This compound, belonging to the pyrrolo[2,1-f][1][2][3]triazine class which forms the core of significant antiviral agents, demands meticulous handling not only during its application but, critically, through its entire lifecycle to the point of disposal.[4] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. The procedures outlined herein are designed to be self-validating, ensuring that each step logically builds upon the last to create a closed loop of safety and accountability.

Part 1: Foundational Safety - Hazard Identification and Risk Assessment

The bedrock of any disposal plan is a thorough understanding of the substance's intrinsic hazards. The disposal protocol is directly derived from this risk assessment. 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine is classified with several key hazards that dictate its handling and final disposition.[1]

Inherent Risks:

  • Acute Toxicity: The compound is harmful if ingested.[1]

  • Tissue Damage: It is known to cause significant skin irritation and serious, potentially irreversible, eye damage.[1][5]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[1][6]

  • Combustion Hazards: In the event of a fire, it may produce hazardous combustion gases, including toxic nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[1][2]

These hazards necessitate that the compound be treated as a hazardous waste stream from the moment it is designated for disposal.

Table 1: GHS Hazard Summary for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

Hazard ClassificationGHS CodeDescriptionPrimary Safety Implication
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]Prevent ingestion through strict hygiene and no eating/drinking in the lab.
Skin Irritation (Category 2)H315Causes skin irritation.[1][5]Mandates the use of chemically resistant gloves and lab coats.
Serious Eye Damage (Category 1)H318Causes serious eye damage.[1]Requires safety goggles and/or face shields to prevent splashes.
STOT - Single Exposure (Category 3)H335May cause respiratory irritation.[1]All handling of solids must be done in a fume hood or ventilated enclosure.

Part 2: Operational Protocols for Waste Management

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous practices during and after experimentation.

Protocol 1: Personal Protective Equipment (PPE) for Handling Waste

The causality is simple: to prevent exposure, a physical barrier is required. The choice of barrier must be appropriate for the identified risks.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[2] If there is a splash risk when handling solutions, a face shield should be worn in addition to goggles. This is a direct countermeasure to the H318 "Causes serious eye damage" classification.[1]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[1] Gloves must be inspected before use and changed immediately if contaminated. After handling, wash hands thoroughly, as stipulated by safety protocols for skin irritants.[1][5]

  • Respiratory Protection: All handling of the solid compound that may generate dust, including weighing and transferring to a waste container, must be performed in a certified chemical fume hood to mitigate the risk of respiratory irritation.[1][2]

Protocol 2: Decontamination and Spill Neutralization

Any surface or piece of equipment that comes into contact with the compound is considered contaminated. The goal of decontamination is to transfer the hazard from the equipment to a controlled, disposable medium.

  • Equipment Decontamination:

    • Step 1: Perform a gross rinse of contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to solubilize the compound. Collect this rinse solvent as hazardous waste.

    • Step 2: Wash the rinsed glassware with soap and water.

    • Step 3: For surfaces, wipe down the contaminated area with a cloth dampened with a solvent, followed by a soap and water wash. The disposable wipes must be discarded as solid hazardous waste.

  • Spill Management:

    • Step 1: Isolate and Ventilate. Immediately alert others and, if safe to do so, ensure the area is well-ventilated.

    • Step 2: Don PPE. Wear the full PPE ensemble described in Protocol 1.

    • Step 3: Contain and Collect. For solid spills, gently cover with an inert absorbent material to prevent dust generation.[1] Carefully sweep or scoop the material into a designated hazardous waste container.[3] Avoid creating dust.[1]

    • Step 4: Decontaminate. Clean the spill area as described in the equipment decontamination procedure.

Part 3: The Disposal Workflow - From Lab Bench to Final Disposition

The disposal of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine must follow a documented, compliant pathway. In the United States, this process is governed by the Resource Conservation and Recovery Act (RCRA).[7][8] The generator of the waste is legally responsible for its characterization and safe management until its final disposal.[8][9]

Step-by-Step Disposal Procedure
  • Waste Characterization: Characterize the waste as hazardous. Due to its toxicological profile (harmful if swallowed, skin/eye damage), it must be managed as hazardous waste.[1][10] Do not mix it with non-hazardous solid or liquid waste.

  • Containerization:

    • Solid Waste: Collect dry waste (e.g., residual powder, contaminated weigh boats, wipes) in a clearly labeled, durable, and sealable container. The container must be compatible with the chemical.

    • Liquid Waste: Collect contaminated solvents or solutions in a separate, clearly labeled, and sealable hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine," and any other components in the waste stream. The appropriate hazard pictograms (e.g., corrosive, health hazard, exclamation mark) must be clearly visible.

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area within the lab, away from incompatible materials.[11]

  • Professional Disposal: The final and most critical step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management firm.[12] These professionals are equipped to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration. This is the preferred method for many organic compounds as it breaks them down into less harmful components.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams potentially contaminated with this compound.

GDisposal Workflow for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazinecluster_0Disposal Workflow for this compoundcluster_1Hazardous Waste Pathwaycluster_2Disposal Workflow for this compoundstartWaste Generated in LabdecisionContaminated with4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine?start->decisionp1Segregate into Designated,Compatible Waste Containerdecision->p1Yesnon_hazManage as Non-Hazardous Waste(per institutional policy)decision->non_hazNop2Label Container Correctly:'Hazardous Waste' + Full Chemical Namep1->p2p3Store in SatelliteAccumulation Areap2->p3p4Schedule Pickup by EHSor Approved Vendorp3->p4p5Transport to PermittedTSDF for Final Disposal(e.g., Incineration)p4->p5

Caption: Decision workflow for proper waste stream segregation and disposal.

Conclusion: A Commitment to the Full Lifecycle

As scientists, our responsibility extends beyond the discovery and application of a compound; it encompasses the entire lifecycle, concluding with its safe and environmentally sound disposal. For 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, this means recognizing its hazards, employing rigorous handling protocols, and adhering to a compliant, professionally managed disposal pathway. By integrating these procedures into our standard laboratory operations, we uphold our commitment to safety, protect our environment, and maintain the highest standards of scientific practice.

References

  • Safety Data Sheet for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine. MilliporeSigma.

  • Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Fisher Scientific.
  • Safety Data Sheet for 2-Chloro-4,6-diphenyl-1,3,5-triazine. TCI Chemicals.
  • Safety Data Sheet for 4-Chloro-2-methylpyrrolo[2,1-f][1][2][3]triazine. CymitQuimica.

  • Safety Data Sheet for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. ChemScene.
  • Safety Data Sheet for 2,4,6-Tri(2-pyridyl)-s-triazine. Fisher Scientific.
  • Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.
  • Identification and Listing of Hazardous Waste Under RCRA. U.S. Environmental Protection Agency.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Journal of the Iranian Chemical Society.

Navigating the Unseen: A Guide to the Safe Handling and Disposal of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f]triazine

Navigating the Unseen: A Guide to the Safe Handling and Disposal of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these is 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my priority is to equip you with not just the materials for your research, but also the critical knowledge to ensure your safety and the integrity of your work. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to foster a culture of safety that becomes second nature in your laboratory.

Understanding the Hazard Profile: An Evidence-Based Approach

While a comprehensive, peer-reviewed safety data sheet (SDS) for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine (CAS No. 1120214-75-6) is not yet publicly available, we can construct a robust, inferred hazard profile by examining structurally analogous compounds and the chemical families it belongs to: halogenated heterocycles and organosulfur compounds. This approach allows us to anticipate potential risks and establish stringent safety protocols.

Safety data for related pyrrolo[2,1-f][1][2][3]triazine derivatives and other chlorinated triazines consistently indicate the following potential hazards:

  • Skin Irritation: Many chlorinated organic compounds can cause irritation upon dermal contact.[1][2]

  • Serious Eye Irritation: The risk of significant eye irritation or damage is a common feature of this chemical class.[1][2]

  • Harmful if Swallowed: Oral toxicity is a concern with many nitrogen-containing heterocyclic compounds.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

Therefore, it is prudent to handle 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine as a compound that is potentially irritating to the skin, eyes, and respiratory system, and harmful if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is paramount. The following table outlines the minimum required PPE for handling 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing.Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.[1][2][4]
Hand Protection Nitrile gloves.Provides a barrier against skin contact, preventing potential irritation. Latex gloves are not recommended due to their poor resistance to many organic chemicals.[4][5]
Body Protection A lab coat that is fully buttoned.Protects the skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any fine particles or aerosols of the compound, thereby preventing respiratory tract irritation.[2][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of your experiments.

Workflow for Handling Solid 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine

prepPreparationweighWeighingprep->weighEnsure fume hood is operationaldissolveDissolutionweigh->dissolveUse anti-static weigh boattransferTransferdissolve->transferAdd solvent slowlycleanupCleanuptransfer->cleanupUse appropriate glassware

Caption: Workflow for handling the solid compound.

  • Preparation: Before handling the compound, ensure that your designated workspace, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents, including waste containers, readily accessible.

  • Weighing: Don an appropriate set of PPE. When weighing the solid compound, do so within the confines of a chemical fume hood to contain any airborne particles. Use an anti-static weigh boat to prevent scattering of the powder.

  • Dissolution: If the experimental protocol requires the compound to be in solution, add the solvent to the solid slowly and carefully to avoid splashing.

  • Transfer: When transferring the solid or its solution, use appropriate, clean glassware. Ensure that all containers are clearly labeled with the compound's name, concentration, and any known hazards.

  • Cleanup: After handling, decontaminate the work surface with an appropriate solvent. Dispose of all contaminated disposables in the designated halogenated waste container.

Disposal Plan: Responsible Stewardship of Chemical Waste

The disposal of 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine must be handled with the same level of care as its use. As a chlorinated heterocyclic compound, it falls under the category of halogenated organic waste.

Waste Segregation and Disposal Workflow

genWaste GenerationsegSegregationgen->segSolid and Liquid WastestoreStorageseg->storeLabel as 'Halogenated Waste'disposeDisposalstore->disposeIn a designated, sealed container

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Reactant of Route 1
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
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4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.